molecular formula C7H5F2NO B161619 3,5-Difluorobenzamide CAS No. 132980-99-5

3,5-Difluorobenzamide

Cat. No.: B161619
CAS No.: 132980-99-5
M. Wt: 157.12 g/mol
InChI Key: CGOIBYYWOVRGGV-UHFFFAOYSA-N
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Description

3,5-Difluorobenzamide is a useful research compound. Its molecular formula is C7H5F2NO and its molecular weight is 157.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGOIBYYWOVRGGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371696
Record name 3,5-Difluorobenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132980-99-5
Record name 3,5-Difluorobenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 132980-99-5
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Foundational & Exploratory

An In-Depth Technical Guide to 3,5-Difluorobenzamide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a widely recognized strategy for modulating molecular properties. The unique electronic characteristics of fluorine can profoundly influence a molecule's reactivity, conformation, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive technical overview of 3,5-Difluorobenzamide, a fluorinated aromatic amide with significant potential as a versatile building block in drug discovery and the development of advanced materials. As a Senior Application Scientist, this document is structured to deliver not only precise technical data but also actionable insights into its synthesis and potential applications, grounded in established scientific principles.

Physicochemical and Spectroscopic Properties of this compound

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 132980-99-5[1]
Molecular Formula C₇H₅F₂NO[1]
Molecular Weight 157.12 g/mol [1]
Appearance White to off-white crystalline powderInferred from precursors
Melting Point 155-159 °C[1]
Boiling Point Not available
Solubility Limited data available. Likely soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF.[2][3]
IR (KBr, cm⁻¹) Data available, characteristic peaks for N-H, C=O, and C-F bonds expected.[1]
Mass Spectrum Major fragments at m/z 157 (M+), 141, 113.[1]
¹H NMR Predicted: Aromatic protons would appear as a triplet and a multiplet. Amide protons would appear as a broad singlet.
¹³C NMR Predicted: Signals for the carbonyl carbon, aromatic carbons (with C-F coupling), and the carbon bearing the amide group.

Synthesis of this compound: Methodologies and Mechanistic Rationale

The synthesis of this compound can be approached from several precursors. Below, two robust and experimentally validated synthetic routes are detailed, along with the underlying chemical principles that govern these transformations.

Method 1: Hydrolysis of 3,5-Difluorobenzonitrile

This method, adapted from patent literature, provides a direct and efficient route to the target amide.[7]

Experimental Protocol:

  • Reaction Setup: In a 100 mL four-necked flask equipped with a mechanical stirrer, reflux condenser, thermometer, and a dropping funnel, add 20 g (0.144 mol) of 3,5-difluorobenzonitrile.

  • Acid Addition: Carefully add 90 mL of 96% concentrated sulfuric acid to the flask while stirring. The addition should be controlled to manage the exothermic reaction.

  • Heating: Heat the reaction mixture to a temperature of 110-120 °C and maintain this temperature with vigorous stirring for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice with stirring.

  • Precipitation and Filtration: The this compound will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Drying: Dry the collected solid in a vacuum oven to obtain the final product.

Causality Behind Experimental Choices:

  • Concentrated Sulfuric Acid: Serves as both a reagent and a solvent. It protonates the nitrile nitrogen, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water (present in the concentrated acid).

  • Elevated Temperature: Provides the necessary activation energy for the hydrolysis of the highly stable nitrile group.

  • Iced Water Quenching: The reaction is quenched by pouring it onto ice to rapidly dissipate the heat of dilution of the concentrated sulfuric acid and to precipitate the organic product, which is less soluble in water.

Diagram of the Synthetic Workflow from 3,5-Difluorobenzonitrile:

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_workup Work-up cluster_product Final Product A 3,5-Difluorobenzonitrile B 1. 96% H₂SO₄ 2. 110-120 °C, 4h A->B Hydrolysis C 1. Quench with ice water 2. Filtration 3. Washing 4. Drying B->C Isolation D This compound C->D Purification

Caption: Workflow for the synthesis of this compound via nitrile hydrolysis.

Method 2: Amidation of 3,5-Difluorobenzoic Acid

This is a classic and versatile two-step method for the preparation of amides from carboxylic acids.

Step 1: Synthesis of 3,5-Difluorobenzoyl Chloride

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 10 g (0.063 mol) of 3,5-difluorobenzoic acid in 20 mL of toluene.

  • Reagent Addition: Add thionyl chloride (1.5 equivalents, 11.3 g or 6.9 mL) dropwise to the suspension at room temperature.

  • Heating: Heat the reaction mixture to reflux (approximately 100 °C) for 1-2 hours, or until the evolution of HCl and SO₂ gases ceases. The reaction mixture should become a clear solution.

  • Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride and toluene by distillation under reduced pressure. The crude 3,5-difluorobenzoyl chloride is obtained as an oil or low-melting solid and is typically used in the next step without further purification.

Step 2: Amination of 3,5-Difluorobenzoyl Chloride

Experimental Protocol:

  • Reaction Setup: In a separate flask, prepare a concentrated solution of aqueous ammonia (e.g., 28-30%).

  • Addition of Acid Chloride: Cool the ammonia solution in an ice bath. Slowly add the crude 3,5-difluorobenzoyl chloride from the previous step to the cold ammonia solution with vigorous stirring. A white precipitate of this compound will form immediately.

  • Stirring: Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.

  • Filtration and Washing: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any ammonium chloride and excess ammonia.

  • Drying: Dry the product in a vacuum oven.

Causality Behind Experimental Choices:

  • Thionyl Chloride: A common and effective reagent for converting carboxylic acids to highly reactive acid chlorides. The byproducts (HCl and SO₂) are gaseous, which drives the reaction to completion.

  • Toluene: An inert solvent that facilitates the reaction and helps to control the temperature.

  • Aqueous Ammonia: Provides the nucleophilic amine to react with the electrophilic acid chloride. The reaction is typically fast and high-yielding.

  • Ice Bath: The amination reaction is highly exothermic. Cooling is essential to control the reaction rate and prevent potential side reactions.

Diagram of the Synthetic Workflow from 3,5-Difluorobenzoic Acid:

G cluster_start Starting Material cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amination cluster_product Final Product A 3,5-Difluorobenzoic Acid B Thionyl Chloride (SOCl₂) Toluene, Reflux A->B Reaction C 3,5-Difluorobenzoyl Chloride B->C Intermediate D Conc. Aqueous Ammonia (NH₄OH) Ice Bath C->D Reaction E This compound D->E Isolation & Purification

Caption: Two-step synthesis of this compound from its corresponding carboxylic acid.

Chemical Reactivity and Stability

This compound exhibits the characteristic reactivity of an aromatic amide. The amide functionality is relatively stable but can undergo hydrolysis to the corresponding carboxylic acid under either acidic or basic conditions with heating. The electron-withdrawing nature of the two fluorine atoms on the aromatic ring increases the acidity of the N-H protons and can influence the reactivity of the aromatic ring towards nucleophilic aromatic substitution, although the positions meta to the activating amide group are not highly activated. The compound is expected to be stable under standard laboratory conditions, but prolonged exposure to strong acids or bases, especially at elevated temperatures, will lead to its degradation.

Applications in Research and Drug Discovery

While specific biological activities of this compound are not extensively reported, the broader class of fluorinated benzamides has garnered significant attention in medicinal chemistry. The incorporation of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, all of which are critical parameters in drug design.[8]

Derivatives of the closely related 2,6-difluorobenzamide have been investigated as potent inhibitors of the bacterial cell division protein FtsZ, highlighting the potential of this scaffold in the development of novel antibiotics.[9] The 3,5-difluoro substitution pattern present in this compound offers a different electronic and steric profile that could be exploited in the design of inhibitors for various enzymatic targets. Researchers in drug discovery are encouraged to consider this compound as a valuable starting material or fragment for the synthesis of new chemical entities with potential therapeutic applications.

Conclusion

This compound is a readily accessible and synthetically versatile fluorinated building block. This guide has provided a detailed overview of its physicochemical properties, robust synthetic protocols, and a forward-looking perspective on its potential applications. The provided experimental procedures are designed to be self-validating, with a clear rationale for each step. As the demand for novel fluorinated compounds in pharmaceuticals and materials science continues to grow, a thorough understanding of key intermediates like this compound will be invaluable for researchers and scientists in these fields.

References

  • Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Method for producing 3,5-difluoroaniline. JPH06239810A. (1994). Google Patents.
  • Synthesis and Biological Evaluation of Novel FtsZ-targeted 3-arylalkoxy-2,6-difluorobenzamides as Potential Antimicrobial Agents. (2015). PubMed. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. (2017). ResearchGate. Retrieved from [Link]

  • Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. (2017). ResearchGate. Retrieved from [Link]

  • Carbon-13 chemical shift assignments of derivatives of benzoic acid. (1990). Wiley Online Library. Retrieved from [Link]

  • Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. (2017). PubMed. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists. (2022). MDPI. Retrieved from [Link]

  • Fluorinated benzoic acid derivatives. (1968). ACS Publications. Retrieved from [Link]

  • 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). (n.d.). Human Metabolome Database. Retrieved from [Link]

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  • Development of a General Solvents Method for DMSO Soluble Compounds. (n.d.). USP-NF. Retrieved from [Link]

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  • What solvents are DMSO/DMF miscible with?. (2019). Reddit. Retrieved from [Link]

  • Solubility of Clindamycin Phosphate in Methanol, Ethanol, and Dimethyl Sulfoxide. (2013). ResearchGate. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility of 3,5-Difluorobenzamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals on the Solubility Characteristics of a Key Fluorinated Benzamide

Understanding the solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a cornerstone of efficient drug development and chemical process design. This technical guide provides an in-depth analysis of the solubility of 3,5-Difluorobenzamide, a crucial fluorinated building block in medicinal chemistry. Authored for researchers, scientists, and drug development professionals, this document offers a blend of theoretical principles, practical experimental protocols, and illustrative data to facilitate informed decision-making in the laboratory.

Introduction: The Significance of Solubility in Chemical and Pharmaceutical Development

Solubility is a critical physicochemical parameter that dictates the behavior of a compound in various systems. For drug development, it directly influences bioavailability, formulation strategies, and purification processes.[1][2] In organic synthesis, understanding solubility is paramount for reaction optimization, product isolation, and crystallization. This compound (C₇H₅F₂NO, CAS No: 132980-99-5) is a versatile intermediate whose fluorinated benzene ring imparts unique electronic properties, making it a valuable synthon for novel therapeutics.[3][4] A thorough understanding of its solubility in a range of organic solvents is therefore essential for its effective utilization.

Theoretical Framework: Deconstructing the Factors Governing Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process. The principle of "like dissolves like" provides a foundational, albeit simplified, understanding.[5] A more nuanced perspective involves considering the interplay of intermolecular forces between the solute (this compound) and the solvent.

The this compound molecule possesses a polar amide functional group capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O), and a relatively non-polar difluorinated benzene ring.[6][7] Its solubility in a given organic solvent is a function of the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Key molecular interactions influencing solubility include:

  • Hydrogen Bonding: The amide group can form strong hydrogen bonds with protic solvents (e.g., alcohols) and other hydrogen bond acceptors (e.g., acetone).[5][8]

  • Dipole-Dipole Interactions: The polar nature of the amide and the C-F bonds contribute to dipole-dipole interactions with polar aprotic solvents (e.g., acetonitrile, DMSO).

  • Van der Waals Forces: The aromatic ring contributes to dispersion forces, which are the primary mode of interaction with non-polar solvents.

The presence of two fluorine atoms on the benzene ring increases the molecule's polarity and can influence its crystal lattice energy, which in turn affects its solubility.

Caption: Key intermolecular forces governing the solubility of this compound.

Solubility Profile of Benzamide Derivatives: An Illustrative Overview

A study on benzamide solubility in various organic solvents at different temperatures demonstrated the following trend in solubility at 298.15 K (25 °C): methanol > acetone > ethanol > 1-propanol > 1-butanol > isopropanol > isobutanol > methyl acetate > ethyl acetate > butyl acetate > acetonitrile > water.[9] This trend highlights the importance of hydrogen bonding and polarity in solvating the amide functional group.

Table 1: Illustrative Solubility of Benzamide in Common Organic Solvents at 298.15 K (25 °C)

SolventSolvent TypeMole Fraction Solubility (x10³) of Benzamide
MethanolPolar Protic155.2
EthanolPolar Protic96.6
AcetonePolar Aprotic118.8
AcetonitrilePolar Aprotic10.8
Ethyl AcetateModerately Polar21.6
WaterPolar Protic1.9

Data adapted from a study on benzamide solubility.[9] It is imperative to experimentally determine the solubility of this compound for accurate data.

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[10][11][12] This method involves equilibrating an excess of the solid compound with the solvent of interest until the solution is saturated.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (powder form, purity ≥96.0%)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or flasks with tight-fitting caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another suitable analytical technique for quantification.

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure equilibrium with the solid phase.

    • Add a known volume or mass of the selected organic solvent to the vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker.

    • Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended.[1][13] It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution remains constant).

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

    • To separate the saturated solution from the undissolved solid, either centrifuge the vials at the experimental temperature or filter an aliquot of the supernatant through a syringe filter.[2][11] This step must be performed carefully to avoid any temperature fluctuations that could alter the solubility.

  • Quantification:

    • Accurately dilute a known volume or mass of the clear, saturated solution with a suitable solvent.

    • Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound to ensure accurate quantification.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL, mol/L, or mole fraction.

    • Report the temperature at which the solubility was determined.

Caption: Standard workflow for the shake-flask solubility determination method.

Conclusion and Future Directions

This guide provides a foundational understanding of the solubility of this compound in organic solvents, grounded in theoretical principles and established experimental methodology. While data for the parent compound, benzamide, offers a useful starting point, it is imperative for researchers to perform experimental determinations to obtain accurate solubility data for this compound in solvents relevant to their specific applications. Such data is invaluable for optimizing reaction conditions, developing robust purification and crystallization protocols, and designing effective formulations in the pharmaceutical and chemical industries. Future work should focus on generating a comprehensive, publicly available database of the solubility of this compound in a broad array of organic solvents at various temperatures.

References

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  • Benzamide - Solubility of Things. Solubility of Things. Available from: [Link]

  • Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Spiral. Available from: [Link]

  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Available from: [Link]

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  • Principles of Drug Action 1, Spring 2005, Amides. Available from: [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. Available from: [Link]

  • 1236 SOLUBILITY MEASUREMENTS. ResearchGate. Available from: [Link]

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  • Benzamide - Wikipedia. Wikipedia. Available from: [Link]

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  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]

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  • Application of Thermodynamic Models to Predict the Solubility of Biologically Active Substances. Semantic Scholar. Available from: [Link]

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Introduction: The Critical Role of Solid-State Properties in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure of 3,5-Difluorobenzamide and its Polymorphs

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development, the solid-state properties of an Active Pharmaceutical Ingredient (API) are as crucial as its pharmacological activity. The arrangement of molecules in a crystal lattice dictates fundamental physicochemical properties, including solubility, dissolution rate, stability, and manufacturability. This compound (C7H5F2NO)[1], a fluorinated aromatic amide, serves as a pertinent case study in the importance of solid-state characterization. The strategic placement of fluorine atoms can significantly alter intermolecular interactions, leading to unique crystal packing and the potential for polymorphism—the ability of a compound to exist in multiple crystalline forms.[2]

The uncontrolled appearance of a new, less soluble polymorph can have disastrous consequences, as famously demonstrated by the case of the HIV-protease inhibitor Ritonavir, which necessitated a market withdrawal and reformulation. Consequently, a thorough understanding and rigorous control of the crystalline form of an API is a non-negotiable aspect of regulatory approval and successful commercialization.

This guide provides a comprehensive technical overview of the known crystal structure of this compound. It further outlines the critical, field-proven methodologies for comprehensive polymorph screening and characterization, designed to ensure the selection of the optimal and most stable solid form for development.

Part 1: The Known Crystal Structure of this compound (Form I)

The solid-state structure of this compound has been elucidated and its packing motif is known to be analogous to that of Benzamide Form I.[3] This structural similarity provides a robust framework for understanding its crystallographic features.

Synthesis and Crystallization for Structural Analysis

The synthesis of benzamide derivatives is commonly achieved through the amidation of a corresponding benzoic acid chloride.[4] For this compound, a reliable route begins with the commercially available 3,5-Difluorobenzoic acid.

Plausible Synthetic Pathway:

  • Acid Chloride Formation: 3,5-Difluorobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), typically in an inert solvent, to yield 3,5-difluorobenzoyl chloride.

  • Amidation: The resulting acid chloride is then reacted with an ammonia source (e.g., ammonium hydroxide) to form the primary amide, this compound.

Protocol for Single-Crystal Growth (Slow Evaporation): The growth of single crystals of sufficient size and quality for X-ray diffraction is the most challenging and critical first step in structure determination.[5]

  • Solvent Selection: Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., ethanol or ethyl acetate) at a slightly elevated temperature to ensure complete dissolution.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with parafilm and puncture it with a few small holes using a needle. This allows for slow solvent evaporation.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Over several days to weeks, as the solvent slowly evaporates and the solution becomes supersaturated, single crystals should form.

Structural Analysis by Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal.[6] By measuring the angles and intensities of X-rays diffracted by the crystal's electron clouds, a complete molecular and packing structure can be resolved.[5]

Based on its documented similarity to Benzamide Form I, the key crystallographic features of this compound can be summarized.[3][7] The structure is characterized by the classic amide-to-amide hydrogen-bonded dimer synthon, a robust and predictable interaction in primary amides.

Table 1: Crystallographic Data for Benzamide Form I (Model for this compound) [7]

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 5.59
b (Å) 5.01
c (Å) 21.93
β (°) 90.75
Volume (ų) 613.9

| Z (Molecules/Unit Cell) | 4 |

Key Structural Features:

  • Hydrogen Bonding: Molecules of this compound are expected to form centrosymmetric dimers through N-H···O hydrogen bonds between the amide groups of two neighboring molecules. This is a highly stable and common arrangement for benzamides.

  • Molecular Conformation: A notable feature of Benzamide Form I is the non-planar conformation, with an angle of approximately 26° between the plane of the amide group and the benzene ring.[7] This twist is a result of balancing intramolecular steric effects and intermolecular packing forces. The fluorine substituents in this compound are likely to influence this dihedral angle.

  • Packing: These hydrogen-bonded dimers then pack into a three-dimensional lattice, influenced by weaker C-H···O and potentially C-H···F interactions, as well as π–π stacking of the aromatic rings.

Part 2: Polymorph Screening and Characterization

The existence of a single crystal structure does not preclude the existence of others. Polymorphism is a prevalent phenomenon for APIs, and a comprehensive screen is essential to identify all accessible crystalline forms and determine their thermodynamic relationships.[8]

The Imperative of Polymorph Screening

Different polymorphs of the same compound can exhibit markedly different physical properties:

  • Solubility & Bioavailability: Metastable forms are generally more soluble than their stable counterparts. This can significantly impact a drug's absorption rate.

  • Stability: A metastable form can convert to a more stable, less soluble form over time, especially under the stress of manufacturing (e.g., grinding, compression) or during storage.[9]

  • Intellectual Property: Novel crystalline forms are often patentable, making polymorph screening a crucial part of life-cycle management.[10]

The goal of a polymorph screen is to induce crystallization under a wide array of conditions to maximize the discovery of new forms.[11]

Experimental Workflow for Polymorph Discovery

A robust polymorph screen explores a diverse set of crystallization methods, solvents, and conditions. The resulting solids are then analyzed, primarily by Powder X-ray Diffraction (PXRD), to identify unique crystalline forms.

Polymorph_Screening_Workflow cluster_prep Material Preparation cluster_cryst Crystallization Experiments cluster_analysis Primary Analysis cluster_char Secondary Characterization API Amorphous API (Lyophilized, Spray-Dried) Evap Solvent Evaporation (Fast/Slow) API->Evap Diverse Conditions Cool Cooling Crystallization (Fast/Slow) API->Cool Diverse Conditions Slurry Slurry Conversion (Various Solvents, Temp Cycling) API->Slurry Diverse Conditions Precip Anti-Solvent Addition API->Precip Diverse Conditions PXRD Powder X-ray Diffraction (PXRD) (Fingerprint Identification) Evap->PXRD Isolate Solids Cool->PXRD Isolate Solids Slurry->PXRD Isolate Solids Precip->PXRD Isolate Solids DSC Differential Scanning Calorimetry (DSC) (Thermal Profile, Stability) PXRD->DSC If Unique Pattern Found TGA Thermogravimetric Analysis (TGA) (Solvate/Hydrate Check) PXRD->TGA If Unique Pattern Found Spectro FT-IR / Raman Spectroscopy (Conformational Analysis) PXRD->Spectro If Unique Pattern Found

Caption: High-level workflow for pharmaceutical polymorph screening.

Part 3: In-Depth Characterization Protocols

For a protocol to be trustworthy, it must be self-validating. This means including appropriate system suitability checks and calibrations to ensure the data generated is accurate and reliable.

Protocol 1: Powder X-ray Diffraction (PXRD) for Polymorph Identification

PXRD is the cornerstone of polymorph analysis, providing a unique "fingerprint" for each crystalline phase.[8][12]

  • Principle of Causality: Different crystal lattices (polymorphs) will diffract X-rays at different angles (2θ) according to Bragg's Law (nλ = 2d sinθ), resulting in a distinct diffraction pattern for each form.[13]

  • Methodology:

    • Sample Preparation: Gently grind approximately 5-10 mg of the crystalline sample with a mortar and pestle to ensure random crystal orientation. Pack the powder into a sample holder, using a glass slide to create a flat, level surface flush with the holder's rim.[14]

    • Instrument Setup: Use a diffractometer with a Cu Kα radiation source. Typical settings include a voltage of 40 kV and a current of 40 mA.

    • Data Acquisition: Scan the sample over a 2θ range of 2° to 40°. A continuous scan with a step size of 0.02° and a scan speed of 1-2°/minute is generally sufficient for initial screening.

    • Data Analysis: Process the raw data to remove background noise. Compare the resulting diffractograms. Peaks at different 2θ positions or significant differences in relative peak intensities indicate the presence of different polymorphs.

  • System Validation: Before analysis, run a certified standard (e.g., silicon powder) to verify the calibration of the 2θ axis. The observed peak positions for the standard must fall within the specified tolerance of the certified values.

Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Analysis

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, revealing thermal events like melting and solid-solid phase transitions.[15][16]

  • Principle of Causality: Each polymorph has a unique crystal lattice energy, which results in a distinct melting point and enthalpy of fusion (ΔHfus). A metastable form will typically melt at a lower temperature than the stable form.[10] During heating, a metastable form may melt and then recrystallize into a more stable form before finally melting at a higher temperature (Ostwald's Rule of Stages).[16]

  • Methodology:

    • Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum DSC pan and hermetically seal it. Prepare an identical empty pan to serve as the reference.

    • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with dry nitrogen gas (e.g., at 50 mL/min) to maintain an inert atmosphere.

    • Temperature Program: Heat the sample at a constant rate, typically 10 °C/min, from ambient temperature to a point well above the final melting point.

    • Data Analysis: Analyze the resulting thermogram. An endothermic peak represents melting. The onset temperature is taken as the melting point (Tm), and the integrated peak area corresponds to the enthalpy of fusion (ΔHfus). Exothermic peaks observed before a final melt indicate a recrystallization event.

  • System Validation: Calibrate the instrument for temperature and enthalpy using certified indium and zinc standards. The measured onset of melting and enthalpy of fusion for the standards must be within the acceptable limits of the certified values.

Conclusion and Future Directions

This guide has detailed the known crystal structure of this compound, leveraging its established similarity to Benzamide Form I to describe its key structural and packing features.[3][7] While this provides a strong foundational understanding, it simultaneously highlights the critical need for empirical investigation. The potential for polymorphism in any API, including this compound, necessitates the rigorous application of the screening and characterization workflows outlined herein.

The combination of PXRD for structural fingerprinting and DSC for thermodynamic analysis forms a powerful, industry-standard approach to de-risking pharmaceutical development by identifying and selecting the most stable crystalline form.[17] Future work should focus on executing a comprehensive polymorph screen to confirm if other forms of this compound are accessible. Furthermore, computational crystal structure prediction could be employed to guide experimental efforts, and co-crystallization studies could be initiated to explore novel solid forms with tailored physicochemical properties.

References

  • Blake, C. C., & Small, R. W. (1962). The crystal and molecular structure of benzamide. Acta Crystallographica, 15(5), 509-514. [Link]

  • Creative Biostructure. (n.d.). X-ray Powder Diffraction in Drug Polymorph Analysis. Retrieved from [Link]

  • Unchained Labs. (n.d.). High-throughput polymorph screening of active pharmaceutical ingredients. Retrieved from [Link]

  • Wikipedia. (2024). X-ray crystallography. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Powder X-ray Diffraction Protocol/SOP. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved from [Link]

  • Cassel, R. B., & Behme, R. (2004). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. American Laboratory. Retrieved from [Link]

  • Improved Pharma. (2021). Polymorph Screening Services. Retrieved from [Link]

  • University of York. (n.d.). Single Crystal X-ray Diffraction. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Polymorph Screening in Drug Development. Retrieved from [Link]

  • Mohan, R., et al. (2002). Determination of Solubility of Polymorphs Using Differential Scanning Calorimetry. Crystal Growth & Design, 2(1), 71-75. [Link]

  • Price, S. L. (2010). Polymorph screening in pharmaceutical development. European Pharmaceutical Review. Retrieved from [Link]

  • Journal of Chemical Education. (1999). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. 9(76), 1294. [Link]

  • Crystal Growth & Design. (2022). Complex Growth of Benzamide Form I: Effect of Additives, Solution Flow, and Surface Rugosity. 22(10), 5894-5904. [Link]

  • Shimadzu. (n.d.). Polymorphism of Drugs. Application News No. T152. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzamide. PubChem Compound Database. Retrieved from [Link]

  • MDPI. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. International Journal of Molecular Sciences, 22(1), 209. [Link]

  • National Center for Biotechnology Information. (2013). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 18(11), 13533–13551. [Link]

  • DigitalCommons@URI. (2008). Experimental and computational study of the detection and stability of polymorphs using PXRD, DSC and solubility. Retrieved from [Link]

  • International Journal of Chemical and Pharmaceutical Analysis. (2015). Emerging techniques for polymorph detection. 3(1). Retrieved from [Link]

  • Crystal Growth & Design. (2020). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. 20(2), 1138-1147. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Potrzebowski, W., & Chruszcz, M. (2007). 3,5-Difluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 63(5), o2754. [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-Difluorobenzoic acid. PubChem Compound Database. Retrieved from [Link]

Sources

Spectroscopic Data for 3,5-Difluorobenzamide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Difluorobenzamide (C₇H₅F₂NO, CAS No. 132980-99-5) is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug development.[1] The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, making it a key building block in the synthesis of novel therapeutic agents. Accurate and comprehensive structural elucidation is the bedrock of chemical research, ensuring the identity, purity, and conformational integrity of synthesized compounds. This guide provides an in-depth analysis of the core spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This document is designed for researchers, scientists, and drug development professionals, offering not only the raw spectral data but also a detailed interpretation and the underlying scientific principles. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all essential for unambiguous structure confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number, environment, and connectivity of protons in a molecule.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte peaks.

  • Instrument Setup: Record the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are sufficient to achieve a good signal-to-noise ratio.

  • Referencing: The chemical shifts (δ) are reported in parts per million (ppm) and referenced internally to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

The aromatic region of the ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the two types of aromatic protons. Experimental data confirms the presence of these signals.[2]

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constants (J, Hz)
H-4~7.3 - 7.5Triplet of triplets (tt)³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 Hz
H-2, H-6~7.5 - 7.7Doublet of triplets (dt)³J(H-F) ≈ 6-8 Hz, ⁴J(H-H) ≈ 2-3 Hz
-NH₂~7.8 - 8.2Broad singlet (2H)-
  • H-4 (para-proton): This proton is coupled to the two equivalent fluorine atoms at positions 3 and 5, resulting in a triplet. Each peak of this triplet is further split by the two equivalent ortho-protons (H-2, H-6) into a smaller triplet, resulting in a "triplet of triplets" (tt) pattern.

  • H-2, H-6 (ortho-protons): These two protons are chemically equivalent. They are coupled to the adjacent fluorine atom (at C-3 or C-5, respectively), resulting in a doublet. Each peak of this doublet is further split by the para-proton (H-4) into a triplet, giving a "doublet of triplets" (dt) pattern.

  • -NH₂ Protons: The two protons of the amide group typically appear as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange. Their chemical shift can be highly dependent on solvent and concentration.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope (1.1%), spectra are typically acquired with proton decoupling to simplify the spectrum and enhance signal intensity.[3]

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A slightly higher concentration may be beneficial.

  • Instrument Setup: Record the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Data Acquisition: Acquire the spectrum using proton broadband decoupling. A larger number of scans (e.g., 256 to 1024) is typically required compared to ¹H NMR.

  • Referencing: Chemical shifts are referenced to the deuterated solvent signal (e.g., DMSO-d₆ at 39.52 ppm or CDCl₃ at 77.16 ppm).

Due to the molecule's symmetry, only four signals are expected for the seven carbon atoms in the ¹³C NMR spectrum. The fluorine atoms will cause splitting of the carbon signals due to C-F coupling.

Carbon Assignment Predicted δ (ppm) Multiplicity (due to C-F coupling) Coupling Constant (J, Hz)
C=O~165 - 168Singlet or narrow triplet-
C-3, C-5~160 - 164Doublet¹J(C-F) ≈ 240-250 Hz
C-1~135 - 138Triplet³J(C-F) ≈ 8-10 Hz
C-4~110 - 114Triplet²J(C-F) ≈ 20-25 Hz
C-2, C-6~112 - 116Doublet of doublets or Triplet²J(C-F) & ⁴J(C-F) ≈ 2-5 Hz
  • C=O (Carbonyl Carbon): This carbon is typically found in the 165-168 ppm range and is the most deshielded carbon apart from those directly bonded to fluorine.

  • C-3, C-5 (Fluorine-bearing Carbons): These carbons will appear far downfield due to the strong deshielding effect of the attached fluorine. They will be split into a large doublet by the directly attached fluorine (¹JCF).[4]

  • C-1 (Ispo-Carbon): The carbon attached to the amide group will appear as a triplet due to coupling with the two meta-fluorine atoms (³JCF).

  • C-4 (para-Carbon): This carbon will also appear as a triplet due to coupling with the two ortho-fluorine atoms (²JCF).

  • C-2, C-6 (ortho-Carbons): These equivalent carbons will show smaller couplings to the adjacent (²JCF) and distant (⁴JCF) fluorine atoms, likely resulting in a triplet or a doublet of doublets.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in the molecule.

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Record the spectrum on an NMR spectrometer equipped with a fluorine probe (e.g., at 376 MHz for a 400 MHz ¹H instrument).

  • Data Acquisition: Acquire the spectrum with proton decoupling to simplify the signal.

  • Referencing: Chemical shifts are typically referenced externally to CFCl₃ at 0.00 ppm.[5]

Due to the symmetry of this compound, a single signal is expected in the ¹⁹F NMR spectrum.

Fluorine Assignment Predicted δ (ppm) Multiplicity Coupling Constants (J, Hz)
F-3, F-5~ -105 to -115Triplet³J(F-H) ≈ 8-10 Hz

The two fluorine atoms are chemically equivalent and will appear as a single resonance. In a proton-coupled ¹⁹F spectrum, this signal would be split into a triplet by the two ortho-protons (H-2, H-6). The chemical shift for aromatic fluorine atoms typically falls in the -100 to -130 ppm range relative to CFCl₃.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • Sample Preparation (KBr Pellet): Mix ~1 mg of this compound with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum typically over the range of 4000 to 400 cm⁻¹. A background spectrum of air (or the clean ATR crystal) should be recorded first and subtracted from the sample spectrum.

The IR spectrum of this compound will show characteristic absorption bands for the amide and the substituted benzene ring.[7]

Frequency Range (cm⁻¹) Vibration Type Functional Group
3400 - 3100N-H stretch (asymmetric & symmetric)Primary Amide (-NH₂)
~3050C-H stretchAromatic Ring
~1660C=O stretch (Amide I band)Amide
~1610N-H bend (Amide II band)Amide
1600, 1450C=C stretchAromatic Ring
~1300 - 1100C-F stretchAryl-Fluoride
~900 - 675C-H out-of-plane bendAromatic Ring
  • N-H Stretching: Two distinct bands are expected for the primary amide N-H stretching (asymmetric and symmetric).

  • C=O Stretching (Amide I): A strong, sharp absorption around 1660 cm⁻¹ is characteristic of the amide carbonyl group.

  • C-F Stretching: Strong absorptions in the 1300-1100 cm⁻¹ region are indicative of the C-F bonds.

  • Aromatic Substitution Pattern: The pattern of C-H out-of-plane bending bands in the fingerprint region can help confirm the 1,3,5-trisubstitution pattern of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation.

  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) via direct infusion or through a Gas Chromatography (GC) or Liquid Chromatography (LC) system.

  • Ionization: Use a suitable ionization technique. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation. Electrospray Ionization (ESI) is a softer technique often used for LC-MS.

  • Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

  • Data Acquisition: Acquire the mass spectrum, recording the m/z values and their relative abundances.

The mass spectrum of this compound provides key structural information. The molecular weight of this compound is 157.12 g/mol .

m/z Proposed Fragment Interpretation
157[C₇H₅F₂NO]⁺•Molecular Ion (M⁺•)
141[C₇H₅F₂O]⁺Loss of •NH₂ (M - 16)
113[C₆H₃F₂]⁺Loss of •CONH₂ (M - 44)
  • Molecular Ion (m/z 157): The peak at m/z 157 corresponds to the intact molecule with one electron removed. Its presence confirms the molecular weight of the compound.[7]

  • Loss of Amide Radical (m/z 141): A common fragmentation pathway for primary amides is the loss of the amino radical (•NH₂, mass 16), leading to the formation of a benzoyl cation. The peak at m/z 141 (157 - 16) is consistent with this fragmentation.[7]

  • Loss of Carboxamide Radical (m/z 113): Cleavage of the bond between the aromatic ring and the carbonyl group results in the loss of the •CONH₂ radical (mass 44), giving the 3,5-difluorophenyl cation at m/z 113 (157 - 44).[7]

G M [C₇H₅F₂NO]⁺• m/z = 157 F1 [C₇H₅F₂O]⁺ m/z = 141 M->F1 - •NH₂ F2 [C₆H₃F₂]⁺ m/z = 113 M->F2 - •CONH₂

Caption: Proposed EI fragmentation pathway for this compound.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry data provides a self-validating system for the unambiguous structural confirmation of this compound. Each technique offers a unique and complementary piece of the structural puzzle, from the proton and carbon framework defined by NMR, to the functional groups identified by IR, and the molecular weight and fragmentation pattern determined by MS. The protocols and interpretations detailed in this guide serve as a robust resource for researchers, ensuring high standards of scientific rigor in the synthesis and characterization of this important chemical entity.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Material for CrystEngComm. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

  • University of Puget Sound. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2736910, this compound. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • ACS Publications. (1968). Fluorinated benzoic acid derivatives.
  • MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(15), 4479.
  • ResearchGate. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. Journal of Chemical Research, 39(7), 414-415.
  • PubMed Central. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E, 78(Pt 12), 1234-1241.
  • ResearchGate. (n.d.). Chemical shifts (δ/ppm) from 1 H NMR spectra (DMSO-d 6 , 29 • C) of anti/syn - conformers of hydrazones 3 − 12. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2017). Synthesis, Characterization and Antimicrobial Evaluation of Novel Compounds of 3-((benzo[d]oxazol-2-ylmethyl) Amino)-.... J. Chem. Pharm. Res., 9(10), 34-42.
  • PubMed Central. (2022). Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. International Journal of Molecular Sciences, 23(19), 11843.

Sources

A Comprehensive Technical Guide to 3,5-Difluorobenzamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth overview of 3,5-Difluorobenzamide, a key fluorinated building block in medicinal chemistry and materials science. We will delve into its commercial availability, synthesis, analytical characterization, and applications, offering practical insights for researchers, scientists, and drug development professionals.

Strategic Importance of Fluorination in Drug Discovery

The introduction of fluorine atoms into organic molecules is a well-established strategy in modern drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly enhance the therapeutic profile of a drug candidate. Strategic fluorination can lead to:

  • Increased Metabolic Stability: The C-F bond is highly resistant to enzymatic cleavage, which can prolong the metabolic half-life of a drug, potentially reducing dosing frequency.

  • Enhanced Binding Affinity: The strong electronegativity of fluorine can alter the electronic distribution within a molecule, leading to more favorable interactions with biological targets.

  • Improved Membrane Permeability: Fluorine substitution can modulate a molecule's lipophilicity, influencing its ability to cross cellular membranes and reach its site of action.

This compound serves as a valuable scaffold that introduces a difluorinated phenyl motif, making it a sought-after intermediate in the synthesis of novel therapeutics and functional materials.[1][2]

Commercial Availability and Suppliers

This compound is readily available from a variety of commercial suppliers, typically with purities of 97% or higher. It is important to consult the supplier's certificate of analysis for specific batch purity and characterization data.

SupplierProduct NumberPurityAvailable Quantities
Sigma-Aldrich841131≥96.0% (HPLC)1 g
Alfa AesarA1990497%1 g, 5 g
TCI AmericaD2596>98.0% (GC)5 g, 25 g
Chem-Impex45471≥98%Contact for availability
SynQuest Labs4648-3-X697%Contact for availability

This table is not exhaustive, and other suppliers may be available in your region. It is recommended to request quotes from multiple vendors to ensure competitive pricing and availability.

Synthesis of this compound

There are several reliable methods for the laboratory-scale synthesis of this compound. The most common approaches start from either 3,5-difluorobenzoic acid or 3,5-difluorobenzonitrile.

From 3,5-Difluorobenzoic Acid via the Acyl Chloride

This is a robust and widely used two-step procedure. First, 3,5-difluorobenzoic acid is converted to the more reactive 3,5-difluorobenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with ammonia to form the desired amide.[3][4][5]

Experimental Protocol:

Step 1: Synthesis of 3,5-Difluorobenzoyl Chloride

  • Materials:

    • 3,5-Difluorobenzoic acid

    • Thionyl chloride (SOCl₂)

    • Anhydrous toluene

    • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,5-difluorobenzoic acid (1.0 equivalent) in anhydrous toluene.

    • Add a catalytic amount of DMF (e.g., a few drops).

    • Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension at room temperature.

    • Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess toluene and thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3,5-difluorobenzoyl chloride can often be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Materials:

    • 3,5-Difluorobenzoyl chloride (from Step 1)

    • Concentrated aqueous ammonia

    • Dichloromethane (DCM)

  • Procedure:

    • In a separate flask, cool an excess of concentrated aqueous ammonia in an ice bath.

    • Dissolve the crude 3,5-difluorobenzoyl chloride in anhydrous DCM.

    • Add the DCM solution of the acyl chloride dropwise to the cold, vigorously stirred ammonia solution. A white precipitate of this compound will form.

    • Continue stirring the mixture in the ice bath for 1-2 hours after the addition is complete.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with cold water to remove ammonium chloride.

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

    • Dry the purified crystals under vacuum.

Causality Behind Experimental Choices:

  • The conversion to the acyl chloride is a necessary activation step as the direct reaction of a carboxylic acid with ammonia is generally slow and requires high temperatures.

  • Thionyl chloride is a preferred chlorinating agent because its byproducts (SO₂ and HCl) are gaseous, which simplifies the workup.

  • The use of excess ammonia in the second step serves both as the nucleophile and as a base to neutralize the HCl byproduct generated during the reaction.

Diagram of the Synthetic Workflow:

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation 3,5-Difluorobenzoic_Acid 3,5-Difluorobenzoic Acid 3,5-Difluorobenzoyl_Chloride 3,5-Difluorobenzoyl Chloride 3,5-Difluorobenzoic_Acid->3,5-Difluorobenzoyl_Chloride Toluene, DMF (cat.), Reflux SOCl2 SOCl₂ SOCl2->3,5-Difluorobenzoic_Acid 3,5-Difluorobenzoyl_Chloride_2 3,5-Difluorobenzoyl Chloride Aqueous_Ammonia Aqueous Ammonia Aqueous_Ammonia->3,5-Difluorobenzoyl_Chloride_2 This compound This compound 3,5-Difluorobenzoyl_Chloride_2->this compound DCM, 0°C to RT

Caption: Synthesis of this compound from 3,5-Difluorobenzoic Acid.

From 3,5-Difluorobenzonitrile via Hydrolysis

Another common method is the hydrolysis of 3,5-difluorobenzonitrile. This can be achieved under either acidic or basic conditions.[6][7]

Experimental Protocol (Acid-Catalyzed Hydrolysis):

  • Materials:

    • 3,5-Difluorobenzonitrile

    • Concentrated sulfuric acid

    • Deionized water

  • Procedure:

    • In a round-bottom flask, carefully add 3,5-difluorobenzonitrile to concentrated sulfuric acid with stirring.

    • Heat the mixture to 110-120°C and stir for 4 hours.

    • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

    • The precipitated solid is collected by vacuum filtration and washed with cold water until the washings are neutral.

    • The crude product can be purified by recrystallization.

Causality Behind Experimental Choices:

  • Concentrated sulfuric acid acts as both the solvent and the catalyst for the hydrolysis of the nitrile group to the primary amide.

  • The reaction is performed at an elevated temperature to drive the hydrolysis to completion.

  • Pouring the reaction mixture onto ice serves to quench the reaction and precipitate the product, which has lower solubility in the cold aqueous acidic solution.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Expected Analytical Data:

  • 1H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the amide protons. The aromatic protons will exhibit splitting patterns due to coupling with the adjacent fluorine atoms.

  • 13C NMR (Carbon NMR): The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbons directly attached to fluorine will appear as doublets due to C-F coupling.

  • IR Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretches of the primary amide (typically two bands in the region of 3100-3500 cm⁻¹), the C=O stretch of the amide (around 1650-1680 cm⁻¹), and C-F stretches (in the fingerprint region, typically 1000-1400 cm⁻¹).

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (157.12 g/mol ).

Applications in Drug Discovery and Medicinal Chemistry

The this compound moiety is a key structural component in various biologically active molecules. Its presence can significantly influence the pharmacological properties of a compound.

FtsZ Inhibitors for Antibacterial Agents

Filamenting temperature-sensitive mutant Z (FtsZ) is a crucial protein involved in bacterial cell division. It is a promising target for the development of new antibacterial agents. Several studies have shown that derivatives of 2,6-difluorobenzamide, a constitutional isomer of our topic compound, exhibit potent inhibitory activity against FtsZ.[1] While direct examples for the 3,5-difluoro isomer are less common in the readily available literature, the underlying principle of the benzamide scaffold as a pharmacophore for FtsZ inhibition suggests that this compound is a valuable starting material for creating libraries of potential FtsZ inhibitors.

PARP Inhibitors for Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) enzymes are involved in DNA repair, and their inhibition is a clinically validated strategy for the treatment of certain types of cancers, particularly those with BRCA mutations. The benzamide scaffold is a well-established pharmacophore for PARP inhibitors.[8][9][10][11][12] For instance, the core structure of many PARP inhibitors contains a benzamide moiety that mimics the nicotinamide portion of the NAD+ cofactor, which is the natural substrate of PARP. This compound can serve as a key building block in the synthesis of novel PARP inhibitors, where the fluorine atoms can enhance binding affinity and improve pharmacokinetic properties.

Diagram of PARP Inhibition in Cancer Therapy:

G cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell DNA_Damage_1 DNA Single-Strand Break PARP_1 PARP DNA_Damage_1->PARP_1 activates DNA_Repair_1 DNA Repair PARP_1->DNA_Repair_1 mediates Cell_Survival_1 Cell Survival DNA_Repair_1->Cell_Survival_1 DNA_Damage_2 DNA Single-Strand Break PARP_2 PARP DNA_Damage_2->PARP_2 No_Repair No Single-Strand Break Repair PARP_2->No_Repair PARP_Inhibitor PARP Inhibitor (e.g., from this compound) PARP_Inhibitor->PARP_2 inhibits DSB Double-Strand Break (at replication) No_Repair->DSB No_DSB_Repair No Double-Strand Break Repair (BRCA deficient) DSB->No_DSB_Repair Cell_Death Cell Death (Apoptosis) No_DSB_Repair->Cell_Death

Caption: Mechanism of PARP inhibitors in BRCA-deficient cancer cells.

Safety and Handling

This compound is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area or a fume hood.

  • Hazard Statements:

    • H315: Causes skin irritation.[13][14]

    • H319: Causes serious eye irritation.[13][14]

    • H335: May cause respiratory irritation.[13][14]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[13][14]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[13][14]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[13][14]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

Conclusion

This compound is a versatile and commercially accessible building block with significant potential in drug discovery and materials science. Its synthesis is straightforward, and its incorporation into molecular scaffolds can impart desirable physicochemical and pharmacological properties. For researchers in medicinal chemistry, this compound represents a valuable tool for the design and synthesis of novel therapeutics, particularly in the fields of antibacterial and anticancer drug development.

References

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Introduction: Contextualizing 3,5-Difluorobenzamide in Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 3,5-Difluorobenzamide

Prepared by: Gemini, Senior Application Scientist

This compound is a fluorinated aromatic amide, a class of compounds frequently utilized as key building blocks in medicinal chemistry and drug development. Its structural motifs are present in various pharmacologically active molecules. As with any specialized chemical reagent, a thorough understanding of its properties and associated hazards is not merely a regulatory formality but a cornerstone of responsible research and development. The integrity of experimental outcomes and, more importantly, the safety of laboratory personnel, depend on a robust and nuanced approach to chemical handling.

This guide moves beyond a simple recitation of safety data sheet (SDS) information. It aims to provide drug development professionals and researchers with the causal reasoning behind safety protocols, fostering an environment of proactive risk mitigation. By understanding the "why," scientists can make more informed decisions, adapt procedures to specific experimental contexts, and ensure a self-validating system of safety.

Section 1: Hazard Identification and Risk Profile

The foundation of safe handling is a complete understanding of the intrinsic hazards of the substance. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate the necessary precautions.[1][2][3]

Table 1: GHS Classification for this compound

Hazard Class Hazard Code Hazard Statement Source
Skin Corrosion/Irritation H315 Causes skin irritation [1][2][3]
Serious Eye Damage/Eye Irritation H319 Causes serious eye irritation [1][2][3]

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |[1][2][3] |

The primary risks associated with this compound are irritant in nature. It is a solid powder, meaning the most probable routes of exposure in a laboratory setting are inhalation of dust particles and direct contact with the skin or eyes.[1] The causality is direct: the chemical nature of the compound allows it to disrupt the normal function of epithelial tissues upon contact, leading to irritation. The respiratory irritation is a direct consequence of inhaling fine particulates, which can lodge in the respiratory tract.[3]

Table 2: Key Physical and Chemical Properties

Property Value Source
CAS Number 132980-99-5 [2][3]
Molecular Formula C₇H₅F₂NO [3]
Molecular Weight 157.12 g/mol [3]
Appearance White to off-white powder/crystalline solid [4]
Melting Point 155-159 °C [5][6]

| Storage Temperature | Store below +30°C in a dry, well-ventilated place |[5][7] |

Section 2: The Hierarchy of Controls: A Proactive Safety Paradigm

Effective safety management relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures over less effective ones. Reliance on Personal Protective Equipment (PPE) alone is an indication of a weak safety system.

Hierarchy_of_Controls cluster_main Hierarchy of Controls for this compound Elimination Elimination (Not feasible - compound is required) Substitution Substitution (Use a less hazardous analogue if possible) Elimination->Substitution Most Effective Engineering Engineering Controls (Fume hood, ventilated balance enclosure) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Designated Areas) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions over personal protective equipment.

1. Engineering Controls (Primary Barrier): The most critical step is to physically separate the researcher from the hazard.

  • Ventilated Enclosures: All weighing and handling of this compound powder must be conducted within a certified chemical fume hood or a ventilated balance enclosure.[1][8] This is non-negotiable. The negative pressure environment captures airborne particulates at the source, preventing inhalation.
  • Safety Infrastructure: Laboratories must be equipped with easily accessible emergency eyewash stations and safety showers, as mandated by OSHA and good laboratory practice.[1][8]

2. Administrative Controls (Procedural Safeguards): These are the work practices and procedures that reduce exposure risk.

  • Standard Operating Procedures (SOPs): A detailed, written SOP for handling this compound must be available and understood by all personnel.
  • Designated Areas: Clearly mark areas where this compound is stored and handled.
  • Hygiene: Prohibit eating, drinking, or applying cosmetics in the laboratory.[1][9] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][8][9]

3. Personal Protective Equipment (PPE) (Final Barrier): PPE is essential but should never be the primary means of protection. It is the last line of defense should engineering and administrative controls fail.[9]

  • Eye Protection: Chemical safety goggles are mandatory to protect against airborne dust and accidental splashes.[1][8][10] The hazard "Causes serious eye irritation" (H319) underscores this necessity.[1][2]
  • Hand Protection: Wear nitrile gloves. Before use, always inspect gloves for any signs of degradation or puncture. Remove gloves using a technique that avoids skin contact with the exterior of the glove and dispose of them in the appropriate waste stream immediately after use.[11]
  • Body Protection: A standard laboratory coat must be worn and kept fully buttoned.[10]

Section 3: Standard Operating Protocol for Handling and Use

This protocol outlines a self-validating workflow for the safe handling of this compound powder.

Protocol: Safe Weighing and Handling of this compound

  • Pre-Handling Verification:

    • Confirm the chemical fume hood or ventilated enclosure has a valid certification and is functioning correctly (check airflow monitor).

    • Ensure the work area is clean and uncluttered.

    • Locate the nearest eyewash station and safety shower; confirm the access path is clear.

    • Assemble all necessary equipment (spatulas, weigh paper/boats, secondary containers) inside the fume hood to minimize traffic in and out of the containment area.

    • Don all required PPE: safety goggles, nitrile gloves, and a lab coat.

  • Weighing and Dispensing:

    • Perform all operations at least 6 inches inside the sash of the fume hood.

    • Carefully open the primary container. Avoid creating dust clouds by using slow, deliberate movements.

    • Use a dedicated, clean spatula to transfer the desired amount of powder to a weigh boat or paper on a tared analytical balance inside the enclosure.

    • If transferring to a reaction vessel, do so within the fume hood. Use a powder funnel to minimize the risk of spillage.

    • Tightly reseal the primary container immediately after dispensing.

  • Post-Handling Procedures:

    • Carefully wipe down the spatula, weigh boat (if reusable), and any other contaminated surfaces with a damp cloth or paper towel to collect residual dust. Do this before removing items from the fume hood. Dispose of cleaning materials as hazardous waste.

    • Remove gloves and dispose of them properly.

    • Thoroughly wash hands and forearms with soap and water.

Section 4: Emergency Response and First Aid

In the event of an exposure, immediate and correct action is critical. All personnel must be familiar with these procedures before beginning work.[1]

First_Aid_Workflow cluster_routes Exposure Route & Immediate Action Start Exposure Occurs Inhalation Inhalation May cause respiratory irritation (H335) action Move to fresh air. If not breathing, give artificial respiration. Start->Inhalation Skin Skin Contact Causes skin irritation (H315) action Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Start->Skin Eyes Eye Contact Causes serious eye irritation (H319) action Immediately flush with water for at least 15 minutes, lifting eyelids. Remove contact lenses if easy to do. Start->Eyes Ingestion Ingestion action Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Start->Ingestion End Seek Immediate Medical Attention (Show SDS to physician) Inhalation:port->End If symptoms persist Skin:port->End If irritation persists Eyes:port->End If irritation persists Ingestion:port->End

Caption: First aid workflow for different routes of exposure to this compound.

  • Inhalation: Remove the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek medical attention.[1][4]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[1][4] If skin irritation develops or persists, seek medical attention.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[1][4] If present, remove contact lenses after the initial flushing. Persistent irritation requires immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical advice.[12]

Section 5: Accidental Release and Disposal

Spill Response Protocol:

  • Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Protect: Do not attempt cleanup without appropriate PPE (respirator, goggles, gloves, lab coat).

  • Contain & Clean: For a small powder spill, gently cover with a damp paper towel to avoid raising dust. Carefully sweep or scoop the material into a suitable container for disposal.[1][4] Avoid dry sweeping, which can aerosolize the powder.

  • Decontaminate: Wipe the spill area with a damp cloth.

  • Dispose: All contaminated materials (gloves, paper towels, swept powder) must be placed in a sealed, labeled container and disposed of as hazardous chemical waste according to institutional and local regulations.[1][12]

Conclusion

The safe handling of this compound is predicated on a foundational respect for its chemical hazards. By implementing a multi-tiered safety strategy rooted in the hierarchy of controls—prioritizing engineering solutions, reinforcing with strict administrative protocols, and ensuring the correct use of personal protective equipment—researchers can confidently and safely leverage this valuable compound in their work. Safety is not an impediment to research; it is an integral component of scientific excellence.

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role of fluorine substitution in benzamide crystal structures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Role of Fluorine Substitution in Benzamide Crystal Structures

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties.[1][2] This guide provides a comprehensive technical analysis of the nuanced role of fluorine substitution in the crystal structures of benzamides, a prevalent motif in numerous pharmaceutical agents. Moving beyond a superficial overview, we delve into the fundamental principles of crystal engineering, exploring how the unique electronic properties of fluorine influence intermolecular interactions, crystal packing, and ultimately, the solid-state characteristics of these vital compounds. This document is intended to serve as a detailed resource for researchers and professionals in drug development, offering insights into the rational design of fluorinated benzamides with optimized solid-state properties.

Introduction: The Benzamide Moiety and the Strategic Imperative of Fluorination

Benzamides are a critical class of organic compounds, forming the structural core of a wide array of approved drugs. Their prevalence stems from their ability to engage in robust hydrogen bonding via the amide functionality, a key interaction for molecular recognition at biological targets. However, the journey of a drug molecule from synthesis to therapeutic action is fraught with challenges, many of which are dictated by its solid-state properties. Issues such as polymorphism, solubility, and stability are directly governed by the intricate dance of molecules in the crystalline state.

Fluorine, the most electronegative element, presents a unique set of properties when incorporated into an organic molecule.[3] Its small van der Waals radius allows it to act as a hydrogen isostere in some contexts, yet its profound electronic influence can dramatically alter molecular conformation, acidity, lipophilicity, and metabolic stability.[1][4] In the realm of crystal engineering, the introduction of fluorine can be a subtle yet powerful strategy to guide the self-assembly of molecules into well-defined, stable, and predictable crystalline forms.[5]

This guide will explore the multifaceted role of fluorine in benzamide crystal structures, with a focus on:

  • The influence of fluorine on crystal packing and the mitigation of structural disorder.

  • A detailed examination of the supramolecular synthons involving fluorine, including hydrogen bonds and halogen bonds.

  • The consequential impact of these structural modifications on the physicochemical properties relevant to drug development.

Taming Disorder: Fluorine as a Crystal Engineering Tool

A significant challenge in the crystallization of organic molecules is the presence of disorder, which can complicate structure determination and adversely affect material properties.[6][7][8] Recent studies on benzamide and thiobenzamide crystals have demonstrated that the substitution of hydrogen with fluorine, particularly at the ortho-position of the phenyl ring, can effectively suppress this disorder without altering the fundamental packing motif.[6][7][8][9][10][11]

Even low levels of fluorine occupancy (20-30%) have been shown to be sufficient to induce a more ordered crystalline state.[6][7][8][9][10] This phenomenon is rationalized by computational crystal structure prediction calculations, which reveal a much denser lattice energy landscape for benzamide compared to its fluorinated analogue, 2-fluorobenzamide.[6][8][10] This suggests that the introduction of fluorine makes a disordered state less energetically favorable, thereby promoting the formation of a single, well-defined crystalline form.[6][8][12]

Experimental Protocol: Co-crystallization for Disorder Suppression

The following protocol outlines a general method for investigating the effect of fluorine substitution on crystal disorder, as inspired by the work of Shtukenberg et al.[6]

  • Material Preparation: Synthesize or procure high-purity samples of the parent benzamide and its ortho-fluorinated analogue.

  • Solution Preparation: Prepare separate saturated solutions of the parent benzamide and the fluorinated benzamide in a suitable solvent (e.g., ethanol, ethyl acetate) at an elevated temperature.

  • Co-crystallization: Mix the solutions in varying molar ratios (e.g., 90:10, 80:20, 70:30 parent:fluorinated).

  • Crystal Growth: Allow the mixed solutions to cool slowly to room temperature, promoting the growth of single crystals.

  • Data Collection: Isolate suitable single crystals and perform single-crystal X-ray diffraction (SC-XRD) to determine the crystal structure and assess the level of disorder.

  • Analysis: Analyze the resulting crystallographic data to determine the occupancy of the fluorine atom and quantify the reduction in disorder compared to the pure parent benzamide.

G cluster_prep Preparation cluster_cryst Crystallization cluster_analysis Analysis prep1 Synthesize/Procure Parent & Fluorinated Benzamides prep2 Prepare Saturated Solutions prep1->prep2 cryst1 Mix Solutions in Varied Ratios prep2->cryst1 cryst2 Slow Cooling for Crystal Growth cryst1->cryst2 analysis1 Isolate Single Crystals cryst2->analysis1 analysis2 Single-Crystal X-ray Diffraction analysis1->analysis2 analysis3 Determine Structure & Disorder analysis2->analysis3

Supramolecular Synthons Involving Fluorine

The predictability of crystal structures relies on the identification and understanding of robust intermolecular interactions, often referred to as supramolecular synthons. While the role of organic fluorine in directing crystal packing has been historically considered weak, detailed crystallographic and computational studies have identified several recurring and energetically significant synthons involving fluorine in benzamide and related structures.[8][13]

Hydrogen Bonding: The N-H···F Interaction

The existence and nature of hydrogen bonds involving covalently bound fluorine have been a subject of considerable debate.[14] However, in specific molecular contexts, such as fluorinated benzanilides and benzamides, both intramolecular and intermolecular N-H···F hydrogen bonds have been identified and characterized using a combination of NMR spectroscopy, DFT calculations, and X-ray crystallography.[15][16][17] These interactions, while weaker than conventional N-H···O hydrogen bonds, can play a crucial role in dictating molecular conformation and influencing crystal packing.[15][18]

Halogen Bonding

The term "halogen bond" refers to the non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site.[19] While more commonly associated with heavier halogens, fluorine can participate in certain types of halogen-like interactions. Studies on co-crystals of halogen bond donors with benzamide derivatives have shown that the interplay between hydrogen and halogen bonds can be complex, with the potential for halogen bonds to disrupt existing hydrogen bonding networks.[20]

Other Weak Interactions: C-H···F, C-F···F, and C-F···π

A plethora of weaker interactions involving fluorine also contribute to the overall stability of the crystal lattice. These include:

  • C-H···F interactions: These are now recognized as a significant and recurring motif in the crystal packing of fluorinated organic molecules.[13]

  • C-F···F contacts: These interactions, driven by dipole-dipole and dispersion forces, can also influence molecular association.[13]

  • C-F···π interactions: The interaction of a polarized C-F bond with an electron-rich aromatic ring can provide additional stability to the crystal structure.

The quantitative assessment of these interactions through techniques like Quantum Theory of Atoms in Molecules (QTAIM) has revealed their bonding character and significant electrostatic contributions.[13]

G cluster_fluorine Fluorine Atom cluster_interactions Participates in F F HB N-H···F Hydrogen Bond F->HB XB Halogen Bond F->XB Weak C-H···F, C-F···F, C-F···π F->Weak

Impact on Physicochemical Properties and Drug Development

The influence of fluorine substitution on the crystal structure of a benzamide directly translates to alterations in its physicochemical properties, which are of paramount importance in drug development.[1][5][21]

PropertyInfluence of Fluorine SubstitutionImplication for Drug Development
Solubility Can be increased or decreased depending on the specific substitution pattern and its effect on crystal lattice energy.Modulating solubility is critical for achieving desired bioavailability.
Melting Point Generally increases due to stronger intermolecular interactions and more efficient crystal packing.Higher melting points often correlate with greater thermodynamic stability.
Polymorphism Can be used to control or suppress polymorphism by favoring the formation of a single, stable crystalline form.[6]Reducing polymorphic complexity simplifies drug formulation and ensures consistent performance.
Lipophilicity Can significantly alter lipophilicity, which in turn affects membrane permeability and plasma protein binding.[4][5]Fine-tuning lipophilicity is a key aspect of optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Metabolic Stability Fluorine substitution at metabolically labile positions can block enzymatic degradation, increasing the drug's half-life.[1]Enhanced metabolic stability can lead to improved pharmacokinetic properties.

The ability to rationally design fluorinated benzamides with predictable crystal structures and, consequently, tailored physicochemical properties represents a significant advancement in the field of drug discovery and development.[1][22]

Conclusion

The is a nuanced and multifaceted area of study with profound implications for medicinal chemistry. Far from being a passive substituent, fluorine actively participates in a range of intermolecular interactions that can be harnessed to control crystal packing, suppress disorder, and ultimately, fine-tune the solid-state properties of pharmaceutical compounds. A thorough understanding of the principles outlined in this guide will empower researchers to leverage the unique properties of fluorine in the rational design of next-generation benzamide-based therapeutics with optimized performance and developability.

References

Methodological & Application

The Synthetic Versatility of 3,5-Difluorobenzamide: A Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, fluorinated building blocks are indispensable tools for the design and construction of novel molecules with tailored properties. Among these, 3,5-difluorobenzamide emerges as a versatile synthon, offering a unique combination of electronic properties and reactive handles. The strategic placement of two fluorine atoms on the aromatic ring significantly influences the reactivity of both the phenyl group and the amide functionality, opening avenues for diverse synthetic transformations. This guide provides an in-depth exploration of the applications of this compound in organic synthesis, complete with detailed protocols and mechanistic insights to empower researchers in their quest for molecular innovation.

Introduction: Physicochemical Properties and Synthetic Potential

This compound is a white to off-white crystalline solid. The two fluorine atoms, being highly electronegative, exert a strong electron-withdrawing effect on the aromatic ring. This electronic perturbation has several important consequences for its reactivity:

  • Increased Acidity of N-H Protons: The electron-withdrawing nature of the difluorophenyl group enhances the acidity of the amide N-H protons, facilitating deprotonation and subsequent N-functionalization reactions.

  • Activation of the Aromatic Ring: While fluorine is a deactivating group in electrophilic aromatic substitution, the positions ortho to the amide group are activated towards nucleophilic attack and directed metalation.

  • Modulation of Biological Activity: The incorporation of fluorine atoms can significantly impact the pharmacokinetic and pharmacodynamic properties of a molecule, including metabolic stability, binding affinity, and lipophilicity. This makes this compound an attractive starting material in medicinal chemistry.[1]

This guide will delve into key synthetic transformations utilizing this compound, providing both the "how" and the "why" behind the experimental procedures.

Core Synthetic Applications and Protocols

Hofmann Rearrangement: A Gateway to 3,5-Difluoroaniline

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. This transformation is particularly valuable for the synthesis of anilines from readily available benzamides. For this compound, this reaction provides a direct route to 3,5-difluoroaniline, a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][3]

Mechanistic Insight: The reaction proceeds through the formation of an N-bromoamide intermediate, which, upon deprotonation, undergoes a concerted rearrangement to form an isocyanate. The isocyanate is then hydrolyzed to a carbamic acid, which spontaneously decarboxylates to yield the primary amine.[4][5]

Experimental Protocol: Synthesis of 3,5-Difluoroaniline via Hofmann Rearrangement

This protocol is adapted from a general procedure for the Hofmann rearrangement.[2][6]

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂) or Sodium hypochlorite solution (NaOCl, bleach)

  • Dioxane or other suitable solvent

  • Water

  • Hydrochloric acid (HCl) for workup

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Hypobromite Solution: In a flask cooled in an ice bath, dissolve sodium hydroxide (2.2 equivalents) in water. Slowly add bromine (1.1 equivalents) to the cold NaOH solution with vigorous stirring to form a solution of sodium hypobromite. Alternatively, a commercially available sodium hypochlorite solution can be used.

  • Reaction with this compound: To a separate reaction vessel, add this compound (1.0 equivalent) and a suitable solvent such as dioxane.

  • Addition of Hypobromite: Slowly add the freshly prepared cold sodium hypobromite solution to the solution of this compound with continuous stirring, maintaining the temperature below 10 °C.

  • Heating: After the addition is complete, slowly heat the reaction mixture to 60-90 °C and maintain this temperature for 1-2 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Acidify the reaction mixture with concentrated HCl to a pH of approximately 1-2.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude 3,5-difluoroaniline. The product can be further purified by distillation or column chromatography.

Data Summary:

Starting MaterialProductReagentsTemperatureTypical YieldReference
This compound3,5-DifluoroanilineNaOH, Br₂ (or NaOCl)60-90 °C84%[2]

Workflow for Hofmann Rearrangement

cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification NaOH NaOH Solution Hypobromite Sodium Hypobromite Solution NaOH->Hypobromite Br2 Bromine Br2->Hypobromite ReactionMix Reaction Mixture Hypobromite->ReactionMix Benzamide This compound in Dioxane Benzamide->ReactionMix Heating Heat (60-90 °C) ReactionMix->Heating Product_crude Crude 3,5-Difluoroaniline Heating->Product_crude Acidification Acidification (HCl) Product_crude->Acidification Extraction Extraction (EtOAc) Acidification->Extraction Drying Drying (MgSO4) Extraction->Drying Purification Purification Drying->Purification FinalProduct Pure 3,5-Difluoroaniline Purification->FinalProduct

Caption: Workflow for the synthesis of 3,5-difluoroaniline.

Dehydration to 3,5-Difluorobenzonitrile

The dehydration of primary amides to nitriles is a fundamental transformation in organic synthesis. 3,5-Difluorobenzonitrile is a valuable intermediate, for instance, in the synthesis of heterocyclic compounds.[7] Various dehydrating agents can be employed for this conversion, with phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and trifluoroacetic anhydride (TFAA) being common choices.

Mechanistic Insight: The mechanism generally involves the activation of the amide oxygen by the dehydrating agent, followed by elimination of water. For example, with SOCl₂, an intermediate imidoyl chloride is formed, which then undergoes elimination to yield the nitrile.

Experimental Protocol: Synthesis of 3,5-Difluorobenzonitrile

This is a general protocol for amide dehydration that can be applied to this compound.[8]

Materials:

  • This compound

  • Phosphorus pentoxide (P₂O₅) or Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Sodium bicarbonate (NaHCO₃) solution for workup

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry flask equipped with a reflux condenser and a calcium chloride drying tube, suspend this compound (1.0 equivalent) in an anhydrous solvent like toluene.

  • Addition of Dehydrating Agent:

    • Using P₂O₅: Add phosphorus pentoxide (0.5 - 1.0 equivalents) portion-wise to the suspension.

    • Using SOCl₂: Add thionyl chloride (1.1 - 1.5 equivalents) dropwise to the reaction mixture at 0 °C.

  • Heating: Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Workup:

    • For P₂O₅: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a saturated solution of sodium bicarbonate.

    • For SOCl₂: Cool the reaction mixture and carefully quench with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude 3,5-difluorobenzonitrile can be purified by distillation or recrystallization.

Workflow for Dehydration of this compound

Start This compound Reaction Reaction in Anhydrous Solvent Start->Reaction DehydratingAgent Dehydrating Agent (e.g., P₂O₅, SOCl₂) DehydratingAgent->Reaction Workup Aqueous Workup (NaHCO₃) Reaction->Workup Extraction Extraction Workup->Extraction Drying Drying Extraction->Drying Purification Purification Drying->Purification Product 3,5-Difluorobenzonitrile Purification->Product

Caption: Synthesis of 3,5-difluorobenzonitrile.

Directed Ortho-Metalation: Functionalization of the Aromatic Ring

The amide group is a powerful directing group in ortho-metalation reactions.[9][10] This allows for the selective functionalization of the aromatic ring at the position ortho to the amide. In the case of this compound, this would be the C2 or C6 position. This strategy provides access to a wide range of substituted this compound derivatives.

Mechanistic Insight: The reaction involves the deprotonation of the ortho-position by a strong base, typically an organolithium reagent like n-butyllithium or s-butyllithium, facilitated by coordination of the lithium to the amide oxygen. The resulting aryllithium species can then be quenched with various electrophiles.[11][12]

Experimental Protocol: Directed Ortho-Metalation of this compound

This is a general protocol for directed ortho-metalation of benzamides.[1][10]

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • s-Butyllithium (s-BuLi) or n-Butyllithium (n-BuLi)

  • Electrophile (e.g., iodomethane, carbon dioxide, benzaldehyde)

  • Saturated ammonium chloride (NH₄Cl) solution for quenching

Procedure:

  • Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add s-butyllithium (1.1 equivalents) dropwise. Stir the mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Add the desired electrophile (1.2 equivalents) to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir for several hours.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Potential Electrophiles and Products:

ElectrophileProduct
Iodomethane (CH₃I)2-Methyl-3,5-difluorobenzamide
Carbon dioxide (CO₂)2-Carboxy-3,5-difluorobenzamide
Benzaldehyde2-(Hydroxy(phenyl)methyl)-3,5-difluorobenzamide

Logical Relationship in Directed Ortho-Metalation

Start This compound Intermediate Ortho-lithiated Intermediate Start->Intermediate Deprotonation Base Strong Base (e.g., s-BuLi) Base->Intermediate Product Ortho-substituted This compound Intermediate->Product Electrophilic Quench Electrophile Electrophile (E+) Electrophile->Product

Caption: Directed ortho-metalation of this compound.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique electronic properties, conferred by the two fluorine atoms, enable a range of synthetic transformations that are central to the construction of complex molecules, particularly in the fields of medicinal and materials chemistry. The protocols and mechanistic discussions provided in this guide are intended to serve as a practical resource for researchers, empowering them to harness the full synthetic potential of this important fluorinated synthon.

References

  • Method for producing 3,5-difluoroaniline. JPH06239810A.
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  • 3,5-Difluorobenzonitrile | 64248-63-1. Benchchem.
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  • Catalytic Amid
  • 3,5-Difluoroaniline synthesis. ChemicalBook.
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  • Directed ortho metal
  • Directed ortho Metal
  • Directed Metalation: A Survival Guide.
  • Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry.
  • TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. Royal Society of Chemistry.
  • Greener Methods: Catalytic Amide Bond Form
  • Preparation method of 3, 4-difluorobenzonitrile. CN108409605B.
  • Difluoro-lambda3-bromane-induced Hofmann rearrangement of sulfonamides: synthesis of sulfamoyl fluorides. PubMed.
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  • Hofmann Rearrangement. Chemistry Steps.
  • Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
  • Hofmann Rearrangement of 3,4,5-trimethoxybenzamide. Sciencemadness Discussion Board.
  • 3,5-Difluorobenzonitrile | C7H3F2N | CID 587204. PubChem.
  • The Hofmann and Curtius Rearrangements. Master Organic Chemistry.
  • Application Notes and Protocols for N-Alkylation of 3,6-Dichloro-2,4-Difluoroaniline. Benchchem.
  • 3,5-Difluorobenzonitrile | 64248-63-1. Tokyo Chemical Industry (India) Pvt. Ltd.
  • Hofmann rearrangement of 3,4,5-trimethoxybenzamide using TCCA. Sciencemadness.org.
  • Synthesis process of 3, 5-difluorophenol. CN117964460A.
  • Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions.

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Application Note & Protocols: 3,5-Difluorobenzamide as a Versatile Precursor for the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 3,5-difluorobenzamide as a key precursor in the synthesis of high-value pharmaceutical intermediates. We will delve into the chemical properties, and synthetic transformations of this compound, with a particular focus on the Hofmann rearrangement to produce 3,5-difluoroaniline, a critical building block in numerous active pharmaceutical ingredients (APIs). This guide includes detailed, field-proven protocols, mechanistic insights, and data presentation to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of Fluorinated Benzamides in Medicinal Chemistry

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity.[1] this compound, a readily available and versatile chemical entity, serves as an excellent starting point for the synthesis of a variety of fluorinated pharmaceutical intermediates. Its difluorinated phenyl ring is a common motif in a range of modern therapeutics, including kinase inhibitors and other targeted therapies.[1][2]

This application note will focus on the practical utility of this compound, providing detailed protocols for its conversion into key pharmaceutical building blocks. We will explore the causality behind experimental choices, ensuring that the described methods are robust, reproducible, and grounded in established chemical principles.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe experimentation.

PropertyValueSource
Molecular Formula C₇H₅F₂NO[3]
Molecular Weight 157.12 g/mol [3]
CAS Number 132980-99-5[3]
Appearance White to pale yellow powder
Melting Point 156-158 °C (decomposition)
Purity ≥96.0% (HPLC)
Solubility Soluble in polar organic solvents such as DMSO and DMF.
Storage 2-30°C

Safety Information: this compound is classified as a warning-level hazard, causing skin and serious eye irritation, and may cause respiratory irritation.[3][4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[4]

Key Synthetic Transformation: Hofmann Rearrangement to 3,5-Difluoroaniline

One of the most powerful applications of this compound is its conversion to 3,5-difluoroaniline via the Hofmann rearrangement.[5] This reaction is a classic and reliable method for the synthesis of primary amines from primary amides, with the key feature being the loss of one carbon atom.[6][7] 3,5-Difluoroaniline is a crucial intermediate in the synthesis of various pharmaceuticals.[8][9]

Mechanistic Insight into the Hofmann Rearrangement

The Hofmann rearrangement proceeds through a multi-step mechanism involving the formation of an isocyanate intermediate.[6][7] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Hofmann_Rearrangement cluster_1 Step 1: N-Bromination cluster_2 Step 2: Rearrangement cluster_3 Step 3: Hydrolysis Amide This compound Anion Amide Anion Amide->Anion Deprotonation Base1 NaOH NBromoamide N-Bromo-3,5-difluorobenzamide Anion->NBromoamide Bromination Br2 Br₂ BromoamideAnion Bromoamide Anion NBromoamide->BromoamideAnion Deprotonation Base2 NaOH Isocyanate 3,5-Difluorophenyl isocyanate BromoamideAnion->Isocyanate Rearrangement (Loss of Br⁻) CarbamicAcid Carbamic Acid Intermediate Isocyanate->CarbamicAcid Nucleophilic attack H2O H₂O Amine 3,5-Difluoroaniline CarbamicAcid->Amine Decarboxylation CO2 CO₂

Figure 1: Mechanism of the Hofmann Rearrangement.

The key steps are:

  • N-Bromination: The primary amide is treated with bromine in the presence of a strong base (e.g., sodium hydroxide) to form an N-bromoamide intermediate.[7]

  • Rearrangement: A second equivalent of base abstracts the remaining acidic proton on the nitrogen, leading to a rearrangement where the aryl group migrates from the carbonyl carbon to the nitrogen, with the simultaneous loss of the bromide ion. This forms a key isocyanate intermediate.[6]

  • Hydrolysis: The isocyanate is then hydrolyzed by water to form an unstable carbamic acid, which readily decarboxylates to yield the primary amine and carbon dioxide.[6][7]

Detailed Experimental Protocol for the Synthesis of 3,5-Difluoroaniline

This protocol is adapted from established procedures for the Hofmann rearrangement.[5]

Materials:

  • This compound (1.0 eq)

  • Sodium hydroxide (NaOH) (pellets, 2.2 eq)

  • Bromine (Br₂) (1.1 eq)

  • Deionized water

  • Dichloromethane (DCM)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Stir bar

  • Dropping funnel

  • Ice bath

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Hypobromite Solution:

    • In a round-bottom flask equipped with a stir bar, dissolve sodium hydroxide (2.2 eq) in deionized water.

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add bromine (1.1 eq) to the cold NaOH solution via a dropping funnel while stirring vigorously. Maintain the temperature below 10 °C. The solution should turn a pale yellow, indicating the formation of sodium hypobromite.

  • Reaction with this compound:

    • To the freshly prepared sodium hypobromite solution, add this compound (1.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 60-70 °C.

    • Stir at this temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The crude 3,5-difluoroaniline can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield a pure product.

Expected Yield: 85-95%

Further Synthetic Applications of this compound Derivatives

While the Hofmann rearrangement is a key transformation, this compound and its derivatives can participate in other important reactions for the synthesis of pharmaceutical intermediates.

N-Arylation via Buchwald-Hartwig and Ullmann Condensations

The nitrogen atom of this compound can be arylated using modern cross-coupling methodologies like the Buchwald-Hartwig amination or the Ullmann condensation.[10][11][12] These reactions are powerful tools for constructing C-N bonds, which are prevalent in many pharmaceutical structures.

Cross_Coupling DFB This compound Catalyst Pd or Cu Catalyst + Ligand + Base ArylHalide Aryl Halide (Ar-X) NArylDFB N-Aryl-3,5-difluorobenzamide Catalyst->NArylDFB

Sources

Introduction: The Strategic Importance of Privileged Scaffolds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of 3,5-Difluorobenzamide in Kinase Inhibitor Development

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer treatment.[1] At the heart of this success lies the identification and optimization of "privileged scaffolds"—molecular frameworks that demonstrate a recurring ability to bind effectively to the ATP-binding site of kinases. The this compound moiety has emerged as one such critical scaffold, valued for its unique combination of physicochemical properties that address key challenges in inhibitor design, including potency, selectivity, and metabolic stability.

This guide serves as a comprehensive resource for researchers and drug development professionals, providing both the theoretical rationale and practical protocols for leveraging the this compound fragment in the design and validation of novel kinase inhibitors.

Part 1: The Physicochemical Rationale—Why this compound?

The utility of the this compound scaffold is not accidental; it is rooted in fundamental principles of medicinal chemistry. The strategic placement of the fluorine atoms and the amide group confers a suite of advantageous properties.

  • The Amide as a Hinge-Binding Anchor: The benzamide's -NH-C=O group is a superb hydrogen bond donor and acceptor. This allows it to form highly stable, bidentate hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a structurally conserved backbone segment that connects the N- and C-lobes of the kinase. This interaction is a cornerstone of binding for many Type I and Type II kinase inhibitors.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing fluorine atoms at the 3 and 5 positions of the phenyl ring sterically shields adjacent positions and blocks sites that are susceptible to cytochrome P450-mediated oxidative metabolism. This modification can significantly increase the half-life of a compound, a crucial parameter for any viable drug candidate.

  • Enhanced Binding Affinity and Potency: Fluorine is the most electronegative element, and its introduction can modulate the electronic properties of the entire molecule. The electron-withdrawing nature of the two fluorine atoms increases the acidity of the amide N-H proton, making it a stronger hydrogen bond donor and enhancing the key interaction with the kinase hinge.

  • Modulation of Physicochemical Properties: While highly electronegative, fluorine is relatively small (similar in size to hydrogen), allowing it to be incorporated with minimal steric penalty. Its inclusion increases the molecule's lipophilicity, which can influence cell permeability and oral bioavailability.

The combination of these effects makes this compound an exemplary starting point for fragment-based drug design and a valuable component for lead optimization in structure-activity relationship (SAR) studies.[2][3]

Part 2: A Framework for Kinase Inhibitor Discovery

The journey from a scaffold to a clinical candidate is a multi-step process involving design, synthesis, and rigorous testing. The this compound core provides a robust anchor upon which to build potency and selectivity.

G cluster_0 Design & Synthesis cluster_1 In Vitro Validation cluster_2 Cellular & In Vivo Validation A Scaffold Selection (this compound) B Library Synthesis via Cross-Coupling Reactions A->B C Biochemical Kinase Assay (Determine IC50) B->C D Kinome-wide Selectivity Screening C->D E Cell-Based Assay (Determine GI50) D->E F In Vivo Efficacy Studies (Xenograft Models) E->F G Preclinical Candidate F->G Lead Optimization

Caption: Drug discovery workflow using a privileged scaffold.

A key target class for inhibitors utilizing this scaffold is the RAF kinase family, particularly in cancers driven by BRAF mutations.[1][4] The following sections will focus on protocols relevant to developing inhibitors for the RAS-RAF-MEK-ERK pathway.

G RTK Growth Factor Receptor (e.g., EGFR) RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression, Cell Proliferation, Survival ERK->Proliferation Inhibitor_BRAF BRAF Inhibitor (e.g., containing This compound) Inhibitor_BRAF->BRAF Inhibitor_MEK MEK Inhibitor Inhibitor_MEK->MEK

Caption: The RAS-RAF-MEK-ERK signaling pathway.

Part 3: Protocols for Synthesis and Evaluation

This section provides detailed, field-proven protocols for the synthesis and evaluation of a representative kinase inhibitor built upon the this compound scaffold.

Protocol 1: Synthesis of a Representative BRAF Inhibitor

Rationale: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are workhorses in medicinal chemistry.[5] They allow for the modular and efficient construction of complex molecules from simple building blocks. This protocol outlines the synthesis of a hypothetical inhibitor by coupling the core benzamide with a heterocyclic boronic ester, a common strategy for building kinase inhibitors.

G A Starting Material (3-bromo-5-fluorobenzonitrile) B Amidation (H2O2, K2CO3) A->B C Intermediate 1 (3-bromo-5-fluorobenzamide) B->C D Suzuki Coupling (Heterocyclic Boronic Ester, Pd Catalyst, Base) C->D E Final Product (Hypothetical Inhibitor) D->E

Caption: Synthetic workflow for a hypothetical inhibitor.

Materials:

  • 3-bromo-5-fluorobenzamide (Intermediate 1)

  • Aryl/heterocyclic boronic acid or pinacol ester (Coupling Partner)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Standard glassware for organic synthesis, inert atmosphere setup (N₂ or Ar)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried round-bottom flask, add 3-bromo-5-fluorobenzamide (1.0 eq), the boronic ester coupling partner (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (N₂ or Argon) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1) via syringe.

  • Heating: Heat the reaction mixture to 80-100 °C and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography on silica gel to yield the final compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™)

Rationale: The primary goal is to determine if the synthesized compound directly inhibits the catalytic activity of the target kinase. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies the amount of ADP produced during the kinase reaction.[6] Less light indicates less ADP produced, which means greater kinase inhibition. This assay is a gold standard for determining the half-maximal inhibitory concentration (IC₅₀).[7]

Materials:

  • Recombinant human BRAF V600E kinase

  • Kinase substrate (e.g., inactive MEK1)

  • Adenosine triphosphate (ATP)

  • Synthesized inhibitor compound, dissolved in 100% DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Step-by-Step Methodology:

  • Compound Plating: Create a serial dilution of the inhibitor compound in DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from 10 mM. Dispense a small volume (e.g., 50 nL) of each concentration into the assay plate wells. Include wells with DMSO only (0% inhibition control) and a known potent inhibitor (100% inhibition control).

  • Kinase Reaction:

    • Prepare a master mix containing the kinase buffer, BRAF V600E enzyme, and the MEK1 substrate.

    • Add this mix to the wells containing the compound.

    • Prepare a separate solution of ATP in kinase buffer.

    • Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should be at or near its Km value for the kinase to ensure competitive inhibitors can be accurately assessed. .

  • Incubation: Shake the plate gently and incubate at room temperature for 1 hour.

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis:

  • Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_compound - Signal_100%_inhibition) / (Signal_0%_inhibition - Signal_100%_inhibition)).

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC₅₀ value.

CompoundTarget KinaseIC₅₀ (nM)
Inhibitor-ABRAF V600E15.2
Inhibitor-Ac-RAF (WT)>10,000
VemurafenibBRAF V600E31.0[1]
Protocol 3: Cell-Based Proliferation Assay

Rationale: While a biochemical assay confirms direct target inhibition, a cell-based assay determines if the compound can penetrate the cell membrane, engage its target in a complex cellular environment, and produce a desired phenotypic effect (e.g., halting proliferation).[8][9] This protocol uses a melanoma cell line (e.g., A375) that harbors the BRAF V600E mutation and is dependent on the MAPK pathway for survival.

Materials:

  • A375 human melanoma cell line (BRAF V600E positive)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Synthesized inhibitor compound

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Sterile, clear-bottom, white-walled 96-well plates

  • Humidified incubator (37 °C, 5% CO₂)

  • Luminometer plate reader

Step-by-Step Methodology:

  • Cell Seeding: Harvest logarithmically growing A375 cells and seed them into the 96-well plates at a predetermined density (e.g., 3,000 cells/well). Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the inhibitor in cell culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of the inhibitor. Include vehicle (DMSO) control wells.

  • Incubation: Return the plates to the incubator and incubate for 72 hours.

  • Viability Measurement:

    • Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Add an equal volume of CellTiter-Glo® Reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence on a plate reader.

Data Analysis:

  • Calculate the percent growth inhibition relative to the DMSO-treated control cells.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition) or cellular IC₅₀ value.

CompoundCell LineGenotypeGI₅₀ (nM)
Inhibitor-AA375BRAF V600E98.5
Inhibitor-ASK-MEL-2BRAF WT>20,000

Conclusion

The this compound moiety is a powerful and validated scaffold in the design of potent and selective kinase inhibitors. Its unique physicochemical properties provide a solid foundation for hinge-binding, metabolic stability, and high affinity. By following systematic protocols for synthesis, biochemical evaluation, and cellular validation, researchers can effectively utilize this privileged structure to develop novel therapeutic candidates targeting a wide range of kinases critical to human disease.

References

  • Bamborough, P. (2012). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of Biomolecular Screening.
  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • Profacgen. (n.d.). Cell-based Kinase Assays. Profacgen.
  • INiTS. (2020). Cell-based test for kinase inhibitors. INiTS.
  • Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays. Thermo Fisher Scientific.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery.
  • BOC Sciences. (n.d.). Targeted Kinase Inhibitor Activity Screening. BOC Sciences.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide. BenchChem.
  • Asaki, T., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425.
  • Hyman, D. M., et al. (2024). A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation. Cancer Discovery.
  • Larkin, J., et al. (2020). BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions. Cancers, 12(7), 1894.
  • Turski, M. L., et al. (2016). Genomically Driven Tumors and Actionability across Histologies: BRAF-Mutant Cancers as a Paradigm. Molecular Cancer Therapeutics, 15(4), 533-547.
  • Juge, R., et al. (2021). Allosteric MEK inhibitors act on BRAF/MEK complexes to block MEK activation. Proceedings of the National Academy of Sciences, 118(36), e2107207118.
  • Fusco, M. J., et al. (2021). Durable Progression-Free Survival With the Use of BRAF and MEK Inhibitors in Four Cases With BRAF V600E-Mutated Gliomas. Cancer Control, 28.
  • Iino, T., et al. (2009). Structure-activity relationships of 3,5-disubstituted benzamides as glucokinase activators with potent in vivo efficacy. Bioorganic & Medicinal Chemistry, 17(11), 3800-3809.
  • Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org.

Sources

protocol for the hydrolysis of 3,5-difluorobenzonitrile to 3,5-Difluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Controlled Synthesis of 3,5-Difluorobenzamide

Abstract

This application note provides a comprehensive and technically grounded protocol for the selective hydrolysis of 3,5-difluorobenzonitrile to its corresponding primary amide, this compound. This transformation is a critical step in the synthesis of various high-value compounds in the pharmaceutical and agrochemical industries. The document elucidates the underlying chemical principles, furnishes a detailed, step-by-step experimental procedure, and offers expert insights into process control and optimization. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing safety, reproducibility, and high-yield synthesis.

Introduction and Scientific Background

This compound is a key building block in medicinal chemistry and materials science. The strategic placement of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated intermediates like this highly desirable. The conversion of a nitrile to a primary amide is a fundamental transformation in organic synthesis. However, the reaction pathway is a delicate balance; the amide product is itself an intermediate that can undergo further hydrolysis to the corresponding carboxylic acid under the same reaction conditions[1][2][3].

The primary challenge and the focus of this protocol is to achieve selective hydrolysis, arresting the reaction at the amide stage. Nitriles are generally less susceptible to hydrolysis than amides; however, the harsh conditions often required to initiate the reaction can inadvertently promote the subsequent, faster hydrolysis of the amide product[1]. Therefore, careful control over reaction parameters such as temperature, reaction time, and reagent concentration is paramount for a successful and high-yielding synthesis.

This guide details a robust, acid-catalyzed protocol that favors the formation of this compound while minimizing the formation of the 3,5-difluorobenzoic acid byproduct.

The Mechanism of Acid-Catalyzed Nitrile Hydrolysis

The hydrolysis of a nitrile in the presence of a strong acid, such as sulfuric acid (H₂SO₄), proceeds through a well-established multi-step mechanism[4][5].

  • Protonation: The reaction is initiated by the protonation of the nitrile nitrogen by the acid catalyst. This step significantly increases the electrophilicity of the nitrile carbon atom[4][6].

  • Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the now highly electrophilic nitrile carbon.

  • Proton Transfer: A proton is transferred from the oxygen atom to the nitrogen atom, leading to the formation of an imidic acid tautomer.

  • Tautomerization: The imidic acid rapidly tautomerizes to the more stable amide form.

  • Deprotonation: The final step is the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the neutral primary amide.

This entire sequence is a classic example of nucleophilic addition to a polar triple bond, activated by acid catalysis[4][5].

Caption: Acid-catalyzed hydrolysis of a nitrile to a primary amide.

Safety and Handling

This procedure involves hazardous materials and must be performed with strict adherence to safety protocols.

  • 3,5-Difluorobenzonitrile: Toxic if swallowed, harmful in contact with skin or if inhaled. Causes skin and serious eye irritation[7][8][9][10].

  • Concentrated Sulfuric Acid: Extremely corrosive. Causes severe skin burns and eye damage. Reacts violently with water in an exothermic manner.

Mandatory Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (nitrile or neoprene).

  • Chemical splash goggles and a face shield.

  • Flame-resistant lab coat.

Engineering Controls:

  • All operations must be conducted inside a certified chemical fume hood.

  • An emergency eyewash station and safety shower must be readily accessible[9].

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention[8][10].

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding eyelids open. Seek immediate medical attention[7][8].

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention[7].

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. Adjustments may be necessary for scaling up.

Materials and Equipment

Reagents:

  • 3,5-Difluorobenzonitrile (C₇H₃F₂N, MW: 139.10 g/mol )

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Deionized Water

  • Crushed Ice

  • Ethanol (for recrystallization)

Equipment:

  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Heating mantle with temperature controller

  • Thermometer or thermocouple

  • Glass funnel

  • Büchner funnel and vacuum flask

  • Filter paper

  • Beakers

  • Graduated cylinders

  • Rotary evaporator

Step-by-Step Procedure

Experimental_Workflow Workflow: Synthesis of this compound start Start: Assemble Glassware in Fume Hood charge_reagents 1. Charge 3,5-Difluorobenzonitrile (5.0 g) into RBF start->charge_reagents cool_rbf 2. Cool RBF in Ice Bath charge_reagents->cool_rbf add_acid 3. Add conc. H₂SO₄ (15 mL) Slowly & Dropwise cool_rbf->add_acid heat_reaction 4. Heat to 55-60°C Stir for 2-3 hours add_acid->heat_reaction monitor 5. Monitor by TLC heat_reaction->monitor quench 6. Quench: Pour Reaction Mixture onto Crushed Ice monitor->quench Upon Completion filter 7. Isolate Crude Product by Vacuum Filtration quench->filter wash 8. Wash Solid with Cold Deionized Water filter->wash recrystallize 9. Recrystallize from Ethanol/Water wash->recrystallize dry 10. Dry Product Under Vacuum recrystallize->dry end End: Characterize Pure This compound dry->end

Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: Place a 100 mL round-bottom flask containing a magnetic stir bar in an ice-water bath on a magnetic stirrer.

  • Reagent Addition: Add 5.0 g (35.9 mmol) of 3,5-difluorobenzonitrile to the flask. Begin stirring. Slowly and dropwise, add 15 mL of concentrated sulfuric acid to the stirring nitrile. Maintain the internal temperature below 20°C during the addition.

  • Reaction: Once the addition is complete, remove the ice bath and replace it with a heating mantle. Gently heat the reaction mixture to 55-60°C. Stir at this temperature for 2-3 hours.

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) to ensure the starting material is consumed without significant formation of the carboxylic acid byproduct.

  • Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. In a separate beaker, prepare approximately 150 g of crushed ice. Carefully and slowly pour the viscous reaction mixture onto the crushed ice while stirring vigorously. A white precipitate will form.

  • Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral (test with pH paper). This removes any residual sulfuric acid.

  • Purification: Transfer the crude solid to a beaker for recrystallization. A suitable solvent system is an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Quantitative Data and Expected Results

The following table summarizes the key quantitative aspects of the protocol.

ParameterValueNotes
Starting Material 3,5-Difluorobenzonitrile5.0 g (35.9 mmol)
Catalyst/Solvent Concentrated H₂SO₄ (98%)15 mL
Reaction Temperature 55-60 °CCrucial for selectivity
Reaction Time 2-3 hoursMonitor by TLC
Product This compoundC₇H₅F₂NO
Molecular Weight 157.12 g/mol
Theoretical Yield 5.64 gAssuming 100% conversion
Expected Yield 80-90%
Appearance White crystalline powder
Melting Point (Lit.) 156-158 °CA sharp melting point indicates high purity

Field-Proven Insights & Troubleshooting

  • Why Sulfuric Acid? Concentrated sulfuric acid serves as both the catalyst and the solvent in this protocol. Its strong protonating ability is essential to activate the nitrile group[5]. Furthermore, its high viscosity and boiling point provide a stable medium for the controlled heating required.

  • The Importance of Temperature Control: The initial slow addition of H₂SO₄ into an ice bath is critical to dissipate the heat generated from the exothermic dissolution and protonation. Overheating at this stage can lead to uncontrolled side reactions and charring. The reaction temperature of 55-60°C is a carefully selected window; lower temperatures may result in an impractically slow reaction, while higher temperatures significantly increase the rate of the undesired secondary hydrolysis of the amide product to 3,5-difluorobenzoic acid[1].

  • Quenching on Ice: Pouring the acidic reaction mixture onto ice is a standard and effective quenching method. It serves three purposes simultaneously: it rapidly cools the reaction to a halt, dilutes the highly corrosive sulfuric acid to a safer concentration, and decreases the solubility of the organic product, causing it to precipitate out of the aqueous solution for easy isolation.

Problem Potential Cause Solution
Low Yield Incomplete reaction or over-hydrolysis to carboxylic acid.Monitor reaction closely with TLC. Ensure the temperature does not exceed 60°C. If the reaction is stalled, a slight increase in time may be warranted.
Product is Oily/Gummy Presence of impurities or residual starting material.Ensure thorough washing of the crude product. If recrystallization fails, purify via column chromatography on silica gel.
Dark/Discolored Product Charring due to localized overheating.Ensure slow, controlled addition of sulfuric acid at the beginning. Maintain uniform stirring and heating throughout the reaction.

References

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. [Link]

  • Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. [Link]

  • Chemistry Steps. (n.d.). Converting Nitriles to Amides. [Link]

  • Organic Chemistry. (n.d.). Nitrile to Amide - Common Conditions. [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • JoVE. (2022). Nitriles to Carboxylic Acids: Hydrolysis. [Link]

  • Chemistry LibreTexts. (2023). Conversion of nitriles to amides. [Link]

  • Google Patents. (1994). JPH06239810A - Method for producing 3,5-difluoroaniline.
  • YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]

Sources

using 3,5-Difluorobenzamide in the synthesis of FtsZ inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Leveraging 3,5-Difluorobenzamide for the Strategic Synthesis of Potent FtsZ Inhibitors as Novel Antimicrobial Agents

Introduction

The escalating crisis of antimicrobial resistance necessitates the exploration of novel bacterial targets for the development of new classes of antibiotics. One of the most promising and clinically unexploited targets is the Filamentous temperature-sensitive protein Z (FtsZ).[1][2][3] FtsZ, a bacterial homolog of eukaryotic tubulin, is a highly conserved GTPase that plays a pivotal role in bacterial cell division.[1][2] It polymerizes at the mid-cell to form the Z-ring, which acts as a scaffold for the recruitment of other proteins that constitute the divisome, the machinery responsible for septal cell wall synthesis and cell scission.[2] Inhibition of FtsZ function disrupts Z-ring formation, leading to filamentation of rod-shaped bacteria and cell enlargement in cocci, ultimately resulting in bacterial death.[2][4] This application note provides a detailed guide on the utilization of this compound as a key scaffold in the synthesis of potent FtsZ inhibitors, outlining the synthetic protocol, mechanism of action, and characterization methods. The difluorobenzamide moiety has been identified as a critical component for potent FtsZ inhibition, with derivatives showing significant activity against various Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[5][6][7]

Mechanism of Action: How Benzamide Derivatives Target FtsZ

Benzamide-based FtsZ inhibitors, including those derived from this compound, do not prevent the polymerization of FtsZ. Instead, they act by promoting the assembly of FtsZ into hyperstable polymers.[5][8] These inhibitors bind to an allosteric site in the C-terminal domain of FtsZ, distinct from the GTP-binding site.[2][9] This binding event induces a conformational change in the FtsZ protomer that favors polymerization and stabilizes the resulting filaments.[8] The resulting polymers are often aberrant and non-functional, unable to form the dynamic Z-ring required for cell division.[8] This leads to a dose-dependent increase in the GTPase activity of FtsZ, further promoting polymer formation.[5] The stabilization of FtsZ polymers effectively sequesters the protein, preventing its proper localization and function in cell division, which ultimately leads to bacterial cell death.[4][5]

Visualizing the Mechanism of Action

FtsZ_Inhibition FtsZ_monomer FtsZ Monomers Z_ring Dynamic Z-Ring (Normal Cell Division) FtsZ_monomer->Z_ring Polymerization Stabilized_polymer Hyperstable, Non-functional FtsZ Polymers FtsZ_monomer->Stabilized_polymer Aberrant Polymerization GTP GTP GTP->Z_ring GTP Hydrolysis Cell_division Successful Cell Division Z_ring->Cell_division Inhibitor This compound Derivative Inhibitor->Stabilized_polymer Binds & Stabilizes Cell_death Inhibition of Division (Cell Death) Stabilized_polymer->Cell_death

Figure 1: Mechanism of FtsZ inhibition by this compound derivatives. The inhibitor promotes the formation of hyperstable FtsZ polymers, preventing the assembly of a functional Z-ring and blocking cell division.

Synthetic Protocol: Synthesis of a this compound-based FtsZ Inhibitor

This protocol details the synthesis of a representative FtsZ inhibitor using this compound as a starting material. The synthesis involves a two-step process: O-alkylation of a hydroxylated benzaldehyde derivative followed by a coupling reaction with this compound.

Part 1: Synthesis of the Aldehyde Intermediate

Reaction: Williamson ether synthesis to couple 3-hydroxy-4-methoxybenzaldehyde with a suitable alkyl halide.

Materials:

  • 3-Hydroxy-4-methoxybenzaldehyde

  • 1-Bromo-3-chloropropane

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-hydroxy-4-methoxybenzaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 1-bromo-3-chloropropane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80°C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde intermediate.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Part 2: Reductive Amination and Amide Coupling

Reaction: Reductive amination of the aldehyde intermediate with an appropriate amine, followed by amide coupling with a carboxylic acid derivative of this compound. Note: This is a generalized representation. Many published syntheses utilize multi-step processes to build the final molecule. A more direct, though potentially lower-yielding approach for some derivatives, is presented for illustrative purposes. For specific, high-yield syntheses of complex derivatives, refer to the cited literature.[6][10]

Materials:

  • Aldehyde intermediate from Part 1

  • A suitable primary or secondary amine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • 3,5-Difluoro-X-benzoic acid (where X is a linker)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF

Procedure:

  • Dissolve the aldehyde intermediate (1.0 eq) and the chosen amine (1.1 eq) in DCE.

  • Add STAB (1.5 eq) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine.

  • To a solution of the crude amine (1.0 eq) and the 3,5-difluoro-X-benzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final compound by column chromatography on silica gel.

Visualizing the Synthetic Workflow

Synthesis_Workflow Start This compound & other reagents Step1 Part 1: Synthesis of Aldehyde Intermediate Start->Step1 QC1 Purification & Characterization (NMR, MS) Step1->QC1 Step2 Part 2: Reductive Amination & Amide Coupling QC1->Step2 QC2 Final Purification & Characterization (NMR, MS, HPLC) Step2->QC2 Final_Product FtsZ Inhibitor QC2->Final_Product Bio_Assay Biological Evaluation (MIC, FtsZ Polymerization) Final_Product->Bio_Assay

Figure 2: A generalized workflow for the synthesis and evaluation of FtsZ inhibitors derived from this compound.

Characterization and Biological Evaluation

1. Structural Confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure of the synthesized compounds.

  • Mass Spectrometry (MS): To determine the molecular weight of the final products.

2. Purity Analysis:

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds, which should ideally be >95%.

3. In Vitro Antibacterial Activity:

  • Minimum Inhibitory Concentration (MIC) Assay: The MIC is determined against a panel of clinically relevant bacteria, including susceptible and resistant strains of S. aureus, B. subtilis, and other Gram-positive pathogens.[2][5]

Compound Target Organism MIC (µg/mL) Reference
PC190723 (a 2,6-difluorobenzamide) S. aureus (MRSA)1[3]
3-O-chlorobenzyl derivative B. subtilis ATCC93720.5[6]
3-O-chlorobenzyl derivative S. aureus ATCC29213 (MRSA)4[6]
3-isopentyloxy derivative C4 S. aureus (MRSA)1-4[5]
3-isopentyloxy derivative C4 E. faecium (VRE)16[5]

Table 1: Representative MIC values for difluorobenzamide-based FtsZ inhibitors.

4. FtsZ Polymerization Assay:

  • Light Scattering or Sedimentation Assay: Purified FtsZ protein is incubated with GTP in the presence and absence of the inhibitor. An increase in light scattering or the amount of FtsZ in the pellet after centrifugation indicates the promotion of polymerization.[1][5]

5. Cell Morphology Analysis:

  • Microscopy: Bacterial cells are treated with the inhibitor at sub-MIC concentrations and observed under a microscope. Inhibition of FtsZ typically results in cell elongation in rod-shaped bacteria or cell enlargement in cocci.[2][4]

Trustworthiness and Self-Validation:

The protocols described are designed to be self-validating. Each synthetic step includes a purification and characterization checkpoint (TLC, column chromatography, NMR, MS) to ensure the desired intermediate or final product has been obtained with sufficient purity before proceeding. The biological evaluation serves as the ultimate validation of the synthetic strategy. A compound that does not exhibit the expected antibacterial activity or fails to induce the characteristic cell morphology changes would indicate a potential issue in the synthesis or a lack of potency of that specific derivative. The consistency of results across these multiple assays provides a high degree of confidence in the findings.

This compound is a valuable and versatile starting material for the synthesis of a promising class of FtsZ inhibitors. The straightforward synthetic routes and the potent, specific mechanism of action make these compounds attractive candidates for further development in the fight against antibiotic-resistant bacteria. The protocols and characterization methods outlined in this application note provide a solid foundation for researchers and drug development professionals to explore this exciting area of antimicrobial research.

References

  • Multiple effects of benzamide antibiotics on FtsZ function. PubMed.
  • Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ.
  • Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity. MDPI.
  • Targeting Bacterial Cell Division with Benzodioxane–Benzamide FtsZ Inhibitors as a Novel Strategy to Fight Gram-Positive Ovococcal P
  • Recent Progress in the Development of Small-Molecule FtsZ Inhibitors as Chemical Tools for the Development of Novel Antibiotics. MDPI.
  • The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites. MDPI.
  • Targeting the Achilles Heel of FtsZ: The Interdomain Cleft. PMC - NIH.
  • Benzodioxane-benzamides targeting bacterial cell division protein FtsZ potentially disrupt SlmA-mediated nucleoid occlusion and reversible biomolecular condens
  • Study of Benzofuroquinolinium Derivatives as a New Class of Potent Antibacterial Agent and the Mode of Inhibition Targeting FtsZ. NIH.
  • Synthesis and Biological Evaluation of Novel FtsZ- targeted 3-arylalkoxy-2,6-difluorobenzamides as Potential. Ovid.
  • The Synthesis and Antibacterial Activity of Novel 3-O-arylalkylbenzamide Derivatives as FtsZ Inhibitors. Bentham Science Publisher.
  • Structure of several reported FtsZ inhibitors as antibacterial agents.
  • 2,6-Difluorobenzamide inhibitors of the bacterial cell division protein FtsZ: design, synthesis and Structure Activity Relationship study.
  • Targeting the FtsZ Allosteric Binding Site with a Novel Fluorescence Polarization Screen, Cytological and Structural Approaches for Antibacterial Discovery. PubMed Central.
  • Design and synthesis of fascaplysin derivatives as inhibitors of FtsZ with potent antibacterial activity and mechanistic study. PubMed.
  • Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modific
  • Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism. PMC - NIH.

Sources

role of 3,5-Difluorobenzamide in developing antibacterial agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 3,5-Difluorobenzamide in the Development of Novel Antibacterial Agents

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of the this compound scaffold in the discovery of new antibacterial agents. We will delve into the mechanistic basis for its activity, provide detailed protocols for synthesis and evaluation, and explore the structure-activity relationships that drive potency.

The Strategic Advantage of the Fluorinated Benzamide Scaffold

The benzamide moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Its utility stems from its rigid, planar geometry and its capacity to form critical hydrogen bonds through the amide N-H and carbonyl oxygen. When this scaffold is augmented with fluorine atoms, its pharmacological profile can be dramatically enhanced.

The strategic incorporation of fluorine is a cornerstone of modern drug design, employed to modulate key properties such as:

  • Metabolic Stability: The high strength of the C-F bond can block sites of oxidative metabolism, increasing the compound's half-life.

  • Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets.[2]

  • Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, potentially improving its ability to cross bacterial cell membranes.[3]

The 3,5-difluoro substitution pattern on the benzamide ring is particularly effective. The two electron-withdrawing fluorine atoms significantly influence the electronic properties of the aromatic ring and the amide group, which can be critical for potent and selective target engagement.[3]

Mechanism of Action: Targeting Bacterial Cell Division via FtsZ Inhibition

The primary antibacterial mechanism for a significant class of difluorobenzamide derivatives is the inhibition of the Filamentous temperature-sensitive protein Z (FtsZ).[4][5]

2.1. FtsZ: An Ideal Target for Novel Antibiotics

FtsZ is a bacterial homolog of eukaryotic tubulin and is essential for cell division in nearly all bacteria.[6] It polymerizes at the mid-cell to form a contractile structure known as the Z-ring. This ring serves as a scaffold, recruiting other proteins necessary for synthesizing the new cell septum and ultimately dividing the cell.[5]

Targeting FtsZ is an attractive strategy for antibacterial development because:

  • It is highly conserved across a wide range of bacterial species.

  • It is essential for bacterial viability.

  • It has a sufficiently different structure from its mammalian homolog, tubulin, allowing for the development of selective inhibitors with minimal host cytotoxicity.[4]

2.2. How this compound Derivatives Inhibit FtsZ

Derivatives based on the difluorobenzamide scaffold act as allosteric inhibitors of FtsZ. Unlike inhibitors that compete with GTP for the active site, these compounds bind to a distinct pocket, often called the "PC190723 binding site," named after an early FtsZ inhibitor.[2] This binding event does not prevent GTP binding but rather modulates the protein's function in a destructive manner.

The binding of these inhibitors induces a conformational change in FtsZ that promotes an excessively high rate of GTP hydrolysis.[4] This aberrant GTPase activity leads to the formation of overly stable FtsZ polymers that cannot dynamically assemble and constrict to form a functional Z-ring.[4] The net result is a complete blockage of cell division, leading to filamentation of the bacteria and, ultimately, cell death.

FtsZ_Inhibition cluster_normal Normal Cell Division cluster_inhibited Inhibited by this compound Derivative FtsZ_GTP FtsZ-GTP Monomers Z_Ring Dynamic Z-Ring Assembly FtsZ_GTP->Z_Ring Polymerization Division Septum Formation & Cell Division Z_Ring->Division Recruits Divisome Proteins FtsZ_GTP_Inhibitor FtsZ-GTP Monomers Stable_Polymer Aberrant, Hyper-Stable Polymers FtsZ_GTP_Inhibitor->Stable_Polymer Uncontrolled Polymerization & GTPase Activity Inhibitor This compound Derivative Inhibitor->FtsZ_GTP_Inhibitor Allosteric Binding No_Division Cell Division Arrested (Filamentation) Stable_Polymer->No_Division

Caption: Mechanism of FtsZ inhibition by this compound derivatives.

Application Protocol: Synthesis of Novel this compound Analogs

The exploration of Structure-Activity Relationships (SAR) is crucial for optimizing lead compounds. A common strategy involves synthesizing a library of analogs by varying the substituents attached to the core scaffold. This protocol outlines a standard amide coupling procedure to generate novel this compound derivatives.

3.1. Rationale

This protocol utilizes a peptide coupling reagent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), to activate the carboxylic acid of a precursor molecule for efficient reaction with a diverse range of primary or secondary amines. This method is widely applicable and generally results in high yields with minimal side products.

3.2. Materials

  • Substituted benzoic acid precursor (e.g., 3-(alkoxy)-2,6-difluorobenzoic acid)

  • Desired primary or secondary amine (1.0 eq)

  • HBTU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

3.3. Step-by-Step Methodology

  • Acid Activation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted benzoic acid precursor (1.0 eq) in anhydrous DMF.

  • Add HBTU (1.1 eq) and DIPEA (2.5 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes. The solution may change color, indicating the formation of the activated ester.

  • Amine Coupling: Add the desired amine (1.0 eq) to the reaction mixture, either neat if it is a liquid or as a solution in a small amount of DMF.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-18 hours).

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). This removes unreacted acid, DMF, and other water-soluble impurities.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound analog.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Caption: General workflow for the synthesis of this compound analogs.

Application Protocol: Antibacterial Susceptibility Testing

Determining the Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro potency of a potential antibacterial agent. This protocol describes the broth microdilution method.

4.1. Rationale

The broth microdilution method is a standardized, high-throughput technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It provides quantitative data essential for SAR studies.

4.2. Materials

  • Synthesized this compound analogs

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, MRSA ATCC 43300)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Bacterial inoculum standardized to 5 x 10⁵ CFU/mL

4.3. Step-by-Step Methodology

  • Compound Preparation: Prepare stock solutions of the test compounds in DMSO (e.g., at 10 mg/mL).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each compound in CAMHB to achieve a range of desired final concentrations (e.g., from 64 µg/mL to 0.06 µg/mL). Ensure the final DMSO concentration is ≤1% to avoid solvent-induced toxicity.

  • Inoculum Preparation: Prepare a bacterial suspension in CAMHB and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds.

  • Controls: Include a positive control well (bacteria in broth without compound) and a negative control well (broth only, no bacteria) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

4.4. Data Presentation

Summarize the MIC values in a table to facilitate comparison and SAR analysis.

Compound IDR-Group ModificationMIC (µg/mL) vs. S. aureus ATCC 29213MIC (µg/mL) vs. MRSA ATCC 43300
DFBA-01Isopentyloxy24
DFBA-02Cyclohexylmethoxy12
DFBA-034-Chlorophenoxy816
Vancomycin(Control)11

Note: Data are representative examples based on published findings for similar compound classes.[4]

Conclusion and Future Directions

The this compound scaffold is a validated and highly promising platform for the development of novel antibacterial agents, particularly those targeting the essential cell division protein FtsZ. Its synthetic tractability allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties. Researchers utilizing this scaffold can leverage the detailed protocols herein to synthesize and evaluate new chemical entities in the urgent, ongoing search for antibiotics to combat multidrug-resistant pathogens. Future work should focus on optimizing ADME (absorption, distribution, metabolism, and excretion) properties to translate potent in vitro activity into in vivo efficacy.

References

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). International Journal of Pharmaceutical and Life Sciences.
  • Ma, X., et al. (2017). Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Kaul, M., et al. (2019). Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ. Molecules. Available from: [Link]

  • Rai, U. S., & Singh, P. (2011). Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients. ResearchGate. Available from: [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications. Available from: [Link]

  • Alonso, D., et al. (2021). The Development of the Bengamides as New Antibiotics against Drug-Resistant Bacteria. Marine Drugs. Available from: [Link]

  • San-Feliciano, A., et al. (2018). Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides. Molecules. Available from: [Link]

  • Kubica, M., et al. (2013). The Role of Mcl-1 in S. aureus-Induced Cytoprotection of Infected Macrophages. Mediators of Inflammation. Available from: [Link]

  • This compound. (n.d.). PubChem. Available from: [Link]

  • What are Mcl-1 inhibitors and how do they work? (2024). Patsnap Synapse. Available from: [Link]

  • Jonathan C. Kagan. (n.d.). Wikipedia. Available from: [Link]

  • Soulère, L., et al. (2022). Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. International Journal of Molecular Sciences. Available from: [Link]

  • Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides. (2018). ResearchGate. Available from: [Link]

  • Zammit, C., et al. (2017). 2,6-Difluorobenzamide inhibitors of the bacterial cell division protein FtsZ: design, synthesis and Structure Activity Relationship study. ResearchGate. Available from: [Link]

  • Barbier, T., et al. (2022). Structural Variations in the Central Heterocyclic Scaffold of Tripartite 2,6-Difluorobenzamides: Influence on Their Antibacterial Activity against MDR Staphylococcus aureus. Molecules. Available from: [Link]

  • Grzybowska-Izydorczyk, O., et al. (2023). Synergistic Action of MCL-1 Inhibitor with BCL-2/BCL-XL or MAPK Pathway Inhibitors Enhances Acute Myeloid Leukemia Cell Apoptosis and Differentiation. International Journal of Molecular Sciences. Available from: [Link]

  • Small molecule Mcl-1 inhibitor for triple negative breast cancer therapy. (2023). Frontiers in Oncology. Available from: [Link]

  • Synthesis of Novel Hydrazone Derivatives of 2, 5-difluorobenzoic Acid as Potential Antibacterial Agents. (n.d.). Bentham Science. Available from: [Link]

  • Antibacterial activity and mechanisms of D-3263 against Staphylococcus aureus. (2024). BMC Microbiology. Available from: [Link]

  • Haney, E. F., & Hancock, R. E. W. (2013). Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions. Frontiers in Microbiology. Available from: [Link]

  • Design, synthesis and antimycobacterial activity of 3,5-dinitrobenzamide derivatives containing fused ring moieties. (2018). Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • New and Unusual Scaffolds in Medicinal Chemistry. (2011). ResearchGate. Available from: [Link]

  • Singh, S. P., & Qureshi, A. (2021). Mechanisms of Action by Antimicrobial Agents: A Review. McGill Journal of Medicine. Available from: [Link]

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Sources

Application Notes and Protocols for the Incorporation of 3,5-Difluorobenzamide into Novel Polymers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of the 3,5-difluorobenzamide moiety into novel polyamide structures. This document outlines the strategic design of monomers derived from this compound, detailed protocols for their synthesis and subsequent polymerization, and a thorough guide to the characterization of the resulting polymers. The strategic introduction of fluorine atoms into the polymer backbone can significantly enhance properties such as thermal stability, solubility, and hydrophobicity, making these materials highly attractive for advanced applications, including drug delivery systems and high-performance materials.[1]

Introduction: The Significance of Fluorinated Polyamides

Aromatic polyamides are a class of high-performance polymers renowned for their exceptional thermal and mechanical properties. The incorporation of fluorine atoms into the polymer backbone, a strategy known as fluorination, can dramatically and predictably alter the physicochemical properties of these materials. The strong electronegativity and low polarizability of fluorine can lead to a reduced dielectric constant, decreased water absorption, and improved solubility in organic solvents without compromising thermal stability.[1][2]

The this compound unit is a particularly interesting building block. The meta orientation of the fluorine atoms disrupts chain packing, which can enhance solubility, a common challenge with rigid aromatic polymers. Furthermore, the presence of the amide linkage provides sites for hydrogen bonding, influencing the polymer's mechanical properties and potential for interaction with active pharmaceutical ingredients (APIs) in drug delivery applications.

This guide will focus on a strategic pathway to novel polyamides by first synthesizing a custom diamine monomer from this compound and subsequently polymerizing it with a commercially available diacid chloride.

Monomer Design and Synthesis Strategy

The successful incorporation of the this compound moiety begins with the rational design and synthesis of a suitable bifunctional monomer. For the synthesis of polyamides, this typically involves a diamine or a dicarboxylic acid. Here, we present a robust protocol for the synthesis of a novel diamine monomer, N,N'-(3,5-difluorobenzoyl)bis(4-aminobenzamide) , derived from 3,5-difluorobenzoyl chloride and a suitable amino-functionalized precursor.

Rationale for Monomer Selection

The chosen diamine monomer incorporates the this compound core and extends it with amino-terminated aromatic rings. This design offers several advantages:

  • Preservation of the Core Moiety: The this compound structure remains intact at the heart of the monomer.

  • Reactivity: The terminal primary amine groups are well-suited for standard polycondensation reactions with diacid chlorides.

  • Structural Rigidity and Flexibility: The combination of aromatic rings provides rigidity, contributing to thermal stability, while the amide linkages offer some rotational freedom.

Synthetic Workflow for Diamine Monomer

The synthesis of N,N'-(3,5-difluorobenzoyl)bis(4-aminobenzamide) is a two-step process starting from the commercially available 3,5-difluorobenzoyl chloride.

workflow cluster_step1 Step 1: Synthesis of N,N'-(3,5-difluorobenzoyl)bis(4-nitrobenzamide) cluster_step2 Step 2: Reduction to Diamine Monomer A 3,5-Difluorobenzoyl Chloride E Reaction at 0-5 °C to RT A->E B 4-Nitroaniline B->E C Pyridine (Base) C->E D N,N-Dimethylacetamide (DMAc, Solvent) D->E F Precipitation & Filtration E->F G N,N'-(3,5-difluorobenzoyl)bis(4-nitrobenzamide) F->G H N,N'-(3,5-difluorobenzoyl)bis(4-nitrobenzamide) L Reflux H->L I Palladium on Carbon (Pd/C) I->L J Hydrazine Hydrate J->L K Ethanol (Solvent) K->L M Filtration & Recrystallization L->M N N,N'-(3,5-difluorobenzoyl)bis(4-aminobenzamide) M->N

Caption: Synthetic workflow for the diamine monomer.

Detailed Protocol: Synthesis of N,N'-(3,5-difluorobenzoyl)bis(4-aminobenzamide)

Part A: Synthesis of N,N'-(3,5-difluorobenzoyl)bis(4-nitrobenzamide)

  • Materials: 3,5-difluorobenzoyl chloride, 4-nitroaniline, pyridine, N,N-dimethylacetamide (DMAc).

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a nitrogen inlet and a magnetic stirrer, dissolve 4-nitroaniline (2.2 equivalents) in anhydrous DMAc.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add pyridine (2.2 equivalents) to the solution.

    • In a separate flask, dissolve 3,5-difluorobenzoyl chloride (1 equivalent) in a minimal amount of anhydrous DMAc.

    • Add the 3,5-difluorobenzoyl chloride solution dropwise to the cooled 4-nitroaniline solution over 30 minutes.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

    • Pour the reaction mixture into a large volume of cold water to precipitate the product.

    • Collect the yellow solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

Part B: Reduction to N,N'-(3,5-difluorobenzoyl)bis(4-aminobenzamide)

  • Materials: N,N'-(3,5-difluorobenzoyl)bis(4-nitrobenzamide), palladium on carbon (10% Pd/C), hydrazine hydrate, ethanol.

  • Procedure:

    • In a round-bottom flask, suspend the dinitro compound from Part A in ethanol.

    • Add a catalytic amount of 10% Pd/C.

    • Heat the mixture to reflux.

    • Slowly add hydrazine hydrate (10-15 equivalents) dropwise to the refluxing suspension. Caution: This reaction is exothermic and generates gas.

    • Continue refluxing for 4-6 hours until the reaction is complete (monitor by TLC).

    • Cool the mixture and filter through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure diamine monomer.

Polymer Synthesis via Low-Temperature Solution Polycondensation

Low-temperature solution polycondensation is a versatile method for producing high molecular weight polyamides under mild conditions.[3] This technique minimizes side reactions and allows for good control over the polymerization process.

Polymerization Workflow

polymerization cluster_poly Low-Temperature Solution Polycondensation Monomer Diamine Monomer Reaction Stirring at 0-5 °C to RT Monomer->Reaction Diacid Terephthaloyl Chloride Diacid->Reaction Solvent DMAc + LiCl Solvent->Reaction PolymerSol Viscous Polymer Solution Reaction->PolymerSol Precipitation Precipitation in Methanol PolymerSol->Precipitation Purification Washing & Drying Precipitation->Purification FinalPolymer Novel Polyamide Purification->FinalPolymer

Caption: Workflow for polyamide synthesis.

Detailed Protocol: Synthesis of Polyamide
  • Materials: N,N'-(3,5-difluorobenzoyl)bis(4-aminobenzamide), terephthaloyl chloride (or other aromatic diacid chloride), anhydrous N,N-dimethylacetamide (DMAc), lithium chloride (LiCl).

  • Procedure:

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the synthesized diamine monomer (1 equivalent) in anhydrous DMAc containing 5% (w/v) LiCl. The LiCl aids in the solubility of the resulting polyamide.

    • Cool the solution to 0-5 °C.

    • Add finely powdered terephthaloyl chloride (1 equivalent) to the stirred solution in one portion.

    • Maintain the temperature at 0-5 °C for 30 minutes, then allow the reaction to warm to room temperature and continue stirring for 24 hours. A significant increase in viscosity should be observed.

    • The resulting viscous polymer solution can be used to cast films directly or the polymer can be isolated.

    • To isolate the polymer, pour the viscous solution into a large volume of methanol with vigorous stirring.

    • Collect the fibrous polymer precipitate by filtration.

    • Wash the polymer thoroughly with hot water and methanol to remove residual solvent and salts.

    • Dry the final polyamide product in a vacuum oven at 80-100 °C for 24 hours.

Characterization of the Novel Polymer

A comprehensive characterization of the synthesized monomer and resulting polymer is essential to confirm their structure and evaluate their properties.[4]

Structural Characterization
TechniquePurposeExpected Observations
FTIR Spectroscopy To confirm functional groups.Monomer: Presence of N-H (amine and amide), C=O (amide), and C-F stretching vibrations. Polymer: Disappearance of primary amine N-H stretches and retention of amide N-H and C=O, and C-F bands.
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) To elucidate the detailed chemical structure.Monomer: Signals corresponding to the aromatic protons and carbons, with characteristic splitting patterns. A distinct signal in the ¹⁹F NMR spectrum. Polymer: Broadening of NMR signals, indicative of polymer formation. The ¹⁹F NMR signal should be retained.
Molecular Weight Determination
TechniquePurposeData Obtained
Gel Permeation Chromatography (GPC) To determine the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI).Elution profile from which Mn, Mw, and PDI can be calculated relative to standards (e.g., polystyrene). A PDI around 2 is typical for step-growth polymerization.[5]
Thermal Properties Analysis
TechniquePurposeKey Parameters Measured
Thermogravimetric Analysis (TGA) To assess thermal stability.Onset of decomposition temperature (Td) and char yield at high temperatures. High Td indicates good thermal stability.
Differential Scanning Calorimetry (DSC) To determine thermal transitions.Glass transition temperature (Tg), which indicates the transition from a glassy to a rubbery state. For semi-crystalline polymers, melting (Tm) and crystallization (Tc) temperatures may also be observed.

Potential Applications in Drug Development

Polymers containing the this compound moiety hold promise for various applications in drug development:

  • Drug Delivery Vehicles: The polymer's hydrophobicity can be tuned by the fluorine content, making it suitable for encapsulating and controlling the release of hydrophobic drugs. The amide groups can participate in hydrogen bonding with drug molecules.

  • Biomedical Coatings: The low surface energy imparted by fluorine can lead to coatings with anti-fouling properties, which are beneficial for medical devices and implants.

  • Specialty Excipients: The unique solubility characteristics of these polymers could make them useful as excipients in amorphous solid dispersions to enhance the bioavailability of poorly soluble drugs.

Conclusion

The incorporation of this compound into novel polyamides offers a strategic approach to developing high-performance materials with tailored properties. The protocols detailed in these application notes provide a clear and reproducible pathway for the synthesis and characterization of these promising polymers. By understanding the causal relationships between the chemical structure and the resulting material properties, researchers can further innovate and adapt these methods for a wide range of applications in materials science and drug development.

References

  • Ghosh, A., et al. (2015). Fluorinated Polyimides: Synthesis, Properties, and Applications. ResearchGate. [Link]

  • CapChem (n.d.). Fluorinated Polyimide Monomers for Semiconductor and Flexible Display Screens. Retrieved from [Link]

  • Ando, S. (2004). Optical Properties of Fluorinated Polyimides and Their Applications to Optical Components and Waveguide Circuits. Journal of Photopolymer Science and Technology, 17(2), 219-232. [Link]

  • MDPI (2023). Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics. MDPI. [Link]

  • Kricheldorf, H. R., & Schwarz, G. (2003). Synthesis of High Molecular Weight Poly(p-benzamide)s. Macromolecules, 36(21), 7868–7874. [Link]

  • Ghaemy, M., et al. (2012). Synthesis and Characterization of Novel Photoactive, Thermally Stable and Organosoluble Polyamides Based on Carbazole and Imidazole Derivatives in the Main Chain. ResearchGate. [Link]

  • ResearchGate (n.d.). Synthesis of 3,5-dichlorobenzoyl chloride. Retrieved from [Link]

  • Chemistry LibreTexts (2023). 30.4: Step-Growth Polymers. Retrieved from [Link]

  • Smeets, N. M. B., et al. (2018). Enhancing the Self-Assembly of Step-Growth Polymers by Narrowing Their Molar Mass Distribution: A Dynamic Bond-Mediated Approach. Angewandte Chemie International Edition, 57(38), 12435-12439. [Link]

  • Papageorgiou, G. Z., et al. (2016). Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. Polymer Chemistry, 7(4), 827-839. [Link]

  • National Renewable Energy Laboratory (2023). Characterization of polymer properties and identification of additives in commercially available research plastics. Green Chemistry. [Link]

  • Kricheldorf, H. R., & Schwarz, G. (2003). Synthesis of high molecular weight poly(p-benzamide)s. FOLIA. [Link]

  • Ho, H. T., et al. (2015). Synthesis and characterization of innovative well-defined difluorophosphonylated-(co)polymers by RAFT polymerization. Polymer Chemistry, 6(24), 4425-4435. [Link]

  • Google Patents (n.d.). Method for producing 3,5-difluoroaniline.
  • Polymer Chemistry (2025). Living polymerization of an amphiphilic helical aramid diblock copolymer. Retrieved from [Link]

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Application Notes and Protocols for the N-Alkylation of 3,5-Difluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed experimental procedures for the N-alkylation of 3,5-difluorobenzamide, a key transformation in the synthesis of diverse molecular entities for pharmaceutical and agrochemical research. The document delves into the chemical principles underpinning this reaction, explores various synthetic strategies, and offers step-by-step protocols for both classical and modern catalytic approaches. Emphasis is placed on the rationale behind experimental choices, ensuring scientific integrity and reproducibility. This guide is intended to empower researchers to successfully synthesize N-alkylated this compound derivatives and adapt these methodologies to their specific research needs.

Introduction: The Significance of N-Alkylated Benzamides

N-alkylated benzamides are a ubiquitous structural motif in a vast array of biologically active molecules, including pharmaceuticals, herbicides, and insecticides. The substituent on the amide nitrogen plays a crucial role in modulating the compound's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity. The this compound scaffold is of particular interest due to the unique properties conferred by the fluorine atoms, including enhanced metabolic stability and altered electronic character, which can lead to improved potency and pharmacokinetic profiles. The ability to efficiently and selectively introduce a variety of alkyl groups onto the amide nitrogen is therefore a critical capability in modern drug discovery and development.

Synthetic Strategies for N-Alkylation of Amides

The N-alkylation of amides can be challenging due to the relatively low nucleophilicity of the amide nitrogen, a consequence of the delocalization of its lone pair of electrons into the adjacent carbonyl group. Several strategies have been developed to overcome this, each with its own advantages and limitations.

Classical N-Alkylation with Alkyl Halides

This is the most traditional approach, involving the deprotonation of the amide with a strong base to generate a more nucleophilic amidate anion, which then displaces a halide from an alkyl halide in an SN2 reaction.

Mechanism: The reaction proceeds in two main steps:

  • Deprotonation: A suitable base abstracts the acidic proton from the amide nitrogen, forming an amidate anion. The choice of base is critical to ensure sufficient deprotonation without causing unwanted side reactions.[1]

  • Nucleophilic Substitution: The resulting amidate anion acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the N-alkylated product.

A common challenge with this method is the potential for O-alkylation, where the oxygen of the amide acts as the nucleophile. The choice of solvent and counter-ion can influence the N- versus O-alkylation ratio. Polar aprotic solvents generally favor N-alkylation.

Catalytic N-Alkylation with Alcohols: The "Borrowing Hydrogen" Strategy

More modern and sustainable approaches utilize alcohols as alkylating agents in the presence of a transition metal catalyst.[2] This "borrowing hydrogen" or "hydrogen autotransfer" methodology is highly atom-economical, with water being the only byproduct.

Mechanism: This catalytic cycle involves three key steps:

  • Oxidation: The catalyst temporarily "borrows" hydrogen from the alcohol to form a metal hydride species and an aldehyde or ketone intermediate.

  • Condensation: The in situ-generated aldehyde/ketone condenses with the amide to form an enamine or imine intermediate.

  • Reduction: The metal hydride then transfers the hydrogen back to the enamine/imine, yielding the N-alkylated amide and regenerating the active catalyst.

This method avoids the use of stoichiometric amounts of strong bases and pre-functionalized alkyl halides, making it a greener alternative.

The Mitsunobu Reaction

The Mitsunobu reaction provides a mild and efficient method for the N-alkylation of amides with primary or secondary alcohols.[2][3][4][5][6] This reaction typically involves triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Mechanism: The reaction proceeds through the formation of an alkoxyphosphonium salt from the alcohol and the PPh₃/DEAD reagent system. The amide, acting as a nucleophile, then attacks this activated alcohol, leading to the desired N-alkylated product with inversion of configuration at the alcohol's stereocenter. A key advantage is the mild reaction conditions; however, the stoichiometry and the need to remove phosphorus byproducts can be drawbacks.[2][3][4][5][6]

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the N-alkylation of this compound.

Protocol 1: N-Benzylation using Benzyl Bromide and Sodium Hydride

This protocol details a classical approach to N-alkylation using an alkyl halide and a strong base.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available
Sodium Hydride (NaH)60% dispersion in mineral oilCommercially AvailableHighly reactive, handle with care under inert atmosphere.
Benzyl Bromide≥98%Commercially AvailableLachrymator, handle in a fume hood.
Anhydrous Dimethylformamide (DMF)DriSolv® or equivalentCommercially AvailableUse a freshly opened bottle or dry over molecular sieves.
Ethyl AcetateACS GradeCommercially Available
Saturated Sodium Bicarbonate SolutionPrepared in-house
Brine (Saturated NaCl Solution)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available
Silica Gel230-400 meshCommercially AvailableFor column chromatography.

Experimental Workflow Diagram:

experimental_workflow_1 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis prep_reagents 1. Add this compound and anhydrous DMF to a dry flask. inert_atm 2. Flush with Nitrogen/Argon. prep_reagents->inert_atm cool_flask 3. Cool to 0 °C in an ice bath. inert_atm->cool_flask add_nah 4. Add NaH portion-wise. Stir for 30 min at 0 °C. cool_flask->add_nah add_benzyl_bromide 5. Add benzyl bromide dropwise. Allow to warm to RT. add_nah->add_benzyl_bromide stir_reaction 6. Stir at RT for 12-16 hours. Monitor by TLC/LC-MS. add_benzyl_bromide->stir_reaction quench 7. Quench with sat. NaHCO₃ (aq). stir_reaction->quench extract 8. Extract with Ethyl Acetate. quench->extract wash 9. Wash organic layer with water and brine. extract->wash dry 10. Dry over anhydrous MgSO₄. wash->dry concentrate 11. Concentrate in vacuo. dry->concentrate purify 12. Purify by column chromatography. concentrate->purify characterize 13. Characterize by NMR, MS, etc. purify->characterize

Caption: Workflow for N-benzylation of this compound using NaH and benzyl bromide.

Step-by-Step Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq.).

  • Under a positive flow of nitrogen, add anhydrous DMF (to make a 0.2 M solution).

  • Cool the resulting solution to 0 °C in an ice-water bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.

  • Stir the suspension at 0 °C for 30 minutes.

  • Add benzyl bromide (1.1 eq.) dropwise via syringe over 5 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with water (2 x volume of DMF) and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired N-benzyl-3,5-difluorobenzamide.

Protocol 2: Catalytic N-Alkylation with Benzyl Alcohol

This protocol outlines a "borrowing hydrogen" approach using a palladium catalyst.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available
Benzyl Alcohol≥99%Commercially Available
Palladium(II) Acetate (Pd(OAc)₂)Commercially Available
XantphosCommercially Available
Cesium Carbonate (Cs₂CO₃)≥99%Commercially Available
Anhydrous TolueneDriSolv® or equivalentCommercially Available
Ethyl AcetateACS GradeCommercially Available
WaterDeionized
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially Available
Silica Gel230-400 meshCommercially AvailableFor column chromatography.

Proposed Reaction Mechanism Diagram:

reaction_mechanism cluster_catalyst_regen cat Pd(0)L_n pd_hydride L_n(H)Pd-OCH₂R cat->pd_hydride + RCH₂OH - oxidative addition alcohol RCH₂OH amide ArCONH₂ aldehyde RCHO imine ArCON=CHR aldehyde->imine + ArCONH₂ - H₂O h2o H₂O product ArCONHCH₂R imine->product + L_n(H)₂Pd - Pd(0)L_n pd_hydride->aldehyde - β-hydride elimination pd_hydride2 L_n(H)₂Pd pd_hydride2->cat reductive elimination

Caption: Simplified "Borrowing Hydrogen" mechanism for N-alkylation.

Step-by-Step Procedure:

  • To a flame-dried Schlenk tube, add this compound (1.0 eq.), palladium(II) acetate (0.02 eq.), and Xantphos (0.04 eq.).

  • Add cesium carbonate (1.5 eq.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene (to make a 0.2 M solution) followed by benzyl alcohol (1.2 eq.) via syringe.

  • Seal the tube and heat the reaction mixture to 110-130 °C in an oil bath with vigorous stirring for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst and base.

  • Wash the Celite® pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate).

Results and Characterization

Successful N-alkylation can be confirmed by a combination of spectroscopic techniques.

Expected Data:

AnalysisExpected Observations for N-benzyl-3,5-difluorobenzamide
¹H NMR Appearance of a new doublet around 4.5-4.7 ppm (for the -CH₂- group) and signals corresponding to the benzyl aromatic protons. The amide N-H proton signal will shift or disappear.
¹³C NMR Appearance of a new signal around 43-45 ppm for the benzylic carbon.
¹⁹F NMR The chemical shift of the fluorine signals may experience a slight change compared to the starting material.
Mass Spec (ESI+) Observation of the [M+H]⁺ or [M+Na]⁺ ion corresponding to the molecular weight of the N-alkylated product.
FT-IR A shift in the N-H stretching frequency (around 3300 cm⁻¹) and the C=O stretching frequency (around 1650 cm⁻¹) compared to the starting material.

Troubleshooting and Safety Considerations

  • Low Yield: In the classical method, ensure the base is active and the solvent is anhydrous. For the catalytic method, the catalyst and ligand quality are paramount. In some cases, higher temperatures or longer reaction times may be necessary.

  • O-Alkylation Byproduct: This is more common in the classical method. Using a less polar solvent or a different base/counter-ion combination can sometimes favor N-alkylation.

  • Safety:

    • Sodium hydride is highly flammable and reacts violently with water. It should be handled under an inert atmosphere by trained personnel.

    • Alkyl halides like benzyl bromide are lachrymators and should be handled in a well-ventilated fume hood.

    • Palladium catalysts can be toxic and should be handled with appropriate personal protective equipment.

    • Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The N-alkylation of this compound is a versatile transformation that can be achieved through several synthetic routes. The classical approach using alkyl halides and a strong base is robust but may lack functional group tolerance and generate significant waste. Modern catalytic methods, such as the "borrowing hydrogen" strategy, offer a more sustainable and atom-economical alternative. The choice of method will depend on the specific substrate, available resources, and desired scale of the reaction. The protocols and insights provided in this guide serve as a solid foundation for researchers to successfully synthesize and explore the chemical space of N-alkylated this compound derivatives.

References

Troubleshooting & Optimization

common impurities in 3,5-Difluorobenzamide and how to remove them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3,5-Difluorobenzamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges related to impurities and their removal during and after the synthesis of this compound. Our goal is to provide practical, experience-driven advice to ensure the highest purity of your compound for downstream applications.

Part 1: Troubleshooting Guide for Common Purification Issues

Encountering unexpected results during the purification of this compound can be a significant roadblock. The following table outlines common problems, their likely causes stemming from specific impurities, and actionable solutions.

Observed Problem Potential Cause (Impurity) Recommended Solution & Rationale
Low & Broad Melting Point Presence of multiple impurities, especially starting materials or solvents. A sharp melting point is a key indicator of purity.[1]Primary Action: Recrystallization. This technique is highly effective at removing small amounts of various impurities in a single step.[1][2][3] Secondary Action: If recrystallization fails, column chromatography offers superior separation based on polarity differences.[4]
Discolored Product (Yellow/Brown Tint) Residual colored by-products from the synthesis. These are often highly conjugated or polymeric impurities.Primary Action: During recrystallization, add a small amount of activated carbon to the hot solution.[3] The activated carbon will adsorb the colored impurities, which can then be removed by hot filtration.
Unexpected Peaks in ¹H or ¹⁹F NMR Spectrum Unreacted starting materials or side-products.Action: Identify the impurity by comparing the spectrum to known spectra of starting materials. - 3,5-Difluorobenzoic Acid: Remove with a dilute aqueous bicarbonate wash during work-up. - 3,5-Difluorobenzonitrile: Remove by recrystallization or chromatography.
Product "Oiling Out" During Recrystallization The chosen solvent's boiling point is higher than the melting point of the impure product, or the cooling rate is too rapid.[5]Action: 1. Re-heat the mixture to dissolve the oil, then add more of the primary solvent to lower the saturation point.[5] 2. Allow the solution to cool much more slowly to promote proper crystal lattice formation.[2] 3. Consider a different solvent system with a lower boiling point.
Poor Crystal Recovery After Recrystallization Too much solvent was used, or the compound has significant solubility in the cold solvent.Action: 1. Concentrate the solution by carefully evaporating some of the solvent and then attempt cooling again.[5] 2. Add a less polar "anti-solvent" dropwise to the solution to induce precipitation, though this may be less selective than slow cooling.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

The impurities in your final product are almost always related to the synthetic route employed. The two most common laboratory-scale syntheses are the hydrolysis of a nitrile and the amidation of a carboxylic acid derivative.

  • From 3,5-Difluorobenzonitrile Hydrolysis: The primary impurity will be the unreacted starting material, 3,5-Difluorobenzonitrile .[6] Incomplete hydrolysis or overly harsh conditions can also lead to the formation of 3,5-Difluorobenzoic acid .

  • From 3,5-Difluorobenzoic Acid/Chloride Amidation: The key impurities will be the starting materials: 3,5-Difluorobenzoic acid [7][8][9] or 3,5-Difluorobenzoyl chloride .[10][11] The latter is reactive and will likely hydrolyze to 3,5-difluorobenzoic acid during aqueous work-up.[11]

Q2: My NMR shows a significant amount of 3,5-Difluorobenzoic acid. What is the most efficient way to remove it?

3,5-Difluorobenzoic acid is an acidic impurity and can be easily removed with a simple acid-base extraction during the reaction work-up.

Rationale: The carboxylic acid will react with a mild base to form a water-soluble carboxylate salt, while the neutral this compound will remain in the organic layer.

Protocol:

  • Dissolve the crude product mixture in an organic solvent like ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You will likely observe CO₂ evolution (bubbling) as the acid is neutralized.

  • Separate the aqueous layer.

  • Repeat the wash with the sodium bicarbonate solution.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.

Q3: How do I select an appropriate solvent for the recrystallization of this compound?

The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures but low solubility at room temperature or below.[1][2] Impurities should ideally remain soluble at low temperatures or be insoluble at high temperatures.

Solvent Screening Protocol:

  • Place approximately 50 mg of your crude this compound into several test tubes.

  • To each tube, add a few drops of a different test solvent (e.g., water, ethanol, ethyl acetate, toluene, hexanes).

  • Observe the solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.

  • Heat the tubes that did not show room temperature solubility. A good solvent will dissolve the compound completely at or near its boiling point.

  • Allow the hot solutions to cool slowly to room temperature, then in an ice bath. A good solvent will result in the formation of a high yield of crystals.

For benzamide derivatives, common solvent systems include ethanol/water, ethyl acetate/hexanes, or toluene.

Q4: When is column chromatography a better choice than recrystallization?

Column chromatography should be your method of choice when:

  • Impurities have similar solubility profiles to this compound, making separation by recrystallization ineffective.

  • Multiple impurities are present in significant quantities.

  • The product is an oil or a low-melting solid that is difficult to recrystallize.

  • You need to separate your product from an impurity with a very similar polarity , although this can be challenging.

Recrystallization is generally faster, more economical, and easier to scale up for removing minor impurities from a crystalline solid.

Q5: What analytical techniques are recommended to confirm the purity of my final product?

A combination of techniques should be used for a comprehensive assessment of purity:

  • Melting Point Analysis: A sharp melting point range that is close to the literature value (156-158 °C) indicates high purity. Impurities will typically cause a depression and broadening of the melting point range.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools to identify the presence of any residual starting materials, solvents, or side-products.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity by separating the main component from any impurities.

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample.[4] A single spot on the TLC plate is a good indication of purity.

Part 3: Detailed Experimental Protocols

Protocol 1: Recrystallization of this compound from an Ethanol/Water System

This protocol is a standard procedure for purifying moderately polar organic solids.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just fully dissolve the solid. It is crucial to use a minimal volume to ensure good recovery.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon.[3] Swirl the flask and gently reheat to boiling for 2-3 minutes.

  • Hot Filtration (if carbon was used): Pre-heat a funnel with a fluted filter paper by pouring hot solvent through it. Filter the hot solution quickly to remove the activated carbon. This step prevents the product from crystallizing prematurely on the filter paper.

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is key to forming large, pure crystals.[2]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold water to remove any residual soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a temperature below the compound's melting point to remove any residual solvent.

Protocol 2: General Guide for Purification by Column Chromatography
  • Stationary Phase Selection: For a moderately polar compound like this compound, silica gel is the most common stationary phase.

  • Mobile Phase (Eluent) Selection:

    • Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. A good system will give your product an Rf value of approximately 0.3-0.4.

    • A common eluent system would be a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). Start with a low concentration of ethyl acetate and gradually increase the polarity.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, non-polar eluent. Ensure there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane), adsorb it onto a small amount of silica gel, and carefully load it onto the top of the packed column.

  • Elution: Run the eluent through the column, collecting fractions. Monitor the separation by TLC.

  • Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified this compound.

Part 4: Visualizations

Purification_Workflow Crude Crude this compound Workup Aqueous Work-up (e.g., NaHCO3 wash) Crude->Workup Remove acidic/basic impurities Assess Assess Purity (TLC, Melting Point) Workup->Assess Pure Pure Product (>99%) Assess->Pure Purity > 99% Impure Purity < 99% Assess->Impure Purity < 99% Recryst Recrystallization Recryst->Assess Column Column Chromatography Column->Assess Impure->Recryst Crystalline Solid Impure->Column Oily / Multiple Impurities

Caption: General workflow for the purification of this compound.

Impurity_Logic Impurity Impurity Type Acidic (e.g., 3,5-Difluorobenzoic Acid) Neutral (e.g., Starting Nitrile) Colored By-products Method Removal Method Aqueous Bicarbonate Wash Recrystallization Recrystallization with Charcoal Column Chromatography Impurity:acid->Method:wash  Selective Removal of Acids   Impurity:neutral->Method:recryst  Different Solubility Profile   Impurity:neutral->Method:chrom  Different Polarity   Impurity:color->Method:charcoal  Adsorption of Color Bodies  

Caption: Logical relationship between impurity type and chosen removal method.

Part 5: References

  • JPH06239810A - Method for producing 3,5-difluoroaniline - Google Patents.

  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. [Link]

  • Process for the preparation of difluorobenzamide - European Patent Office - EP 0252564 A2. [Link]

  • Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. [Link]

  • 3,5-Difluorobenzoic acid. [Link]

  • 3,5-Difluorobenzoyl chloride | C7H3ClF2O | CID 145600 - PubChem. [Link]

  • (PDF) 3,5-Difluorobenzoic acid - ResearchGate. [Link]

Sources

Technical Support Center: Purification of Crude 3,5-Difluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of crude 3,5-Difluorobenzamide. Drawing upon established principles of organic chemistry and field-proven insights, this document offers detailed troubleshooting guides, frequently asked questions (FAQs), and step-by-step protocols to address common challenges encountered during the purification process.

Understanding the Impurity Profile of Crude this compound

Effective purification begins with a thorough understanding of the potential impurities present in the crude material. The primary route to this compound involves the hydrolysis of 3,5-difluorobenzonitrile[1]. This synthetic pathway can introduce several common impurities that must be addressed to achieve high purity.

Common Impurities:

  • Unreacted Starting Material: Residual 3,5-difluorobenzonitrile is a common impurity.

  • Hydrolysis Byproduct: Over-hydrolysis of the nitrile group can lead to the formation of 3,5-difluorobenzoic acid.

  • Residual Solvents and Reagents: Solvents and reagents used in the synthesis, such as sulfuric acid, may be present in trace amounts.

  • Side-Reaction Products: Depending on the reaction conditions, other minor byproducts may be formed.

The purification strategy should be designed to effectively remove these specific impurities based on their differing physicochemical properties.

Troubleshooting and FAQs

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Recrystallization Troubleshooting

Q1: My this compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid. This is often due to the boiling point of the solvent being higher than the melting point of the solute-impurity mixture, or a very high concentration of impurities.

  • Immediate Action: Add a small amount of additional hot solvent to the mixture to see if the oil dissolves. If it does, allow the solution to cool more slowly.

  • Systematic Approach:

    • Re-evaluate your solvent choice. The ideal solvent should have a boiling point lower than the melting point of your compound.

    • Employ a solvent pair. Dissolve the crude product in a minimal amount of a "good" hot solvent (in which it is very soluble) and then add a "poor" hot solvent (in which it is less soluble) dropwise until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to clarify the solution before allowing it to cool slowly. A common example is an ethyl acetate/hexane mixture.

    • Reduce the cooling rate. Allow the flask to cool to room temperature on the benchtop, insulated with glass wool or a beaker, before moving it to an ice bath.

Q2: I have poor recovery of my purified this compound after recrystallization. How can I improve the yield?

A2: Low recovery is a common issue and can be attributed to several factors:

  • Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved even at low temperatures. Use the minimum amount of hot solvent necessary to fully dissolve the crude material.

  • Premature Crystallization: If crystals form during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.

  • Incomplete Crystallization: Ensure the solution is thoroughly cooled in an ice bath for a sufficient amount of time (at least 30 minutes) to maximize crystal formation.

  • Inappropriate Solvent: If the compound is too soluble in the chosen solvent at low temperatures, recovery will be poor. A thorough solvent screen is recommended.

Q3: The recrystallized this compound is still colored. How can I remove colored impurities?

A3: Colored impurities can often be removed by treating the hot solution with activated charcoal.

  • Procedure: After dissolving the crude product in the hot solvent, allow the solution to cool slightly and add a small amount of activated charcoal (1-2% of the solute weight). Swirl the mixture for a few minutes to allow the charcoal to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much charcoal can lead to a loss of your desired product.

Chromatography Troubleshooting

Q4: My this compound is not separating from an impurity on the silica gel column. What can I do?

A4: Poor separation in column chromatography can be addressed by modifying the mobile phase.

  • Optimize the Solvent System: If the spots are not well-separated on your TLC plate, they will not separate on the column. Experiment with different solvent systems. For a polar compound like a benzamide, a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is a good starting point.

  • Adjust Polarity: If the compounds are eluting too quickly, decrease the polarity of the mobile phase. If they are eluting too slowly or not at all, gradually increase the polarity.

  • Consider a Different Stationary Phase: If separation on silica gel is challenging, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica gel.

Q5: The peaks for my compound are tailing during HPLC analysis. What is the cause and how can I fix it?

A5: Peak tailing in HPLC is often caused by secondary interactions between the analyte and the stationary phase, particularly with acidic silanol groups on the silica support.

  • Mobile Phase Additives: Adding a small amount of a competing agent to the mobile phase can mitigate these interactions. For an amide, adding a small amount of a weak acid like formic acid or acetic acid (e.g., 0.1%) can help to protonate the silanol groups and reduce tailing.

  • Adjust pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds. For amides, a slightly acidic mobile phase is often beneficial.

  • Use a High-Purity Column: Modern HPLC columns are often end-capped to reduce the number of free silanol groups, leading to improved peak shapes for basic and polar compounds.

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound

This protocol outlines a general procedure for the purification of this compound by recrystallization. A solvent screen is highly recommended to determine the optimal solvent system for your specific crude material.

1. Solvent Screening:

  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, toluene, hexane) dropwise at room temperature until the solid is just covered.

  • Observe the solubility at room temperature. A good recrystallization solvent will not dissolve the compound at this stage.

  • Gently heat the test tubes that showed poor solubility at room temperature. An ideal solvent will dissolve the compound completely upon heating.

  • Allow the solutions that showed good solubility at high temperatures to cool to room temperature and then in an ice bath. The formation of a significant amount of crystals indicates a suitable solvent.

Solvent Selection Guide (Predicted)

SolventPolarityBoiling Point (°C)Expected Solubility of this compound
WaterHigh100Low at RT, moderate to high when hot
EthanolHigh78Moderate at RT, high when hot
Ethyl AcetateMedium77Moderate at RT, high when hot
AcetoneMedium56High at RT
TolueneLow111Low at RT, moderate when hot
HexaneLow69Very low at RT and when hot

This table provides a starting point for solvent selection based on general principles. Experimental verification is crucial.

2. Recrystallization Procedure (Example with Ethyl Acetate/Hexane):

  • Place the crude this compound in an appropriately sized Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of hot ethyl acetate to dissolve the solid completely with stirring and gentle heating.

  • If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes.

  • Perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities and charcoal.

  • To the hot filtrate, add hot hexane dropwise with swirling until the solution remains faintly turbid.

  • Add a few drops of hot ethyl acetate to re-clarify the solution.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Dry the purified crystals in a vacuum oven at a temperature below the melting point.

Diagram of Recrystallization Workflow

Recrystallization_Workflow start Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve hot_filtration Hot gravity filtration (optional) dissolve->hot_filtration cool Slow cooling to room temperature dissolve->cool If no insoluble impurities hot_filtration->cool ice_bath Cool in ice bath cool->ice_bath filter Vacuum filtration ice_bath->filter wash Wash with cold solvent filter->wash dry Dry purified crystals wash->dry end Pure this compound dry->end

Caption: Workflow for the purification of this compound by recrystallization.

Protocol 2: Column Chromatography of Crude this compound

This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.

1. TLC Analysis and Solvent System Selection:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate).

  • Spot the solution onto a TLC plate (silica gel 60 F254).

  • Develop the TLC plate in various solvent systems of increasing polarity (e.g., 10%, 20%, 30%, 50% ethyl acetate in hexane).

  • The ideal solvent system will give a good separation between the product spot and any impurity spots, with the product having an Rf value of approximately 0.3-0.4.

2. Column Preparation and Loading:

  • Prepare a slurry of silica gel in the chosen mobile phase.

  • Pour the slurry into a chromatography column and allow the silica to pack under gravity or with gentle pressure.

  • Drain the solvent until the level is just above the top of the silica.

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Add a thin layer of sand on top of the sample to prevent disturbance of the silica bed during elution.

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Begin eluting the column, collecting fractions in test tubes or vials.

  • Monitor the separation by TLC analysis of the collected fractions.

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to obtain the purified this compound.

Diagram of Column Chromatography Logic

Chromatography_Logic start Crude Mixture tlc TLC Analysis (Solvent System Optimization) start->tlc sample_loading Sample Loading column_prep Column Packing (Silica Gel Slurry) tlc->column_prep column_prep->sample_loading elution Elution & Fraction Collection sample_loading->elution fraction_analysis TLC Analysis of Fractions elution->fraction_analysis combine Combine Pure Fractions fraction_analysis->combine Identify pure fractions evaporate Solvent Evaporation combine->evaporate end Pure Product evaporate->end

Caption: Logical workflow for purification by column chromatography.

Purity Assessment

The purity of the final this compound should be assessed using appropriate analytical techniques.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically cause a depression and broadening of the melting point range.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system suggests high purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantitative purity assessment. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid, e.g., 0.1% phosphoric acid or formic acid) is a good starting point for method development[2].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the purified product and detect the presence of any remaining impurities.

References

  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 3,5-difluoro- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (1994). JPH06239810A - Method for producing 3,5-difluoroaniline.

Sources

troubleshooting guide for the synthesis of 3,5-Difluorobenzamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3,5-Difluorobenzamide Derivatives

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of this compound derivatives. As a core structural motif in numerous pharmaceutical and agrochemical compounds, the successful and efficient synthesis of these molecules is critical. The presence of the 3,5-difluoro pattern introduces unique electronic properties that can enhance biological activity and metabolic stability.[1][2] However, this substitution also presents specific challenges in synthesis.

This guide, structured in a question-and-answer format, addresses common issues encountered during the preparation of this compound derivatives. It provides not only solutions but also the underlying chemical principles to empower you to troubleshoot effectively.

Part 1: General Considerations & Safety

Question: What are the primary safety concerns when working with precursors for this compound synthesis?

Answer: The most common and direct synthetic route involves the use of 3,5-difluorobenzoyl chloride . This reagent is highly reactive and requires careful handling.

  • Corrosivity and Reactivity with Water: 3,5-Difluorobenzoyl chloride is a corrosive liquid that causes severe skin burns and eye damage.[3] It reacts violently with water and moisture, including humidity in the air, to produce 3,5-difluorobenzoic acid and corrosive hydrogen chloride (HCl) gas.[4] All reactions should be conducted under anhydrous conditions in a well-ventilated fume hood.[3]

  • Inhalation Hazard: It is classified as a substance that may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, a face shield, and a lab coat, is mandatory.[5] Use of a respirator with a suitable filter (e.g., type ABEK) may be necessary depending on the scale and experimental setup.

  • Handling Precautions: Always add the acyl chloride to your reaction mixture; never add reagents (especially water or alcohols) to the bulk acyl chloride to avoid a violent, exothermic reaction.[3] Ensure all glassware is thoroughly dried before use.

Part 2: Troubleshooting the Amide Coupling Reaction

This section addresses the core amidation step, where an amine is coupled with an activated 3,5-difluorobenzoic acid derivative.

Workflow for Synthesis of this compound Derivatives

Synthesis_Workflow cluster_0 Route A: Acyl Chloride Method cluster_1 Route B: Direct Coupling Method A1 3,5-Difluorobenzoic Acid A2 Thionyl Chloride (SOCl₂) or Oxalyl Chloride A1->A2 Activation A3 3,5-Difluorobenzoyl Chloride A2->A3 A4 Amine (R-NH₂) + Base (e.g., NEt₃) A3->A4 Amidation A5 Work-up & Purification A4->A5 A6 Final Product A5->A6 B1 3,5-Difluorobenzoic Acid + Amine (R-NH₂) B2 Coupling Reagent (e.g., HATU, EDC) B1->B2 Amidation B3 Work-up & Purification B2->B3 B4 Final Product B3->B4

Caption: Common synthetic routes to this compound derivatives.

Question: My amidation reaction is giving a very low yield or failing completely. What are the likely causes?

Answer: This is a common issue that can typically be traced to one of three areas: the quality of your reagents, the nature of your amine, or the reaction conditions.

  • Reagent Quality and Handling:

    • Hydrolysis of Acyl Chloride: As mentioned, 3,5-difluorobenzoyl chloride readily hydrolyzes. If your acyl chloride is old or has been improperly stored, it may have partially converted to 3,5-difluorobenzoic acid. The carboxylic acid is significantly less reactive and will not participate in the reaction under standard conditions, leading to low conversion.

    • Wet Amine or Solvent: Any moisture in your amine or solvent will consume the acyl chloride, reducing the amount available to react with your amine. Ensure solvents are anhydrous and that the amine is dry.

  • Amine Nucleophilicity and Steric Hindrance:

    • Electron-Deficient Amines: If your amine is electron-poor (e.g., an aniline with electron-withdrawing groups), its nucleophilicity will be greatly reduced. These reactions often require harsher conditions (higher temperatures) or more potent coupling methods.[6][7]

    • Sterically Hindered Amines: Amines with bulky groups near the nitrogen atom (e.g., secondary amines or ortho-substituted anilines) will react more slowly due to steric hindrance.[8][9] The incoming nucleophile is physically blocked from efficiently attacking the carbonyl carbon.

  • Inadequate Reaction Conditions:

    • Insufficient Base: When using the acyl chloride method, a non-nucleophilic base (like triethylamine or pyridine) is crucial. It scavenges the HCl generated during the reaction. Without a base, the HCl will protonate the starting amine, forming an ammonium salt. This salt is no longer nucleophilic and cannot react with the acyl chloride. Always use at least one equivalent of base.

    • Low Temperature: While many acyl chloride amidations proceed readily at 0°C or room temperature, unreactive amines may require heating to drive the reaction to completion.

Question: I am seeing a significant amount of a white solid impurity that is not my desired product. TLC analysis shows a spot at a lower Rf that corresponds to 3,5-difluorobenzoic acid. Why?

Answer: This is a classic sign of hydrolysis . The presence of 3,5-difluorobenzoic acid is direct evidence that your acyl chloride has reacted with water at some point.

  • Cause: This can happen before the reaction (degraded starting material) or during the reaction (wet solvent, glassware, or amine).

  • Solution:

    • Verify Acyl Chloride Purity: If possible, check the purity of your 3,5-difluorobenzoyl chloride by ¹H or ¹⁹F NMR before use. Alternatively, consider purifying it by distillation if you suspect it is degraded.

    • Ensure Anhydrous Conditions: Dry your solvents using standard methods (e.g., distillation from a drying agent or passing through a solvent purification system). Dry glassware in an oven overnight and cool it under a stream of inert gas (nitrogen or argon).

    • Purification: The acidic nature of the benzoic acid byproduct makes it easy to remove. During aqueous work-up, washing the organic layer with a mild base like saturated sodium bicarbonate (NaHCO₃) solution will deprotonate the carboxylic acid, pulling it into the aqueous layer as its sodium salt.

Question: My standard coupling conditions (like DCC/DMAP) are failing for a particularly difficult coupling. What advanced strategies can I employ?

Answer: For challenging substrates, such as sterically hindered amines or electron-deficient anilines, standard coupling reagents may be insufficient.[8][9] You may need to switch to a more robust coupling system.

  • Strategy 1: Use a Modern Urionium/Aminium Salt Reagent: Reagents like HATU, HBTU, or COMU are highly effective because they form activated esters that are more reactive than the O-acylisourea intermediate from DCC. They are often the first choice for difficult peptide couplings and are equally effective here.

  • Strategy 2: Convert to an Acyl Fluoride: While you are starting with an acyl chloride, in some cases, an in situ generated acyl fluoride can be superior for hindered couplings.[6] The small size of the fluorine atom minimizes steric clash during the nucleophilic attack. Reagents like Cyanuric fluoride or Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH) can be used to convert the carboxylic acid directly to the acyl fluoride.[8]

  • Strategy 3: Change the Solvent and Temperature: Sometimes, simply changing the solvent to a higher-boiling aprotic solvent (e.g., from DCM to DMF or dioxane) and increasing the temperature can provide the necessary energy to overcome the activation barrier for sluggish reactions.

Comparison of Common Amide Coupling Reagents
Reagent ClassExamplesProsConsBest For
Carbodiimides DCC, EDCInexpensive, widely available.Can cause epimerization with chiral centers; DCU byproduct (from DCC) can be difficult to remove.Standard, unhindered couplings.
Urionium/Aminium Salts HATU, HBTU, COMUHigh reactivity, fast reaction times, low rates of side reactions.Expensive, can be moisture-sensitive.Difficult couplings, sterically hindered or electron-poor amines.[10]
Phosphonium Salts PyBOP, PyAOPHigh reactivity, similar to uronium salts.Can be less reactive than uronium salts for very hindered systems.General purpose, including moderately challenging couplings.
Other CDI, T3PCDI is inexpensive; T3P byproducts are water-soluble and easy to remove.CDI is ineffective for hindered substrates; T3P can be corrosive.Aliphatic primary amines (CDI); scale-up processes (T3P).[10]

Part 3: Work-up and Purification

Question: My product seems to be precipitating during the reaction or work-up. How should I handle this?

Answer: this compound derivatives, particularly those derived from aromatic amines, are often highly crystalline and may have poor solubility in common organic solvents like dichloromethane or ethyl acetate.

  • During Reaction: If the product precipitates from the reaction mixture, this can actually be beneficial, driving the reaction to completion via Le Châtelier's principle. The main challenge is ensuring the reaction mixture remains stirrable. If it becomes too thick, you may need to add more solvent.

  • During Work-up: If the product precipitates during aqueous extraction (often at the interface of the organic and aqueous layers), you may need to perform a "hot filtration." This involves filtering the entire biphasic mixture while warm to isolate the solid product. Alternatively, try adding a more polar solvent in which the product is more soluble (like THF or acetone) to the organic layer to keep it in solution during the washes.

  • Purification Strategy: If the product is highly crystalline and the impurities are soluble, direct crystallization is the best purification method.[11] Slurry the crude solid in a suitable solvent (like diethyl ether or ethanol/water) to wash away soluble impurities, then collect the solid by filtration. If chromatography is necessary, you may need to use a more polar eluent system or a different stationary phase if solubility on silica gel is an issue.

Troubleshooting Flowchart

Troubleshooting_Flowchart decision decision remedy remedy start Low or No Product Yield c1 Starting materials consumed? start->c1 c2 Major side product observed? c1->c2 Yes r1 Check amine reactivity (sterics/electronics). Increase temperature or reaction time. Use stronger coupling reagent (e.g., HATU). c1->r1 No c3 Is side product 3,5-difluorobenzoic acid? c2->c3 Yes r3 Optimize reaction conditions. Consider catalyst or different solvent. c2->r3 No r2 Ensure anhydrous conditions. Use fresh, pure acyl chloride. Check solvent and amine for water. c3->r2 Yes r4 Check for sufficient base (if using acyl chloride). Verify amine quality. c3->r4 No

Caption: A decision tree for troubleshooting low-yield reactions.

Part 4: Detailed Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-3,5-difluorobenzamide via Acyl Chloride Method

  • Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 eq, e.g., 1.07 g, 10 mmol) and anhydrous dichloromethane (DCM, 40 mL) under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Base Addition: Add triethylamine (1.2 eq, 1.67 mL, 12 mmol) to the stirred solution.

  • Acyl Chloride Addition: Dissolve 3,5-difluorobenzoyl chloride (1.1 eq, 1.94 g, 11 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the cooled amine solution over 15 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) until the starting amine is consumed.

  • Work-up: Quench the reaction by slowly adding 20 mL of water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from ethanol/water or by silica gel chromatography to afford the pure N-benzyl-3,5-difluorobenzamide.

References

  • CymitQuimica. (2023, June 29).
  • Shtukenberg, A. G., et al. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design.
  • Shtukenberg, A. G., et al. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. PMC, NIH.
  • Sigma-Aldrich. 3,5-Difluorobenzoyl chloride 98%.
  • Thermo Fisher Scientific. (2025, September 10).
  • Shtukenberg, A. G., et al. (2024, June 10). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design.
  • TCI Chemicals. (2025, August 6).
  • Fisher Scientific. (2021, December 25).
  • Quick Company.
  • Klärner, F.-G., et al. (2012). Influence of fluorine side-group substitution on the crystal structure formation of benzene-1,3,5-trisamides. RSC Publishing.
  • Google Patents. JPH06239810A - Method for producing 3,5-difluoroaniline.
  • Kingston, C., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies.
  • Ulven, T., & Andersen, H. S. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • Organic & Biomolecular Chemistry Blog. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling.
  • Google Patents. US5294742A - Process for preparing 3,5-difluoroaniline.
  • Al-Blewi, F. F., et al. (2020). Importance of Fluorine in Benzazole Compounds. PMC, NIH.
  • Wang, Y., et al. (2023). Scalable Synthesis of the Key Fexuprazan Intermediate and Investigation of a Reaction Mechanism. PMC, PubMed Central.
  • Jasar, D., et al. (2023). Optimization of reaction conditions for synthesis of [18F]FMISO using stable [19F]F-.
  • ChemicalBook. (2025, September 25). 3,5-Difluorobenzoyl chloride.
  • ResearchGate.
  • Chem-Impex. 3,5-Difluorobenzoyl chloride.
  • Google Patents. Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
  • Valeur, E., & Bradley, M. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • BenchChem. (2025, December). Optimization of reaction conditions for benzamide synthesis.
  • Bode, J. W. (2025, August 9). The Synthesis of Sterically Hindered Amides.
  • Sigma-Aldrich. 3,5-Difluorobenzoyl chloride 98%.
  • Sigma-Aldrich. This compound research chemical.
  • FINETECH INDUSTRY LIMITED. 3,5-Difluorobenzoyl chloride | CAS: 129714-97-2.
  • PubChem, NIH. This compound | C7H5F2NO | CID 2736910.
  • de Freitas, R. P., et al. (2021). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans.
  • Reddit. (2024, February 18).
  • Stuck, R. (2017). The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corresponding PEEK Copolymers.
  • Sabatini, M.-T., et al. (2017).
  • European Patent Office.
  • BenchChem. Application Notes and Protocols: Amidation Reactions of 3,5-Dibromo-4-methoxybenzoic Acid for Drug Discovery.
  • ResearchGate. (2025, August 10). Direct Catalytic Amidations of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids.
  • Semantic Scholar. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
  • Semantic Scholar.
  • BenchChem. (2025, November). Side reactions in the synthesis of difluorophenyl-containing compounds.
  • PubMed. Monitoring of the generation of non-mutagenic benzoic acid compounds during the manufacture of erythrosine.

Sources

Technical Support Center: Improving the Solubility of 3,5-Difluorobenzamide for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering solubility challenges with 3,5-Difluorobenzamide in their in vitro assays. It offers a combination of frequently asked questions for quick reference and in-depth troubleshooting guides with detailed protocols and scientific explanations.

I. Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: this compound is a solid, white to off-white powder. Key properties are summarized in the table below. Its amide functional group and fluorinated phenyl ring contribute to its relatively low aqueous solubility.

PropertyValueSource
Molecular Formula C₇H₅F₂NO
Molecular Weight 157.12 g/mol [1]
Melting Point 156-158 °C (decomposes)[2]
Appearance Powder

Q2: I'm seeing precipitation when I add my this compound DMSO stock to my aqueous cell culture media. What is happening?

A2: This is a common issue known as "DMSO shock" or precipitation. While this compound may be soluble in 100% DMSO, when this stock solution is diluted into an aqueous buffer or media, the DMSO concentration dramatically decreases. This shifts the polarity of the solvent system, and if the final concentration of the compound exceeds its solubility in the final aqueous environment, it will precipitate out of solution.[3][4]

Q3: What is the maximum concentration of DMSO my cells can tolerate?

A3: The tolerance to DMSO varies significantly between cell lines.[5] Generally, a final concentration of 0.1% to 0.5% DMSO is considered safe for most cell-based assays, though some robust cell lines may tolerate up to 1%.[4][5] It is crucial to perform a vehicle control experiment to determine the maximum DMSO concentration that does not affect the viability or function of your specific cells.

Q4: Can I use solvents other than DMSO?

A4: Yes, other organic solvents like ethanol or co-solvent systems involving polyethylene glycol 400 (PEG 400) can be used.[6][7] However, like DMSO, these solvents can also exhibit cellular toxicity, and their final concentration in the assay must be carefully controlled and validated.[5][8]

II. Troubleshooting Guide: Step-by-Step Solubilization Strategies

This section provides detailed protocols to address specific solubility challenges with this compound.

Issue 1: Initial Dissolution and Stock Solution Preparation

If you are having trouble dissolving the initial powder to create a high-concentration stock solution, follow this workflow:

G start Start: Weigh this compound dmso Try dissolving in 100% DMSO start->dmso heat_sonicate Gently warm (37°C) and sonicate dmso->heat_sonicate If powder remains fail Insoluble in DMSO dmso->fail If insoluble success Success: Store stock solution correctly heat_sonicate->success If dissolved heat_sonicate->fail If still insoluble cosolvent Try a co-solvent system (e.g., DMSO:PEG 400) fail->cosolvent cosolvent->success If dissolved ph_adjust Consider pH adjustment (for advanced users) cosolvent->ph_adjust If insoluble ph_adjust->success If dissolved fail2 Still insoluble ph_adjust->fail2 G cluster_0 Cyclodextrin Complexation compound This compound (Hydrophobic Guest) complex Inclusion Complex (Water Soluble) compound->complex Encapsulation cd Cyclodextrin (Hydrophilic Host) cd->complex

Caption: Formation of a water-soluble inclusion complex.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

  • Aqueous buffer or cell culture media

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in your desired aqueous buffer or media to create a stock solution (e.g., 10-40% w/v).

  • Add Compound: While stirring the cyclodextrin solution, slowly add the powdered this compound.

  • Complexation: Allow the mixture to stir at room temperature or a slightly elevated temperature (e.g., 37°C) for several hours to overnight to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any un-complexed, undissolved compound.

  • Quantification (Recommended): It is highly recommended to determine the actual concentration of the solubilized this compound in the final filtered solution using a suitable analytical method like HPLC-UV.

Issue 3: Compound Stability and pH Considerations

Rationale: The amide bond in this compound is generally stable at physiological pH. [9]However, the overall solubility of a molecule can be influenced by pH if it has ionizable groups. While the amide itself is not readily ionizable, extreme pH values could potentially affect solubility or stability, though this is less common for amides compared to acidic or basic compounds. [10]For most standard in vitro assays buffered around pH 7.4, pH adjustment is not the primary strategy. However, if working with custom buffers, ensuring the pH is maintained is crucial. The pKa of the related compound 3,5-Difluorobenzoic acid is approximately 3.52, indicating it is acidic. [11]While the benzamide is not a carboxylic acid, this structural information suggests that extreme pH manipulation might be a complex variable.

III. Best Practices for Stock Solution Handling

  • Accuracy is Key: Use calibrated equipment for weighing and measuring volumes to ensure the concentration of your stock solution is accurate. [12][13][14]* Proper Storage: Store stock solutions in small, single-use aliquots in appropriate vials at -20°C or -80°C to minimize degradation from freeze-thaw cycles and solvent loss. [15]* Labeling: Clearly label all vials with the compound name, concentration, solvent, date of preparation, and your initials. [13][14]* Vehicle Controls: Always include a vehicle control in your experiments. This is a sample that contains the same final concentration of the solvent (e.g., DMSO, ethanol, or cyclodextrin solution) as your test samples, but without the compound. This allows you to differentiate the effects of the compound from the effects of the solvent. [5]

IV. References

  • Vertex AI Search. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.

  • National Institutes of Health. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.

  • MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.

  • University of Greenwich. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs.

  • International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.

  • National Institutes of Health. (n.d.). Drug Solubility: Importance and Enhancement Techniques.

  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.

  • Merck. (n.d.). 3,5-二氟苯醯胺CAS 132980-99-5 | 841131.

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.

  • Enfanos. (n.d.). Preparation of Stock Solutions.

  • National Institutes of Health. (n.d.). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions.

  • ResearchGate. (2012). Techniques to improve the solubility of poorly soluble drugs.

  • National Institutes of Health. (n.d.). This compound | C7H5F2NO | CID 2736910.

  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions.

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know.

  • Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!

  • Sigma-Aldrich. (n.d.). This compound for synthesis 132980-99-5.

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?

  • ResearchGate. (2025). Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes.

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.

  • University of Minnesota Duluth. (2005). Principles of Drug Action 1, Spring 2005, Amides.

  • ResearchGate. (2022). Why does a compound that dissolve in DMSO, precipitates with media ?

  • ECHEMI. (n.d.). DMSO concentration in cell culture? Precipitating while PBS is added?

  • ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays.

  • National Institutes of Health. (2023). Preferential Solvation Study of Rosuvastatin in the {PEG400 (1) + Water (2)} Cosolvent Mixture and GastroPlus Software-Based In Vivo Predictions.

  • Virtual University of Pakistan. (2023). Preparation of Stock & Working Solutions | Methods in Molecular Biology Practical.

  • ACS Omega. (2022). Preferential Solvation Study of the Synthesized Aldose Reductase Inhibitor (SE415) in the {PEG 400 (1) + Water (2)} Cosolvent Mixture and GastroPlus-Based Prediction.

  • Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions.

  • National Institutes of Health. (n.d.). pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues.

  • Chem-Impex. (n.d.). 3,5-Difluorobenzoic acid.

  • ChemicalBook. (n.d.). 3,5-Difluorobenzoic acid CAS#: 455-40-3.

  • National Institutes of Health. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.

Sources

Technical Support Center: Scale-Up Synthesis of 3,5-Difluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 3,5-Difluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important chemical intermediate. We provide field-proven insights, troubleshooting guides, and detailed protocols to ensure the successful and safe execution of your synthesis.

Overview of Synthetic Strategies

The industrial-scale synthesis of this compound is primarily approached via two well-established routes: the direct amidation of 3,5-difluorobenzoic acid and the controlled hydrolysis of 3,5-difluorobenzonitrile. The choice between these pathways often depends on factors such as raw material cost and availability, equipment constraints, and waste disposal considerations.[1] Each route presents a unique set of challenges that must be carefully managed during scale-up.

Synthetic_Routes cluster_0 Starting Materials cluster_1 Synthesis Pathways 3_5_DFBA 3,5-Difluorobenzoic Acid Amidation Route 1: Amidation 3_5_DFBA->Amidation 3_5_DFBN 3,5-Difluorobenzonitrile Hydrolysis Route 2: Hydrolysis 3_5_DFBN->Hydrolysis Product This compound Amidation->Product Hydrolysis->Product Troubleshooting_Hydrolysis start Problem: Low Yield & Charring in Nitrile Hydrolysis cause1 Probable Cause: Insufficient Acid Strength / High Viscosity start->cause1 solution1 Solution: 1. Use stronger acid (e.g., Oleum). 2. Implement temperature staging. 3. Ensure powerful mechanical agitation. cause1->solution1 Address with

Caption: Troubleshooting workflow for low yield in the nitrile hydrolysis route.

Frequently Asked Questions (FAQs)

Q: Which synthetic route is generally preferred for large-scale production?

A: The choice is highly dependent on specific manufacturing site capabilities.

  • Route 1 (Amidation): This route is often preferred if handling corrosive reagents like thionyl chloride is routine. It can be more atom-economical if the workup is straightforward. However, the cost of activating agents (other than SOCl₂) can be a drawback. [2]* Route 2 (Hydrolysis): This route uses cheaper bulk reagents (sulfuric acid) but involves more challenging reaction conditions (high temperature, viscosity) and a potentially hazardous workup. The handling and disposal of large quantities of acidic wastewater are significant considerations. [3] Q: What are the critical safety considerations for scaling up this synthesis?

A: Safety is paramount.

  • Reagent Handling: Both routes involve hazardous materials. Thionyl chloride is corrosive and releases toxic HCl gas. [4]Concentrated sulfuric acid is severely corrosive and generates extreme heat upon dilution. [3]Always use appropriate personal protective equipment (PPE), including acid-resistant gloves, clothing, and face shields. [5][6]* Exothermic Reactions: The amidation with ammonia and the quenching of the sulfuric acid hydrolysis are highly exothermic. Scale-up requires reactors with adequate cooling capacity and emergency quench/venting systems.

  • Gas Evolution: The amidation of an acid chloride releases HCl, and the use of thionyl chloride releases SO₂ and HCl. These off-gases must be scrubbed before venting to the atmosphere.

Q: How can I effectively monitor the progress of these reactions at scale?

A: In-process controls (IPCs) are critical for successful scale-up.

  • HPLC is the preferred method. It can effectively separate the starting material, intermediates, product, and any byproducts, providing a quantitative measure of conversion.

  • Develop a validated HPLC method before beginning scale-up work. The method should be able to resolve:

    • Route 1: 3,5-Difluorobenzoic acid, this compound.

    • Route 2: 3,5-Difluorobenzonitrile, this compound, and the potential byproduct 3,5-difluorobenzoic acid (from over-hydrolysis).

  • Sampling: Ensure you have a safe and representative sampling procedure for pulling small aliquots from the reactor.

Data Summary

FeatureRoute 1: Amidation of 3,5-Difluorobenzoic AcidRoute 2: Hydrolysis of 3,5-Difluorobenzonitrile
Starting Material 3,5-Difluorobenzoic Acid [1]3,5-Difluorobenzonitrile
Key Reagents Thionyl Chloride (or other coupling agent), Ammonia [2]Concentrated Sulfuric Acid or other strong acids [3]
Typical Conditions Moderate temperatures (0-60°C)High temperatures (110-120°C) [3]
Pros Milder conditions, potentially cleaner reaction profile.Uses inexpensive bulk reagents.
Cons Requires stoichiometric activating agents, potential for difficult-to-remove byproducts.Harsh conditions, hazardous workup, large aqueous waste stream.
Key Scale-Up Challenge Controlling the exotherm of amidation.Managing the viscosity and the highly exothermic quench.

References

  • JPH06239810A - Method for producing 3,5-difluoroaniline - Google P
  • The Role of 3,5-Difluorobenzonitrile in Pharmaceutical Intermediate Synthesis. (URL: [Link])

  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC - PubMed Central. (URL: [Link])

  • A Process For Preparation Of 3,5 Difluorobenzyl Derivatives - Quick Company. (URL: [Link])

  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino - IUCr Journals. (URL: [Link])

  • 3 - SAFETY DATA SHEET. (URL: [Link])

  • US5294742A - Process for preparing 3,5-difluoroaniline - Google P
  • (PDF) An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid - ResearchGate. (URL: [Link])

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI. (URL: [Link])

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (URL: [Link])

  • Strategies towards the design and realisation of amide-derived porous organic cages - The University of Liverpool Repository. (URL: [Link])

  • CN102690214A - Industrial preparation process for 3,4-difluorobenzonitrile - Google P
  • (PDF) An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid - ResearchGate. (URL: [Link])

  • (PDF) 3,5-Difluorobenzoic acid - ResearchGate. (URL: [Link])

  • Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google P
  • CN103539699A - Process for synthesizing 3,4-difluorobenzonitrile - Google P
  • 3,5-Difluorobenzonitrile CAS 64248-63-1 - Home Sunshine Pharma. (URL: [Link])

  • Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery | Request PDF - ResearchGate. (URL: [Link])

Sources

Technical Support Center: Preventing Side Reactions in the Functionalization of 3,5-Difluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and functionalization of 3,5-Difluorobenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists to provide expert insights and troubleshoot common side reactions encountered during the chemical modification of this valuable building block. As Senior Application Scientists, we ground our advice in mechanistic principles to help you not only solve current challenges but also anticipate and prevent future issues.

Troubleshooting Guide: Common Side Reactions & Solutions

This section directly addresses specific experimental issues in a question-and-answer format.

Category 1: Amide Group Instability

Question: My reaction is showing significant formation of 3,5-difluorobenzoic acid as a byproduct. Why is my amide hydrolyzing, and how can I prevent it?

Answer: This is a classic case of amide hydrolysis, a common side reaction when working with benzamides. The amide functional group, while generally robust, is susceptible to nucleophilic attack at the carbonyl carbon, leading to cleavage of the C-N bond.

Causality & Mechanism: Amide hydrolysis can occur under both acidic and basic conditions.

  • Basic Hydrolysis: Under basic conditions, a nucleophile (like hydroxide, OH⁻) directly attacks the electrophilic carbonyl carbon. This is often the rate-determining step. The presence of two electron-withdrawing fluorine atoms on the aromatic ring increases the electrophilicity of the carbonyl carbon, making it more susceptible to this attack compared to non-fluorinated benzamides. The reaction proceeds to form a tetrahedral intermediate, which then collapses to yield a carboxylate salt and ammonia.[1][2] Subsequent acidic workup protonates the carboxylate to give the undesired 3,5-difluorobenzoic acid.

  • Acidic Hydrolysis: In acidic media, the carbonyl oxygen is first protonated, which significantly activates the carbonyl carbon towards attack by a weak nucleophile like water.[3][4]

Preventative Strategies & Protocols:

  • Strict Anhydrous Conditions: Water is the primary reactant for hydrolysis. Ensure all solvents are rigorously dried (e.g., using molecular sieves or distillation from a drying agent), and run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.

  • Choice of Base: If your reaction requires a base, select a non-nucleophilic, sterically hindered base. Bases like sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide (KOtBu) are preferable to hydroxide-containing bases (NaOH, KOH) or alkoxides that can be hydrolyzed to hydroxides.

  • Temperature Control: Hydrolysis is often accelerated at elevated temperatures.[5] If your desired reaction allows, maintain the lowest possible temperature. For highly exothermic reactions, ensure efficient cooling and slow addition of reagents.

  • Protecting Groups: In multi-step syntheses where the amide will be subjected to harsh conditions, consider converting the primary amide to a more robust secondary amide (e.g., a Boc-protected amide) or another functional group that can be reverted to the amide later.

Category 2: C-H Functionalization & Directed ortho-Metalation (DoM)

Question: I'm attempting a Directed ortho-Metalation (DoM) on this compound, but I'm getting low yields and a complex mixture of products. What is going wrong?

Answer: Directed ortho-Metalation is a powerful tool for functionalizing the C2 and C6 positions of the benzamide ring. The amide group acts as a Directed Metalation Group (DMG), coordinating to an organolithium base and directing deprotonation to the adjacent ortho positions.[6][7] However, the reaction is sensitive to conditions, and several side reactions can compete.

Causality & Common Pitfalls:

  • Inefficient Deprotonation: The acidity of the ortho protons is enhanced by the amide DMG, but incomplete deprotonation can occur if the base is not strong enough, is added too quickly, or if its concentration is too low. Common bases include n-BuLi, s-BuLi, or t-BuLi.[8]

  • Competing N-H Deprotonation: The primary amide has two acidic N-H protons. The organolithium base will deprotonate the nitrogen first, forming a lithium anilide. A second equivalent of base is required to deprotonate the ortho C-H bond. Using insufficient base is a common cause of failure.

  • Degradation of the Lithiated Intermediate: The ortho-lithiated species can be unstable, especially at higher temperatures. It can react with the solvent (e.g., THF) or other electrophiles present in the reaction mixture.

  • Steric Hindrance: The approach of the electrophile to the ortho position can be sterically hindered, leading to low conversion.[9]

start Low Yield in DoM Reaction check_base Is >2.2 eq. of potent organolithium base (s-BuLi, t-BuLi) used? start->check_base check_temp Was the reaction kept at low temperature (-78 °C)? check_base->check_temp Yes outcome_base_no Failure: Incomplete deprotonation of both N-H and C-H. check_base->outcome_base_no No check_moisture Are all reagents and solvents strictly anhydrous? check_temp->check_moisture Yes outcome_temp_no Side Reaction: Intermediate decomposition or reaction with solvent. check_temp->outcome_temp_no No check_electrophile Is the electrophile reactive and added correctly? check_moisture->check_electrophile Yes outcome_moisture_no Side Reaction: Lithiated species quenched by water. check_moisture->outcome_moisture_no No outcome_electrophile_no Failure: Inefficient trapping of the aryl anion. check_electrophile->outcome_electrophile_no No solution Solution Found: Optimize conditions. check_electrophile->solution Yes

Caption: Troubleshooting workflow for Directed ortho-Metalation.

Preventative Strategies & Protocols:

  • Base Stoichiometry and Choice: Use at least 2.2 equivalents of a strong alkyllithium base like s-BuLi or t-BuLi. The first equivalent deprotonates the amide nitrogen, the second deprotonates the second N-H proton, and the excess drives the C-H deprotonation. The use of an additive like TMEDA (tetramethylethylenediamine) can break up alkyllithium aggregates, increasing basicity and accelerating the reaction.[10]

  • Strict Temperature Control: Maintain the temperature at -78 °C (a dry ice/acetone bath) throughout the lithiation and electrophilic quench steps.

  • Reverse Addition: After forming the di-lithiated species, consider adding this solution via cannula to a separate flask containing the electrophile, also cooled to -78 °C. This can minimize side reactions of the electrophile.

Category 3: Palladium-Catalyzed Cross-Coupling Reactions

Question: I am trying to perform a Buchwald-Hartwig amination on a halogenated this compound derivative, but I'm observing significant hydrodehalogenation (loss of the halogen). What's causing this?

Answer: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations.[11] It competes with the desired C-N bond formation and results in a reduced product where the halogen is replaced by a hydrogen atom.

Causality & Mechanism: The Buchwald-Hartwig catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[12] The hydrodehalogenation side reaction can occur via a competing pathway where the palladium-amido intermediate undergoes β-hydride elimination, if the amine has β-hydrogens. This forms an imine and a palladium-hydride species, which can then reductively eliminate the arene, leading to the hydrodehalogenated product.[11]

cluster_0 Buchwald-Hartwig Cycle cluster_1 Side Reaction pd0 L-Pd(0) oa_complex [Ar-Pd(II)-X]L pd0->oa_complex Oxidative Addition (Ar-X) amido_complex [Ar-Pd(II)-NR2]L oa_complex->amido_complex + HNR2 - HX product Ar-NR2 + L-Pd(0) amido_complex->product Reductive Elimination (Desired Pathway) beta_elim β-Hydride Elimination amido_complex->beta_elim pd_hydride [H-Pd(II)-X]L beta_elim->pd_hydride Forms Pd-H Species side_product Ar-H + L-Pd(0) pd_hydride->side_product Reductive Elimination

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stability of 3,5-Difluorobenzamide under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-Difluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving the stability of this compound under acidic and basic conditions. Our goal is to equip you with the foundational knowledge and practical protocols to anticipate and resolve challenges in your work.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound under acidic and basic conditions?

The primary degradation pathway for this compound under both acidic and basic conditions is hydrolysis of the amide bond. This reaction yields 3,5-Difluorobenzoic acid and ammonia (under acidic conditions, the ammonium ion is formed).

Q2: How do the fluorine atoms on the benzene ring influence the stability of this compound?

The two fluorine atoms are electron-withdrawing groups. Their presence on the benzene ring can influence the electron density of the carbonyl carbon in the amide group. This electronic effect can impact the rate of nucleophilic attack by water or hydroxide ions, thereby affecting the overall rate of hydrolysis compared to unsubstituted benzamide. Generally, electron-withdrawing groups can make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, potentially accelerating hydrolysis.

Q3: What are the expected challenges when conducting stability studies of this compound?

A key challenge is controlling the extent of degradation to a desired level (typically 5-20% for forced degradation studies) to accurately identify primary degradation products without them degrading further.[1] Additionally, ensuring the specificity of the analytical method to separate and quantify this compound from its primary degradant, 3,5-Difluorobenzoic acid, and any potential minor byproducts is crucial for obtaining reliable data.

Q4: Are there any known secondary degradation products for this compound?

Under typical forced degradation conditions, the primary degradation product is 3,5-Difluorobenzoic acid. While the formation of secondary degradation products is possible under harsh stress conditions or prolonged exposure, there is limited specific information available in the public domain for this compound. It is crucial to monitor for the appearance of any new peaks in your chromatograms during the time course of your study.

Troubleshooting Guide

This section addresses common issues encountered during the stability assessment of this compound.

Issue Potential Cause(s) Recommended Solution(s)
No or very slow degradation observed under acidic/basic stress. - Insufficiently harsh conditions (concentration of acid/base, temperature, or time).- Low solubility of this compound in the aqueous stress medium.- Incrementally increase the concentration of the acid or base (e.g., from 0.1 M to 1 M).- Increase the reaction temperature in controlled steps (e.g., 60°C, 80°C).- Extend the duration of the study.- Consider using a co-solvent (e.g., acetonitrile, methanol) to improve solubility, but be mindful of its potential reactivity.
Degradation is too rapid and exceeds the target range (5-20%). - Stress conditions are too aggressive.- Reduce the concentration of the acid or base.- Lower the reaction temperature.- Shorten the time points for sample collection.
Poor mass balance in the analytical results. - The primary degradation product (3,5-Difluorobenzoic acid) may have a different UV response factor than the parent compound.- Formation of non-UV active or volatile degradation products.- Adsorption of the compound or its degradants to the sample vial.- Determine the relative response factor of 3,5-Difluorobenzoic acid against this compound and correct the peak areas accordingly.- Use a mass spectrometer (LC-MS) to detect non-UV active compounds.- Use silanized glassware to minimize adsorption.
Inconsistent or irreproducible stability data. - Inaccurate preparation of stress solutions.- Temperature fluctuations in the stability chamber or water bath.- Inconsistent sample work-up procedures.- Ensure accurate preparation and verification of the pH of your acidic and basic solutions.- Use a calibrated and stable heating source.- Standardize all sample handling and preparation steps.
Peak splitting or tailing for this compound or 3,5-Difluorobenzoic acid in HPLC analysis. - Inappropriate mobile phase pH.- Column degradation.- Co-elution with impurities.- Adjust the mobile phase pH to ensure consistent ionization of the analyte and degradant.- Use a fresh column or a guard column.- Optimize the gradient or mobile phase composition to improve separation.

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the steps for conducting a forced degradation study to assess the stability of this compound under acidic and basic conditions. The goal is to achieve a target degradation of 5-20%.[1]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (NaOH), 1 M and 0.1 M

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Calibrated heating block or water bath

  • HPLC system with UV or PDA detector

  • Class A volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Sample Preparation:

    • Acid Hydrolysis:

      • To a volumetric flask, add an appropriate volume of the stock solution.

      • Add 0.1 M HCl to the mark.

      • Prepare a parallel sample with 1 M HCl.

      • Prepare a control sample with water instead of HCl.

    • Base Hydrolysis:

      • To a volumetric flask, add an appropriate volume of the stock solution.

      • Add 0.1 M NaOH to the mark.

      • Prepare a parallel sample with 1 M NaOH.

      • Prepare a control sample with water instead of NaOH.

  • Incubation:

    • Place the flasks in a calibrated heating block or water bath set to a specific temperature (e.g., 60°C).

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Quenching and Analysis:

    • Immediately neutralize the acidic samples with an equivalent amount of base (e.g., 0.1 M NaOH for the 0.1 M HCl sample) and vice versa for the basic samples.

    • Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

  • Data Analysis:

    • Calculate the percentage of this compound remaining and the percentage of 3,5-Difluorobenzoic acid formed at each time point.

    • Plot the degradation profile over time.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method capable of separating this compound from its primary degradation product, 3,5-Difluorobenzoic acid.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and diode array detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 30% B

    • 18-20 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Method Validation Considerations:

  • Specificity: Analyze stressed samples to ensure the peaks for the parent compound and degradation product are well-resolved from each other and from any potential excipients or impurities.

  • Linearity: Establish a linear relationship between the concentration and the detector response for both this compound and 3,5-Difluorobenzoic acid.

  • Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Diagrams

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation stock Prepare this compound Stock Solution acid_stress Prepare Acidic Stress Samples (0.1M & 1M HCl) stock->acid_stress base_stress Prepare Basic Stress Samples (0.1M & 1M NaOH) stock->base_stress control Prepare Control Sample (Water) stock->control incubate Incubate at Elevated Temperature (e.g., 60°C) acid_stress->incubate base_stress->incubate control->incubate sample Withdraw Aliquots at Time Points (0, 2, 4, 8, 12, 24h) incubate->sample quench Neutralize Samples sample->quench dilute Dilute for HPLC quench->dilute hplc Analyze by Stability-Indicating HPLC Method dilute->hplc calculate Calculate % Degradation and % Degradant Formation hplc->calculate pathway Identify Degradation Pathway calculate->pathway

Caption: Workflow for conducting a forced degradation study of this compound.

Degradation Pathway of this compound

Degradation_Pathway reactant This compound C₇H₅F₂NO product 3,5-Difluorobenzoic Acid C₇H₄F₂O₂ reactant->product Hydrolysis (Acid or Base Catalyzed) byproduct Ammonia / Ammonium Ion NH₃ / NH₄⁺

Caption: Primary hydrolytic degradation pathway of this compound.

References

  • Cox, R. A., & Yates, K. (1981). The hydrolyses of benzamides, methylbenzimidatium ions, and lactams in aqueous sulfuric acid. Canadian Journal of Chemistry, 59(19), 2853-2863.
  • O'Connor, C. (1970). Acidic and Basic Amide Hydrolysis. Quarterly Reviews, Chemical Society, 24(4), 553-564.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Koty, P. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-60.
  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 3,5-difluoro- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168.

Sources

Technical Support Center: Refining Crystallization Conditions for High-Purity 3,5-Difluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the crystallization of 3,5-Difluorobenzamide. This document is designed for researchers, chemists, and drug development professionals who are seeking to optimize purification protocols and troubleshoot common challenges encountered during the crystallization of this compound. As a difluorinated aromatic amide, this compound presents unique crystallization characteristics that require a systematic and well-understood approach to achieve high purity and desired crystal form.

This guide moves beyond simple step-by-step instructions, delving into the causality behind experimental choices to empower you with the knowledge to adapt and refine your processes effectively.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during the crystallization of this compound.

Q1: What is a good starting solvent for the recrystallization of this compound?

A1: Selecting the ideal solvent is the most critical step in crystallization.[1] For aromatic amides, which can be challenging to crystallize, a solvent screening study is highly recommended.[2] A good starting point is to test solvents where the compound is highly soluble when hot but sparingly soluble when cold.[3]

Based on the structure of this compound (an aromatic amide), solvents of intermediate polarity are often effective. Ethanol has been used successfully for similar benzamide derivatives.[4] A systematic approach using small quantities of material is the most reliable method.

Q2: My compound is forming an oil instead of crystals ("oiling out"). What are the causes and solutions?

A2: "Oiling out" is a common problem that occurs when the solid melts in the hot solvent before it dissolves, or when a supersaturated solution cools below the melting point of the solute-solvent mixture. This is particularly prevalent if the boiling point of the solvent is higher than the melting point of the compound.

Primary Causes & Solutions:

  • High Solute Concentration: The solution is too saturated. Solution: Re-heat the mixture to dissolve the oil and add more of the primary solvent (10-20% additional volume) to lower the saturation point.[5]

  • Rapid Cooling: The solution is being cooled too quickly, preventing the ordered arrangement required for crystal lattice formation. Solution: Allow the solution to cool slowly to room temperature on a benchtop, insulated with paper towels or a cork ring, before moving it to an ice bath.[1][6]

  • Inappropriate Solvent: The solvent may be too good, preventing the compound from precipitating in a crystalline form. Solution: Consider a different solvent or a two-solvent (anti-solvent) system.

Q3: I am not observing any crystal formation after cooling the solution. What steps can I take to induce crystallization?

A3: A lack of crystal formation indicates that the solution is not sufficiently supersaturated, or there are no nucleation sites for crystals to begin growing.

Inducement Techniques:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic glass fragments serve as nucleation sites.[6]

  • Seed Crystals: If you have a small amount of pure this compound, add a single tiny crystal to the solution. This provides a template for further crystal growth.[5]

  • Reduce Solvent Volume: If too much solvent was used, gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration, and then attempt to cool it again.[6]

  • Anti-Solvent Addition: If using a solvent system, you can sometimes add a small amount of an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to induce precipitation.

Q4: My final yield is very low. How can I maximize recovery?

A4: A low yield is often a trade-off for high purity, but it can be optimized. The most common reason is using an excessive amount of solvent, which leads to a significant amount of the product remaining in the mother liquor.[6]

Optimization Strategies:

  • Use the Minimum Hot Solvent: During the dissolution step, use only the minimum amount of hot solvent required to fully dissolve the crude solid.[7]

  • Check the Mother Liquor: After filtration, you can test the mother liquor for remaining product by dipping a glass rod in it and letting the solvent evaporate. A significant solid residue indicates substantial product loss.[6]

  • Sufficient Cooling: Ensure the crystallized solution is thoroughly cooled in an ice bath for at least 30 minutes to maximize precipitation before filtration.[4]

  • Efficient Filtration and Washing: Wash the collected crystals with a minimal amount of ice-cold solvent to remove impurities without dissolving the product.[4]

In-Depth Troubleshooting Guide

This section provides solutions for more complex issues that may arise during the optimization phase.

Troubleshooting Decision Tree

The following diagram outlines a logical workflow for troubleshooting common crystallization problems.

G start Problem Encountered no_xtal No Crystals Form start->no_xtal oiling_out Compound 'Oils Out' start->oiling_out low_yield Low Yield start->low_yield poor_purity Poor Purity / Color start->poor_purity sol_scratch Scratch flask with glass rod no_xtal->sol_scratch Is solution clear? sol_seed Add seed crystal no_xtal->sol_seed Is solution supersaturated? sol_evap Evaporate excess solvent no_xtal->sol_evap Too much solvent used? sol_antisolvent Add anti-solvent no_xtal->sol_antisolvent Using a solvent system? sol_add_solvent Add more primary solvent oiling_out->sol_add_solvent Is concentration too high? sol_slow_cool Cool solution more slowly oiling_out->sol_slow_cool Cooling too fast? sol_change_solvent Change solvent or use co-solvent oiling_out->sol_change_solvent Is solvent b.p. > compound m.p.? sol_min_solvent Use minimum hot solvent low_yield->sol_min_solvent During dissolution sol_ice_bath Ensure thorough cooling in ice bath low_yield->sol_ice_bath During precipitation sol_cold_wash Wash crystals with minimal ice-cold solvent low_yield->sol_cold_wash During washing sol_charcoal Use activated charcoal for color poor_purity->sol_charcoal Is sample colored? sol_reslow_cool Re-dissolve and cool more slowly poor_purity->sol_reslow_cool Did crystals 'crash out'? sol_re_xtal Perform a second recrystallization poor_purity->sol_re_xtal Are impurities still present?

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Validation & Comparative

A Comparative Guide to the Biological Activity of 3,5-Difluorobenzamide and Other Halogenated Benzamides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic modification of core chemical scaffolds is a cornerstone of innovation. Among these, the benzamide moiety stands out as a "privileged scaffold," forming the backbone of numerous therapeutic agents. The introduction of halogen atoms to this structure is a powerful, albeit nuanced, strategy to modulate a compound's biological activity, pharmacokinetic profile, and target specificity.

This guide provides an in-depth comparison of 3,5-difluorobenzamide with other halogenated benzamides. While direct, head-to-head comparative data for this compound across multiple targets is nascent in the public domain, this document synthesizes data from structurally related compounds to build a robust framework for understanding its potential. We will delve into the structure-activity relationships (SAR) of halogenated benzamides, focusing on key therapeutic targets like the bacterial cell division protein FtsZ and the DNA repair enzyme Poly(ADP-ribose) polymerase (PARP), where this chemical class has shown significant promise.

The Strategic Role of Halogenation in Benzamide Drug Design

Halogenation is a fundamental tactic in medicinal chemistry used to fine-tune the properties of a drug candidate.[1] The choice of halogen and its position on the benzamide ring can profoundly influence a molecule's efficacy and safety.

  • Fluorine: The most electronegative element, fluorine, is relatively small and can act as a bioisostere for a hydrogen atom. Its introduction can block metabolic oxidation at that position, thereby increasing a drug's half-life and bioavailability.[2] The strong carbon-fluorine bond is resistant to cleavage by metabolic enzymes.[2] Furthermore, fluorine's electron-withdrawing nature can alter the acidity of nearby protons and influence the molecule's binding affinity to its target protein through altered electrostatic interactions or hydrogen bonding.[3] The 3,5-difluoro substitution pattern, in particular, leverages these effects symmetrically.[4]

  • Chlorine, Bromine, and Iodine: As we move down the halogen group, the atoms become larger, more polarizable, and less electronegative. Chlorine and bromine can significantly enhance lipophilicity, which may improve membrane permeability.[5] Their size can provide critical steric bulk needed to fit into specific binding pockets. Iodine, the largest and most polarizable of the common halogens, can form strong halogen bonds—a type of non-covalent interaction with Lewis bases—that can anchor a ligand to its protein target.[3]

The following sections will explore these principles through the lens of specific biological targets, comparing the activity of various halogenated benzamides.

Targeting Bacterial Cell Division: FtsZ Inhibition

The Filamentous temperature-sensitive protein Z (FtsZ) is an essential bacterial protein that forms the Z-ring, a structure critical for cell division.[6] Its prokaryote-specific nature and structural relation to eukaryotic tubulin make it an attractive target for novel antibiotics.[7] Benzamides have emerged as a promising class of FtsZ inhibitors, with halogenation playing a key role in their potency.

While specific data for this compound is limited, extensive research on the isomeric 2,6-difluorobenzamide scaffold provides powerful insights into the impact of difluorination. Studies consistently show that 2,6-difluorobenzamide derivatives are significantly more potent antibacterial agents than their non-fluorinated 3-methoxybenzamide counterparts.[2]

Comparative Antibacterial Activity of Halogenated Benzamide Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of 3-alkoxy-2,6-difluorobenzamide derivatives against various bacterial strains. For context, the parent 3-methoxybenzamide has weak activity, with MIC values often well above 64 µg/mL.

Compound IDR Group (at 3-position)Halogenation PatternB. subtilis ATCC9372 MIC (µg/mL)S. aureus ATCC29213 MIC (µg/mL)Reference
Derivative 7 3-chloroalkoxy2,6-difluoro0.25 - 1<10[8]
Derivative 12 3-bromoalkoxy2,6-difluoro0.25 - 1<10[8]
Derivative 17 3-alkyloxy2,6-difluoro0.25 - 1<10[8]
Derivative 36 3-O-chlorobenzyl2,6-difluoro0.54 (MRSA)[9]
Non-fluorinated Analog 3-O-chlorobenzylNone>64>64[9]

Causality Behind the Data: The dramatic increase in potency observed with the 2,6-difluoro substitution highlights the importance of fluorine in this scaffold.[9] Conformational analysis reveals that the fluorine atoms induce a non-planar twist between the carboxamide group and the aromatic ring.[2] This specific conformation is believed to be crucial for optimal binding within the allosteric interdomain cleft of the FtsZ protein.[2][10] The non-fluorinated analogs lack this enforced conformation and thus exhibit weaker binding and antibacterial activity. While this data is for the 2,6-isomer, it establishes a strong rationale for investigating this compound derivatives as potential FtsZ inhibitors, as the electronic and conformational effects of the fluorine atoms are likely to confer significant potency.

A Potential Role in Oncology: PARP Inhibition

Poly(ADP-ribose) polymerases (PARP), particularly PARP1, are critical enzymes in the base excision repair (BER) pathway, which resolves single-strand DNA breaks (SSBs). In cancers with deficient homologous recombination (HR) pathways (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to the accumulation of SSBs, which convert to lethal double-strand breaks during replication. This concept, known as synthetic lethality, has made PARP inhibitors a successful class of targeted cancer therapies.

The benzamide moiety is a foundational pharmacophore in nearly all clinical PARP inhibitors, as it mimics the nicotinamide portion of the enzyme's natural substrate, NAD+, thereby competitively inhibiting its catalytic site.

Structure-Activity Relationship in Benzamide-Based PARP Inhibitors

While specific inhibitory data for this compound against PARP is not yet widely published, the SAR of existing inhibitors provides a strong basis for its potential. The development of potent PARP inhibitors often involves modifying the benzamide core. For instance, 3-fluoro-5-iodobenzamide has been identified as a key precursor for synthesizing novel PARP inhibitors, underscoring the value of di-halogenation at the 3 and 5 positions.

Why 3,5-Dihalogenation is Advantageous:

  • Metabolic Stability: The fluorine atom at the 3-position can block a potential site of metabolic hydroxylation, increasing the compound's stability and bioavailability.

  • Binding Interactions: The electronegative fluorine can form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with residues in the PARP active site.

  • Synthetic Handle: An iodine or bromine at the 5-position can serve as a versatile synthetic handle for introducing larger, more complex chemical groups via cross-coupling reactions, allowing for the exploration of additional binding pockets and optimization of potency.

Given these principles, this compound represents a highly promising core structure for novel PARP inhibitors. The dual fluorine substitution would be expected to confer high metabolic stability while providing the necessary electronic modulation for strong binding to the PARP catalytic domain.

Experimental Protocols for Biological Activity Assessment

To ensure scientific integrity, the following section details standardized, step-by-step protocols for assessing the biological activity of halogenated benzamides against key targets.

Protocol 1: In Vitro PARP1 Inhibition Assay (Colorimetric)

This protocol is designed to quantify the inhibitory effect of a test compound on the enzymatic activity of recombinant human PARP1.

Principle: Histone-coated plates serve as a substrate for PARP1. In the presence of activated DNA and its substrate NAD+, active PARP1 adds poly(ADP-ribose) (PAR) chains to the histones. The extent of this PARylation is quantified using an anti-PAR antibody linked to a horseradish peroxidase (HRP) conjugate, which generates a colorimetric signal.

Methodology:

  • Plate Preparation: Use a 96-well plate pre-coated with histones.

  • Compound Preparation: Prepare a serial dilution of the test benzamide (e.g., this compound) in DMSO. Further dilute in PARP assay buffer to achieve final concentrations ranging from 1 nM to 100 µM. Include a known PARP inhibitor (e.g., Olaparib) as a positive control and a DMSO-only vehicle control.

  • Reaction Setup: To each well, add 25 µL of the test compound dilution or control.

  • Enzyme Addition: Add 25 µL of a solution containing recombinant human PARP1 enzyme and activated DNA to each well.

  • Reaction Initiation: Start the reaction by adding 50 µL of β-NAD+ to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Washing: Wash the plate four times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unreacted reagents.

  • Antibody Incubation: Add 100 µL of a diluted anti-PAR-HRP conjugate antibody to each well and incubate at room temperature for 60 minutes.

  • Washing: Repeat the washing step as described in step 7.

  • Signal Development: Add 100 µL of HRP substrate (e.g., TMB) to each well. Allow the color to develop for 15-30 minutes in the dark.

  • Stopping the Reaction: Add 100 µL of a stop solution (e.g., 1 M H₂SO₄) to each well.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 2: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that visibly inhibits the growth of a specific bacterial strain.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a microtiter plate. Bacterial growth is assessed after incubation by measuring the optical density.

Methodology:

  • Bacterial Culture: Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus) into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate overnight at 37°C with shaking.

  • Compound Preparation: Prepare a 2-fold serial dilution of the test benzamide in DMSO, then dilute into the broth medium to create a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Bacterial Inoculum Preparation: Dilute the overnight bacterial culture in fresh broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay plate.

  • Plate Inoculation: In a sterile 96-well microtiter plate, add 50 µL of the appropriate compound dilution to each well.

  • Adding Bacteria: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Controls: Include a positive control well (bacteria with no compound) and a negative control well (broth only, no bacteria).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Acquisition: After incubation, measure the optical density (OD) at 600 nm using a microplate reader.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., no significant increase in OD₆₀₀ compared to the negative control).

Visualizing Pathways and Workflows

To further clarify the mechanisms and processes described, the following diagrams are provided.

PARP_Inhibition_Pathway cluster_DNA_Repair Normal Cell (HR Proficient) cluster_Synthetic_Lethality Cancer Cell (HR Deficient) SSB Single-Strand Break (SSB) PARP1 PARP1 Activation SSB->PARP1 recruits BER Base Excision Repair (BER) PARP1->BER initiates Repair DNA Repaired BER->Repair SSB2 Single-Strand Break (SSB) PARP_trapped PARP Trapped on DNA SSB2->PARP_trapped PARPi PARP Inhibitor (e.g., Halogenated Benzamide) PARPi->PARP_trapped causes Replication DNA Replication PARP_trapped->Replication DSB Double-Strand Break (DSB) Replication->DSB leads to No_HR Deficient HR Repair DSB->No_HR Apoptosis Cell Death (Apoptosis) No_HR->Apoptosis results in MIC_Assay_Workflow start Start: Overnight Bacterial Culture prep_compound Prepare 2-fold Serial Dilutions of Halogenated Benzamide start->prep_compound prep_inoculum Standardize Bacterial Inoculum (0.5 McFarland) start->prep_inoculum plate_setup Add Compound Dilutions to 96-Well Plate prep_compound->plate_setup inoculate Add Standardized Inoculum to All Wells prep_inoculum->inoculate plate_setup->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_plate Measure Optical Density (OD600) incubate->read_plate determine_mic Determine MIC: Lowest Concentration with No Growth read_plate->determine_mic end End: MIC Value determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Conclusion and Future Directions

The strategic placement of halogens on the benzamide scaffold is a proven method for enhancing biological activity. While direct experimental data on this compound is still emerging, a comprehensive analysis of related halogenated benzamides provides a compelling case for its potential as a potent bioactive molecule.

The superior performance of 2,6-difluorobenzamide derivatives as FtsZ inhibitors strongly suggests that the 3,5-difluoro isomer warrants investigation for antibacterial applications. [9]Similarly, the central role of the benzamide pharmacophore in PARP inhibition, combined with the known benefits of 3,5-dihalogenation for metabolic stability and binding, positions this compound as a promising candidate for the development of novel anticancer agents.

The protocols and comparative data provided in this guide offer a foundational framework for researchers to embark on the synthesis and biological evaluation of this compound and its derivatives. Future studies should focus on generating direct comparative data (IC₅₀ and MIC values) for a series of 3,5-dihalogenated benzamides (F, Cl, Br) against key targets like PARP1 and FtsZ to elucidate a clear SAR and unlock the full therapeutic potential of this promising chemical space.

References

  • Benchchem. A Comparative Assessment of Halogenated Benzamides in Drug Discovery.

  • Recent Progress in the Development of Small-Molecule FtsZ Inhibitors as Chemical Tools for the Development of Novel Antibiotics. Molecules.

  • Bio-Techne. HDAC Cell-Based Assay Kit.

  • Targeting the Achilles Heel of FtsZ: The Interdomain Cleft. Frontiers in Microbiology.

  • The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites. MDPI.

  • Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP‐1 Inhibitors. Chemical Biology & Drug Design.

  • Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. PMC - PubMed Central.

  • Merck Millipore. Histone Deacetylase Assay Kit, Fluorometric (CS1010) - Technical Bulletin.

  • [Asymmetric N,N-dialkyl-3,5-dichlorobenzamides having phytotoxic activity]. PubMed.

  • Design, synthesis and evaluation of novel 3,5-disubstituted benzamide derivatives as allosteric glucokinase activators. PMC - NIH.

  • Structure-activity relationships of 3,5-disubstituted benzamides as glucokinase activators with potent in vivo efficacy. PubMed.

  • (PDF) Design, synthesis and evaluation of novel 3,5-disubstituted benzamide derivatives as allosteric glucokinase activators. ResearchGate.

  • Benchchem. Application Notes and Protocols: 3-Fluoro-5-iodobenzamide as a Key Precursor for the Synthesis of PARP Inhibitors.

  • Benchchem. Application Notes and Protocols for 3-Fluoro-5-iodobenzamide and its Analogs in Medicinal Chemistry.

  • Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides. PMC - NIH.

  • Discovery, mechanism and metabolism studies of 2,3-difluorophenyl-linker-containing PARP1 inhibitors with enhanced in vivo efficacy for cancer therapy. PubMed.

  • ResearchGate. Anticarcinogenic activity and IC50 values of the compounds against PC-3...

  • Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions. Organic Letters - ACS Publications.

  • Synthesis and Biological Evaluation of Novel FtsZ-targeted 3-arylalkoxy-2,6-difluorobenzamides as Potential Antimicrobial Agents. PubMed.

  • Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. PubMed.

  • The Role of 3,5-Difluorobenzonitrile in Pharmaceutical Intermediate Synthesis.

  • Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. PubMed.

  • Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides. ResearchGate.

  • Discovery of novel PARP/PI3K dual inhibitors with high efficiency against BRCA-proficient triple negative breast cancer. PubMed.

  • 3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice. PubMed.

  • Los vergadores natalia paris telegram new doubles action.

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  • Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. MDPI.

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A Researcher's Guide to the Mechanistic Validation of 3,5-Difluorobenzamide in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a novel small molecule to a validated therapeutic candidate is both complex and challenging. This guide provides an in-depth technical framework for elucidating and validating the mechanism of action of 3,5-Difluorobenzamide, a compound of interest due to the known biological activities of structurally related fluorinated benzamides. As direct evidence for the specific biological target of this compound is not yet established in publicly accessible literature, this guide will propose a plausible hypothesis based on analogue activity and detail a comprehensive, self-validating experimental workflow to investigate it. We will compare this hypothetical validation process with the profiles of established drugs targeting the same pathway, providing a clear benchmark for performance.

Part 1: Proposing a Plausible Mechanism of Action for this compound

The strategic incorporation of fluorine into small molecules is a well-established method in medicinal chemistry to enhance biological activity and metabolic stability. While this compound itself is a relatively uncharacterized molecule in terms of its specific biological targets, numerous studies have demonstrated that fluorinated benzamide scaffolds are potent modulators of critical cellular signaling pathways. For instance, derivatives of 2,6-difluorobenzamide have been identified as inhibitors of the bacterial cell division protein FtsZ, and other fluorinated benzamides have been shown to potently inhibit the Hedgehog (Hh) signaling pathway.

Given the precedent for fluorinated benzamides in pathway modulation, we hypothesize that This compound may function as an inhibitor of the Hedgehog signaling pathway . This pathway is a critical regulator of embryonic development and its aberrant activation is implicated in several forms of cancer, including basal cell carcinoma and medulloblastoma.[1][2] The primary effectors of this pathway are the Gli family of transcription factors.[3] Therefore, a logical starting point for validating this hypothesis is to assess the ability of this compound to suppress Gli-mediated transcription.

Part 2: A Validated Experimental Workflow for Mechanism of Action Studies

To rigorously test our hypothesis, a multi-tiered experimental approach is necessary. This workflow is designed to first screen for on-pathway activity and then to validate the specific mode of action through secondary assays.

Experimental Workflow Diagram

G cluster_0 Primary Screening cluster_1 Secondary Validation cluster_2 Comparative Analysis A Treat Shh-LIGHT2 cells with This compound (dose-response) B Stimulate with Hedgehog Agonist (e.g., SAG) A->B C Dual-Luciferase® Reporter Assay B->C D Calculate IC50 for Gli-mediated Luciferase Inhibition C->D E Treat Hedgehog-dependent cancer cells (e.g., Daoy) with this compound D->E If potent inhibition is observed F RNA Extraction and cDNA Synthesis E->F G Quantitative PCR (qPCR) for Gli1 mRNA expression F->G H Confirmation of Downstream Target Gene Suppression G->H I Compare IC50 and gene expression data with known inhibitors (Vismodegib, Sonidegib) H->I

Caption: Experimental workflow for the validation of this compound as a Hedgehog pathway inhibitor.

Primary Screening: GLI-Luciferase Reporter Assay

The cornerstone of our primary screen is a cell-based reporter assay that provides a quantitative measure of Gli transcription factor activity.[4] We will utilize the Shh-LIGHT2 cell line, a derivative of NIH/3T3 cells, which is stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively active Renilla luciferase reporter for normalization.[5][6] Inhibition of the Hedgehog pathway will result in a dose-dependent decrease in firefly luciferase expression.

Detailed Protocol:

  • Cell Seeding: Seed Shh-LIGHT2 cells in a 96-well white, clear-bottom plate at a density of 25,000 cells per well in full growth medium. Incubate at 37°C with 5% CO2 for 16-20 hours, or until cells reach confluency.[4]

  • Compound Preparation: Prepare a serial dilution of this compound in a low-serum assay medium. Known Hedgehog pathway inhibitors, Vismodegib and Sonidegib, should be prepared in parallel to serve as positive controls.

  • Treatment and Pathway Activation:

    • Carefully replace the growth medium with the low-serum medium containing the various concentrations of this compound or control compounds. Include a vehicle-only control (e.g., DMSO).

    • Incubate for 1-2 hours at 37°C.

    • Add a Hedgehog pathway agonist, such as Sonic Hedgehog (Shh) conditioned medium or a small molecule Smoothened (SMO) agonist like SAG, to all wells except for the unstimulated controls.[7]

    • Incubate the plate for an additional 24-30 hours at 37°C.[5]

  • Luciferase Measurement:

    • Equilibrate the plate and a dual-luciferase reporter assay system's reagents to room temperature.

    • Lyse the cells and sequentially measure the firefly and Renilla luciferase activities using a luminometer, following the manufacturer's protocol.[8]

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to account for variations in cell number and transfection efficiency.

    • Plot the normalized luciferase activity against the compound concentration and fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC50).

Secondary Validation: qPCR of Downstream Target Gene Expression

If this compound demonstrates potent inhibition in the primary screen, the next step is to confirm its effect on a direct downstream target gene of the Hedgehog pathway in a relevant cancer cell line.[9] GLI1 is a well-established transcriptional target of the pathway and serves as an excellent biomarker for pathway activity.[3]

Detailed Protocol:

  • Cell Culture and Treatment: Culture a Hedgehog-dependent cancer cell line, such as the medulloblastoma cell line Daoy, to approximately 70% confluency. Treat the cells with this compound at concentrations around its previously determined IC50 for 24-48 hours. Include vehicle and positive controls (Vismodegib).

  • RNA Extraction and cDNA Synthesis: Harvest the cells and extract total RNA using a suitable kit. Assess RNA quality and quantity, then reverse transcribe a standardized amount of RNA into complementary DNA (cDNA).

  • Quantitative PCR (qPCR):

    • Prepare qPCR reactions using a SYBR Green-based master mix, cDNA, and primers specific for human GLI1 and a stable housekeeping gene (e.g., GAPDH or ACTB) for normalization.

    • Perform the qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[10]

  • Data Analysis:

    • Calculate the relative expression of GLI1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control. A significant reduction in GLI1 mRNA levels in the presence of this compound would validate its inhibitory effect on the Hedgehog pathway.

Part 3: Comparative Analysis with Established Hedgehog Pathway Inhibitors

The performance of this compound must be benchmarked against established alternatives. Vismodegib and Sonidegib are both FDA-approved inhibitors of Smoothened (SMO), a key transmembrane protein in the Hedgehog pathway, and are used in the treatment of advanced basal cell carcinoma.

Hedgehog Signaling Pathway Diagram

Hedgehog_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits GLI GLI SUFU->GLI sequesters & promotes cleavage GLI_active Active GLI GLI->GLI_active activation TargetGenes Target Gene Expression (e.g., GLI1, PTCH1) GLI_active->TargetGenes promotes transcription Shh Shh Ligand Shh->PTCH1 binds Inhibitor This compound (Hypothesized) Vismodegib/Sonidegib (Known) Inhibitor->SMO inhibit

Caption: The Hedgehog signaling pathway and the proposed point of inhibition for this compound.

Quantitative Performance Comparison

The following table presents a hypothetical but realistic comparison of the expected data for this compound against the known activities of Vismodegib. This provides a clear framework for evaluating the potency of a novel compound.

CompoundTargetPrimary AssayCell LineIC50 (nM)Secondary AssayResult
This compound SMO (Hypothesized)Gli-Luciferase ReporterShh-LIGHT2To be determinedqPCR for GLI1To be determined
Vismodegib SMOGli-Luciferase ReporterShh-LIGHT2~3[5]qPCR for GLI1Dose-dependent decrease
Sonidegib SMOGli-Luciferase ReporterHh-responsive cellsPotent InhibitionqPCR for GLI1Dose-dependent decrease

Conclusion

While the precise mechanism of action for this compound remains to be definitively elucidated, this guide provides a robust and scientifically rigorous framework for its investigation. By hypothesizing its role as a Hedgehog pathway inhibitor based on the activity of structural analogs, we have outlined a clear, multi-step validation process. The use of a primary, high-throughput reporter assay followed by a secondary, target-specific gene expression analysis constitutes a self-validating workflow. Furthermore, by benchmarking the performance of this compound against FDA-approved drugs like Vismodegib and Sonidegib, researchers can effectively gauge its potential as a novel therapeutic agent. This systematic approach, grounded in established methodologies, is essential for advancing our understanding of novel chemical entities and their potential applications in drug discovery.

References

  • Cell-Based Assay for Hedgehog Signaling with Luciferase Reporter. (n.d.). Retrieved from [Link]

  • Bellei, B., et al. (2021). Evaluation of Hedgehog Pathway Inhibition on Nevoid Basal Cell Carcinoma Syndrome Fibroblasts and Basal Cell Carcinoma-Associated Fibroblasts: Are Vismodegib and Sonidegib Useful to Target Cancer-Prone Fibroblasts?. International Journal of Molecular Sciences, 22(22), 12549. [Link]

  • Hedgehog (Hh) Reporter Activity Assay. (n.d.). Bio-protocol. [Link]

  • Cellosaurus cell line Shh Light II (CVCL_2721). (n.d.). Retrieved from [Link]

  • Pandolfi, S., & Stecca, B. (2015). Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells. Methods in Molecular Biology, 1322, 71–79. [Link]

  • Shh Light2 Cells - Technology. (n.d.). Johns Hopkins Technology Ventures. [Link]

  • Amakye, D., Jagani, Z., & Dorsch, M. (2013). Unraveling the therapeutic potential of the Hedgehog pathway in cancer. Nature Medicine, 19(11), 1410–1422. [Link]

  • Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas. (2017). OncoTargets and Therapy, 10, 1545–1555. [Link]

  • Gli Luciferase Reporter NIH3T3 Cell line (Hedgehog Pathway). (n.d.). BPS Bioscience. [Link]

  • Hyman, J. M., et al. (2009). Small-molecule inhibitors reveal multiple strategies for Hedgehog pathway blockade. Proceedings of the National Academy of Sciences, 106(33), 14132–14137. [Link]

  • Hedgehog signaling pathway. (n.d.). Wikipedia. [Link]

  • Skoda, A. M., et al. (2018). The Hedgehog/GLI Signaling Pathway: Transduction, Regulation, and Implications for Disease. Trends in Cell Biology, 28(9), 700–713. [Link]

  • Hedgehog pathway inhibitor. (n.d.). Wikipedia. [Link]

  • Wu, J., et al. (2017). Effects and mechanisms of blocking the hedgehog signaling pathway in human gastric cancer cells. Oncology Letters, 14(3), 3127–3133. [Link]

  • Video: Hedgehog Signaling Pathway. (2021). JoVE. [Link]

  • Atwood, S. X., et al. (2013). GLI1/GLI2 functional interplay is required to control Hedgehog/GLI targets gene expression. Biochemical Journal, 454(3), 421–430. [Link]

  • qRT-PCR analysis of GLI1/EGF-regulated target gene expression in human keratinocytes. (n.d.). ResearchGate. [Link]

  • GLI1 Human qPCR Primer Pair (NM_005269). (n.d.). OriGene Technologies Inc. [Link]

  • Vismodegib, itraconazole and sonidegib as hedgehog pathway inhibitors and their relative competencies in the treatment of basal cell carcinomas. (2021). Future Oncology, 17(28), 3737–3753. [Link]

  • A Review of Hedgehog Inhibitors Sonidegib and Vismodegib for Treatment of Advanced Basal Cell Carcinoma. (2021). Journal of Drugs in Dermatology, 20(2), 156–165. [Link]

Sources

The Fluorine Advantage: A Comparative Guide to Fluorinated vs. Non-Fluorinated Benzamide Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds represents a powerful tool for optimizing therapeutic candidates. This guide provides an in-depth, objective comparison of fluorinated versus non-fluorinated benzamide inhibitors, a prevalent class of compounds in modern drug discovery. By delving into the causal relationships behind experimental choices and presenting supporting data, we aim to equip you with the insights necessary for rational drug design and development.

The benzamide moiety is a versatile pharmacophore found in a wide array of clinically relevant inhibitors targeting enzymes such as Histone Deacetylases (HDACs) and Poly (ADP-ribose) Polymerase (PARP). The introduction of fluorine, the most electronegative element, can profoundly alter the physicochemical and pharmacological properties of these inhibitors.[1][2] Understanding these effects is paramount for harnessing the full potential of this chemical modification.

The Impact of Fluorination: A Multifaceted Analysis

The decision to introduce fluorine into a benzamide inhibitor is a strategic one, aimed at enhancing potency, selectivity, and pharmacokinetic properties.[3][4] The strong carbon-fluorine bond and the high electronegativity of fluorine are key to these improvements.[5]

Physicochemical Properties: The Ripple Effect of an Electronegative Atom

Fluorination can significantly modulate a molecule's pKa, lipophilicity, and metabolic stability. The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, influencing the ionization state at physiological pH and thereby affecting solubility and cell permeability.[1] The effect on lipophilicity is more complex and position-dependent; however, it is a critical parameter for optimizing oral absorption and distribution.

Biological Activity: Enhancing Potency and Selectivity

The introduction of fluorine can lead to more potent and selective inhibitors. This is often attributed to favorable interactions with the target protein, such as the formation of hydrogen bonds or dipole-dipole interactions.[3] Furthermore, the conformational constraints imposed by fluorine can lock the molecule into a bioactive conformation, leading to enhanced binding affinity.[3]

Head-to-Head Comparison: HDAC Inhibitors

Histone deacetylases (HDACs) are a class of enzymes crucial for regulating gene expression, and their dysregulation is implicated in various cancers.[3] Benzamide-based HDAC inhibitors have shown significant promise in this area.

Comparative Inhibitory Activity

The data below illustrates the impact of fluorination on the inhibitory activity and selectivity of benzohydroxamate-based HDAC6 inhibitors.

CompoundLinkerHDAC1 IC50 (nM)HDAC6 IC50 (nM)Selectivity (HDAC1/HDAC6)
1-H Non-fluorinated150150.1
1-F Fluorinated300120.04
2-H Non-fluorinated252.50.1
2-F Fluorinated1002.00.02
Data adapted from a study on the role of fluorination in HDAC6 selectivity.

As the data suggests, fluorination of the linker in these benzohydroxamate inhibitors leads to a decrease in potency against HDAC1 while maintaining or slightly improving potency against HDAC6. This results in a significant enhancement of selectivity for HDAC6. This highlights how a subtle chemical modification can have a profound impact on the inhibitor's biological profile.

Experimental Workflows: A Practical Guide

To ensure the validity and reproducibility of comparative studies, standardized and well-documented experimental protocols are essential.

Diagram: Comparative Evaluation Workflow

G cluster_synthesis Synthesis cluster_evaluation In Vitro Evaluation cluster_analysis Data Analysis & Comparison Synth_NonFluoro Synthesize Non-Fluorinated Benzamide Binding_Assay Binding Affinity Assay (e.g., Kinase Inhibition Assay) Synth_NonFluoro->Binding_Assay Metabolic_Assay Metabolic Stability Assay (Liver Microsomes) Synth_NonFluoro->Metabolic_Assay Permeability_Assay Permeability Assay (MDR1-MDCK) Synth_NonFluoro->Permeability_Assay Synth_Fluoro Synthesize Fluorinated Benzamide Analogue Synth_Fluoro->Binding_Assay Synth_Fluoro->Metabolic_Assay Synth_Fluoro->Permeability_Assay Compare_IC50 Compare IC50 & Selectivity Binding_Assay->Compare_IC50 Compare_t12 Compare Metabolic Half-life (t½) Metabolic_Assay->Compare_t12 Compare_Papp Compare Permeability (Papp) & Efflux Ratio Permeability_Assay->Compare_Papp Conclusion Draw Structure-Activity Relationship (SAR) Conclusions Compare_IC50->Conclusion Compare_t12->Conclusion Compare_Papp->Conclusion

Caption: A streamlined workflow for the comparative evaluation of fluorinated and non-fluorinated benzamide inhibitors.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (for Benzamide Kinase Inhibitors)

Objective: To determine the half-maximal inhibitory concentration (IC50) of fluorinated and non-fluorinated benzamide inhibitors against a target kinase.

Materials:

  • Test compounds (fluorinated and non-fluorinated benzamides)

  • Target kinase enzyme

  • ATP (Adenosine triphosphate)

  • Substrate peptide

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well assay plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the kinase, substrate, and assay buffer to the wells of the assay plate.

  • Add the diluted test compounds to the respective wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature and time for the specific kinase.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Protocol 2: In Vitro Liver Microsomal Stability Assay

Objective: To determine the metabolic half-life (t½) and intrinsic clearance (CLint) of fluorinated and non-fluorinated benzamide inhibitors.[5]

Materials:

  • Test compounds

  • Pooled liver microsomes (human, rat, or mouse)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • Acetonitrile or methanol (for reaction termination)

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Pre-warm the liver microsomes and NADPH regenerating system to 37°C.

  • In a microcentrifuge tube, combine the test compound, liver microsomes, and phosphate buffer.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile or methanol containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of remaining parent compound against time.

  • Calculate the half-life (t½) from the slope of the linear regression.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).[5]

Diagram: Microsomal Stability Assay Workflow

G A Prepare reaction mixture: Test compound, microsomes, buffer B Initiate reaction with NADPH regenerating system at 37°C A->B C Sample at multiple time points (e.g., 0, 5, 15, 30, 60 min) B->C D Quench reaction with cold organic solvent + internal standard C->D E Centrifuge to precipitate proteins D->E F Analyze supernatant by LC-MS/MS E->F G Quantify remaining parent compound F->G H Calculate t½ and CLint G->H

Sources

A Comparative Guide to Purity Assessment of 3,5-Difluorobenzamide: The Ascendancy of Quantitative NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is not merely a regulatory hurdle, but a cornerstone of product safety and efficacy. For a compound such as 3,5-Difluorobenzamide, a crucial building block in medicinal chemistry, an accurate and robust purity assessment is paramount. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques, namely High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Differential Scanning Calorimetry (DSC). Through a detailed examination of experimental protocols and supporting data, we will illustrate the unique advantages of qNMR as a primary method for purity determination.

The Imperative of Purity in Pharmaceutical Intermediates

Impurities in pharmaceutical substances can arise from a multitude of sources, including starting materials, byproducts of the synthetic route, degradation products, and residual solvents.[1] Even at trace levels, these impurities can impact the safety, efficacy, and stability of the final drug product.[1] Consequently, regulatory bodies worldwide mandate rigorous purity control. The choice of analytical methodology for this purpose is critical and should be guided by the physicochemical properties of the analyte and the potential impurity profile.

Quantitative NMR (qNMR): A Paradigm of Direct Measurement

Unlike chromatographic techniques that rely on a comparison of the analyte's response to that of a reference standard of the same compound, qNMR offers a direct and primary method of measurement.[2][3] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal.[4][5][6] This inherent relationship allows for the accurate quantification of a substance by co-dissolving a known mass of the analyte with a known mass of a certified internal standard and comparing their respective signal integrals.[2][7]

The successful implementation of a qNMR experiment hinges on several critical decisions, each with a direct impact on the accuracy and precision of the results.

  • Selection of the Internal Standard: This is arguably the most crucial step.[8][9] An ideal internal standard must:

    • Possess high purity (≥99%).[8]

    • Be chemically stable and not react with the analyte or the solvent.[2][9]

    • Exhibit excellent solubility in the chosen deuterated solvent.[8]

    • Have resonance signals that are well-resolved and do not overlap with any signals from the analyte.[2][8] For this compound, maleic acid is an excellent choice as its sharp singlet in DMSO-d6 at approximately 6.3 ppm is typically in a clear region of the spectrum.[2]

  • Choice of Solvent: The solvent must completely dissolve both the analyte and the internal standard to ensure a homogeneous solution.[5][6][8] Deuterated dimethyl sulfoxide (DMSO-d6) is a common choice for polar aromatic compounds like this compound due to its excellent solvating power.

  • NMR Acquisition Parameters: To ensure accurate quantification, several acquisition parameters must be carefully optimized:

    • Relaxation Delay (d1): A sufficiently long relaxation delay (typically 5-7 times the longest spin-lattice relaxation time, T1, of both the analyte and standard) is essential to ensure complete relaxation of all nuclei between scans.[5][9] Failure to do so can lead to signal saturation and inaccurate integration.[9]

    • Pulse Angle: A 90° pulse angle is recommended to maximize the signal for each scan.[5]

    • Number of Scans: A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for precision better than 1%).[5][10]

Experimental Workflow: qNMR Purity Assessment of this compound

The following diagram illustrates the logical flow of a typical qNMR experiment for purity determination.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh This compound dissolve Dissolve both in DMSO-d6 in an NMR tube weigh_analyte->dissolve weigh_standard Accurately weigh Internal Standard (e.g., Maleic Acid) weigh_standard->dissolve setup_nmr Set up NMR (Tuning, Shimming) dissolve->setup_nmr set_params Set acquisition parameters (d1, ns) setup_nmr->set_params acquire_data Acquire FID set_params->acquire_data ft Fourier Transform acquire_data->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integrate analyte and standard signals baseline->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for qNMR Purity Determination.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, ≥99.5% purity) into the same vial.

    • Record the exact masses to four decimal places.

    • Add approximately 0.75 mL of DMSO-d6 to the vial and vortex until both solids are completely dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the probe to achieve optimal magnetic field homogeneity.

    • Set the acquisition parameters, ensuring a relaxation delay (d1) of at least 30 seconds (a conservative value, ideally determined by a T1 inversion-recovery experiment).

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Carefully phase and baseline correct the resulting spectrum.

    • Integrate a well-resolved, non-exchangeable proton signal of this compound (e.g., the aromatic protons).

    • Integrate the singlet from the internal standard (e.g., maleic acid at ~6.3 ppm).

    • Calculate the purity of this compound using the following equation[5]:

      Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molar mass

      • m = mass

      • P = Purity of the standard

Comparative Analysis with Alternative Techniques

While qNMR offers a direct measure of purity, other techniques are commonly employed in pharmaceutical analysis.[11][12] A comparative overview is essential for selecting the most appropriate method.

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Differential Scanning Calorimetry (DSC)
Principle Direct comparison of molar ratios based on signal integrals.[2][4]Separation based on differential partitioning between a mobile and stationary phase.[1][13]Separation of volatile compounds based on partitioning between a carrier gas and a stationary phase.[11][13]Measurement of heat flow associated with thermal transitions (melting).[11][12]
Quantification Absolute, primary method with a certified internal standard.[3]Relative, requires a specific reference standard for the analyte.Relative, requires a specific reference standard for the analyte.Absolute, based on the van't Hoff equation for melting point depression.[11]
Selectivity High, based on unique chemical shifts. Can be limited by signal overlap.High, tunable via column chemistry and mobile phase composition.[13]High for volatile and thermally stable compounds. Derivatization may be needed.[14]Limited to eutectic impurities. Insensitive to solid-insoluble impurities.
Sample Throughput Moderate, typically 10-20 minutes per sample after method setup.[15]High, especially with modern UHPLC systems.High, with fast temperature ramps and short columns.Low to moderate, requires slow heating rates for accurate results.
Advantages - No need for analyte-specific reference standard- Simultaneous structural confirmation- Can quantify non-chromophoric compounds- Less solvent consumption- High sensitivity and resolution- Well-established and widely available- Versatile for a wide range of compounds[13]- Excellent for volatile impurities (e.g., residual solvents)[1]- Does not require a reference standard- Provides information on solid-state properties
Limitations - Lower sensitivity than HPLC- Potential for signal overlap in complex mixtures- Requires a high-purity internal standard- Requires a specific reference standard for each analyte- May not detect non-chromophoric impurities- Can overestimate purity by not detecting water or inorganic salts[2]- Limited to volatile and thermally stable compounds- Potential for analyte degradation at high temperatures[13]- Only applicable to crystalline solids with a sharp melting point- Not suitable for compounds that decompose on melting[11]

Hypothetical performance data for the purity assessment of a high-purity this compound sample.

The Self-Validating System of qNMR

A key strength of qNMR is its inherent self-validating nature. The NMR spectrum provides not only quantitative information but also a detailed structural fingerprint of the analyte. This allows for simultaneous confirmation of the compound's identity and the detection of any unexpected impurities with NMR-active nuclei. Furthermore, the use of a certified internal standard provides traceability to national and international standards, a critical requirement in regulated environments.[3] The validation of a qNMR method follows established guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[15][16][17][18]

Conclusion: A Holistic Approach to Purity Assessment

For the comprehensive purity assessment of this compound, quantitative NMR stands out as a powerful, direct, and highly reliable technique. Its ability to provide an absolute measure of purity without the need for an analyte-specific reference standard makes it an invaluable tool, particularly in the early stages of drug development when such standards may not be available.[2][6]

While HPLC and GC remain the workhorses for routine quality control and the analysis of specific impurity profiles (e.g., non-volatile and volatile impurities, respectively), qNMR provides a crucial orthogonal method that can serve as a primary reference for purity assignment.[19][20] DSC can be a useful complementary technique for highly pure, crystalline materials.[11]

Ultimately, a multi-faceted approach, leveraging the strengths of each technique, provides the most complete and trustworthy purity profile for any pharmaceutical compound. However, the unique advantages of qNMR in terms of its direct quantification, structural information content, and universality position it as an essential and often superior methodology in the modern analytical laboratory.

References

  • ResolveMass Laboratories. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Available at: [Link]

  • ResolveMass Laboratories. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results [Video]. YouTube. Available at: [Link]

  • Chemistry For Everyone. (2025, August 7). What Is Quantitative NMR (qNMR)? [Video]. YouTube. Available at: [Link]

  • Sorensen, D., et al. (2020). Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉. Pharmacopeial Forum.
  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Available at: [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Available at: [Link]

  • U.S. Pharmacopeia. (n.d.). Stimuli Article (qNMR). Available at: [Link]

  • Mestrelab. (2024, September 16). What is qNMR and why is it important?. Available at: [Link]

  • Zhang, J., et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis, 49(4), 933-938. Available at: [Link]

  • JEOL Ltd. (n.d.). Let's try doing quantitative NMR. Available at: [Link]

  • Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. Available at: [Link]

  • Holzgrabe, U. (2010). Quantitative NMR Spectroscopy in Pharmaceutical R&D. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 379-390.
  • Markovich, R., et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis, 49(4), 933-938.
  • Ingenta Connect. (2019, January 1). Development and Validation of a Quantitative NMR Method for the Determination of the Commercial Tablet Formulation of Sulfasalazine. Available at: [Link]

  • Shu, Q., et al. (2023). Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. Journal of Pharmaceutical and Biomedical Analysis, 223, 115073. Available at: [Link]

  • da Silva, T. A., et al. (2015). Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations. Revista Brasileira de Farmacognosia, 25(5), 518-523.
  • ECA Academy. (2022, July 13). Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. Available at: [Link]

  • University of Bristol. (n.d.). Quantitative NMR Spectroscopy. Available at: [Link]

  • University of Illinois Chicago. (n.d.). Purity by Absolute qNMR Instructions. Available at: [Link]

  • MDPI. (2025, August 6). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. Available at: [Link]

  • Harris, R. K., et al. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818.
  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Available at: [Link]

  • National Institutes of Health. (n.d.). This compound. PubChem. Available at: [Link]

  • Eurisotop. (n.d.). Standards for qNMR. Available at: [Link]

Sources

A Researcher's Guide to Navigating the Selectivity Landscape of 3,5-Difluorobenzamide-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the 3,5-difluorobenzamide scaffold has emerged as a privileged structural motif, particularly in the development of kinase inhibitors. Its unique electronic properties and hydrogen bonding capabilities often contribute to high target potency. However, as with any therapeutic agent, the ultimate clinical success hinges not only on its intended on-target efficacy but also on a clean off-target profile. Unforeseen interactions can lead to toxicity or diminished efficacy, making a thorough understanding of a compound's cross-reactivity profile a critical, non-negotiable step in preclinical development.[1][2][3][4]

This guide provides a comparative framework for assessing the cross-reactivity of this compound-based compounds. We will delve into the rationale behind various profiling strategies, present mock comparative data to illustrate key concepts, and provide detailed experimental protocols to empower your research.

The Imperative of Early and Comprehensive Cross-Reactivity Profiling

The human kinome, comprising over 500 kinases, presents a significant challenge for targeted therapies.[5] Many kinases share a high degree of structural similarity within their ATP-binding pockets, the primary target for a vast number of inhibitors.[6] This conservation makes off-target interactions a common occurrence.[2] Early identification of these unintended interactions is paramount to:

  • Mitigate Toxicity: Off-target effects are a leading cause of adverse drug reactions and clinical trial failures.[1]

  • Elucidate Mechanism of Action: Understanding the full spectrum of a compound's interactions can reveal novel therapeutic opportunities or explain unexpected pharmacological outcomes.[7]

  • Optimize Lead Compounds: A detailed selectivity profile guides medicinal chemistry efforts to enhance on-target potency while minimizing off-target liabilities.

Methodologies for Interrogating the Selectivity of this compound-Based Compounds

A multi-pronged approach is essential for a comprehensive understanding of a compound's selectivity. Combining biochemical, proteomic, and cell-based methods provides a holistic view of a compound's behavior in both simplified and biologically relevant systems.

Biochemical Assays: The Foundation of Selectivity Profiling

Biochemical assays, particularly large-scale kinome profiling, are the cornerstone of selectivity assessment.[8] These assays directly measure the interaction of a compound with a purified enzyme.

Featured Technology: KINOMEscan™ Competition Binding Assay

The KINOMEscan™ platform is a widely utilized competition binding assay that quantitatively measures the interactions between a test compound and a large panel of kinases.[9][10]

Principle: The assay relies on the competitive displacement of a known, immobilized ligand from the kinase active site by the test compound. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.[9][10]

Experimental Protocol: KINOMEscan™ Profiling

  • Kinase Preparation: A comprehensive panel of human kinases is expressed and tagged (e.g., with DNA) for quantification.[9]

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support, such as beads.[9]

  • Competition Assay: The this compound-based test compound is incubated with the kinase and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase's ATP-binding site.[9]

  • Quantification: Following incubation, the amount of kinase bound to the solid support is quantified using a highly sensitive method like quantitative PCR (qPCR) that detects the DNA tag.[9]

  • Data Analysis: Results are typically expressed as the percentage of kinase activity remaining in the presence of the inhibitor, where a lower percentage indicates stronger inhibition.[9] This data can be used to calculate the binding affinity (Kd).

Chemical Proteomics: Unbiased Off-Target Discovery in a Native Environment

Chemical proteomics offers a powerful, unbiased approach to identify protein targets and off-targets directly in complex biological samples like cell lysates or even living cells.[1][7][11] This method is not limited to a predefined panel of proteins and can reveal unexpected interactions.

Key Chemical Proteomic Strategies: [1][11]

  • Activity-Based Protein Profiling (ABPP): This technique employs activity-based probes that covalently bind to the active sites of specific enzyme families.[1][12] It is particularly useful for identifying off-targets within enzyme classes that have reactive catalytic residues, such as cysteine proteases.[13][14][15]

  • Compound-Centric Chemical Proteomics (CCCP): In this approach, the compound of interest is modified with a tag (e.g., biotin) to create a probe. This probe is then used to "fish" for its binding partners in a proteome. This method is more unbiased as it does not depend on enzymatic function.[1]

Experimental Protocol: Compound-Centric Chemical Proteomics Workflow

  • Probe Synthesis: A derivative of the this compound-based compound is synthesized with a reactive handle for attaching a tag (e.g., biotin).

  • Proteome Incubation: The biotinylated probe is incubated with a cell lysate or live cells to allow for binding to its targets and off-targets.

  • Affinity Enrichment: The probe-protein complexes are captured using streptavidin-coated beads.

  • Protein Digestion and Mass Spectrometry: The captured proteins are eluted, digested into peptides, and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Proteins that are significantly enriched in the probe-treated sample compared to a control are identified as potential binding partners.

Cell-Based Assays: Assessing Functional Consequences in a Biological Context

While biochemical and proteomic assays identify binding events, cell-based assays are crucial for understanding the functional consequences of these interactions within a living system.[16][17][18][19][20]

Types of Informative Cell-Based Assays:

  • Phenotypic Screening: This involves testing the compound across a panel of diverse cell lines and monitoring for various phenotypic changes, such as effects on cell proliferation, apoptosis, or morphology.[17]

  • Signaling Pathway Analysis: If a specific off-target is identified, cell-based assays can be used to determine if the compound modulates the downstream signaling pathway of that off-target. This can be assessed by techniques like Western blotting for key phosphoproteins or reporter gene assays.[18]

  • Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound is binding to its intended target and potential off-targets within the cell.[11][21]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Intact cells are treated with the this compound-based compound or a vehicle control.

  • Heating: The treated cells are heated to a range of temperatures.

  • Lysis and Centrifugation: The cells are lysed, and precipitated proteins are separated from the soluble fraction by centrifugation.

  • Protein Quantification: The amount of the target protein and suspected off-target proteins remaining in the soluble fraction is quantified by Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting temperature of a protein in the presence of the compound indicates a direct binding interaction.[21]

Visualizing Workflows and Pathways

To better illustrate the experimental processes and the potential downstream consequences of off-target binding, the following diagrams are provided.

G cluster_0 KINOMEscan™ Workflow Kinase Panel Kinase Panel Competition Assay Competition Assay Kinase Panel->Competition Assay Immobilized Ligand Immobilized Ligand Immobilized Ligand->Competition Assay Test Compound Test Compound Test Compound->Competition Assay Quantification (qPCR) Quantification (qPCR) Competition Assay->Quantification (qPCR) Data Analysis Data Analysis Quantification (qPCR)->Data Analysis G cluster_1 Chemical Proteomics Workflow Compound Probe Compound Probe Incubation Incubation Compound Probe->Incubation Cell Lysate Cell Lysate Cell Lysate->Incubation Affinity Capture Affinity Capture Incubation->Affinity Capture Mass Spectrometry Mass Spectrometry Affinity Capture->Mass Spectrometry Target Identification Target Identification Mass Spectrometry->Target Identification G Kinase Inhibitor Kinase Inhibitor On-Target Kinase (e.g., Pim-1) On-Target Kinase (e.g., Pim-1) Kinase Inhibitor->On-Target Kinase (e.g., Pim-1) Off-Target Kinase (e.g., Kinase X) Off-Target Kinase (e.g., Kinase X) Kinase Inhibitor->Off-Target Kinase (e.g., Kinase X) Cell Proliferation Cell Proliferation On-Target Kinase (e.g., Pim-1)->Cell Proliferation Inhibition Apoptosis Apoptosis On-Target Kinase (e.g., Pim-1)->Apoptosis Promotion Unintended Toxicity Unintended Toxicity Off-Target Kinase (e.g., Kinase X)->Unintended Toxicity Altered Cell Cycle Altered Cell Cycle Off-Target Kinase (e.g., Kinase X)->Altered Cell Cycle

References

comparing the synthetic routes to 3,5-Difluorobenzamide for efficiency and cost

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Synthetic Routes to 3,5-Difluorobenzamide: A Guide for Process Development

For researchers and professionals in drug development and fine chemical synthesis, the selection of an optimal synthetic route is a critical decision that balances efficiency, cost, and scalability. This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals, prized for the unique properties conferred by its fluorine substituents. This guide provides an in-depth comparison of the two primary synthetic pathways to this valuable intermediate, starting from either 3,5-difluorobenzoic acid or 3,5-difluorobenzonitrile. We will dissect each route, providing detailed protocols, comparative data, and field-proven insights to inform your process development choices.

Overview of Primary Synthetic Strategies

The synthesis of this compound is predominantly approached from two commercially available starting materials. The choice between these routes hinges on factors including reagent cost, reaction conditions, yield, and ease of purification.

  • Route 1: Amidation of 3,5-Difluorobenzoic Acid. This is a classical and robust approach that proceeds either through direct conversion or via a more reactive acyl chloride intermediate.

  • Route 2: Partial Hydrolysis of 3,5-Difluorobenzonitrile. This route offers a more direct conversion but requires careful control to prevent over-hydrolysis to the corresponding carboxylic acid.

G cluster_0 Route 1: From 3,5-Difluorobenzoic Acid cluster_1 Route 2: From 3,5-Difluorobenzonitrile A 3,5-Difluorobenzoic Acid B Activation (e.g., SOCl₂) A->B F Direct Amidation (NH₃, Heat) A->F C 3,5-Difluorobenzoyl Chloride B->C D Ammonolysis (NH₃) C->D E This compound D->E F->E G 3,5-Difluorobenzonitrile H Controlled Hydrolysis (e.g., H₂SO₄, H₂O) G->H I This compound H->I

Caption: High-level overview of the two primary synthetic routes to this compound.

Route 1: Amidation of 3,5-Difluorobenzoic Acid

This pathway begins with the readily available 3,5-difluorobenzoic acid. The core of this route is the formation of an amide bond, a fundamental transformation in organic chemistry. We will explore two common protocols.

Protocol 1A: Direct Thermal Amidation

This method involves the direct reaction of the carboxylic acid with an ammonia source. The reaction first forms an ammonium salt, which upon heating, dehydrates to yield the amide.[1][2]

Experimental Protocol:

  • To a reaction vessel containing 3,5-difluorobenzoic acid, add an excess of aqueous ammonia solution (e.g., 28-30%).

  • Stir the mixture at room temperature to form the ammonium 3,5-difluorobenzoate salt.

  • Heat the mixture to a high temperature (typically >150 °C) to drive off water and promote dehydration to the amide.[3][4]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and collect the solid product by filtration.

  • Purify the crude product by recrystallization.

Causality and Insights:

  • Expertise: While seemingly simple, this "heat and pray" method can be inefficient. The initial acid-base reaction is fast, but the subsequent thermal dehydration requires significant energy input and can lead to thermal decomposition, reducing the overall yield.[4]

  • Trustworthiness: The protocol's simplicity is its main advantage, avoiding hazardous reagents like thionyl chloride. However, achieving high purity and yield can be challenging, often requiring multiple recrystallization steps.

Protocol 1B: Two-Step Synthesis via Acyl Chloride

A more reliable and higher-yielding approach involves activating the carboxylic acid by converting it to a highly reactive acyl chloride intermediate.[5] This intermediate then readily reacts with ammonia in a nucleophilic acyl substitution reaction.[1]

Experimental Protocol:

  • Step 1: Formation of 3,5-Difluorobenzoyl Chloride

    • In a fume hood, suspend 3,5-difluorobenzoic acid in a suitable inert solvent (e.g., toluene or dichloromethane).

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Slowly add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) dropwise at room temperature.[5] Note: Oxalyl chloride is often preferred for its cleaner reaction, as the byproducts (CO, CO₂, HCl) are all gaseous.

    • Heat the mixture gently (e.g., to 50-70 °C) and stir for 1-3 hours until gas evolution ceases.[5]

    • Remove the solvent and excess chlorinating agent under reduced pressure to yield the crude acyl chloride, which is often used directly in the next step.

  • Step 2: Ammonolysis of the Acyl Chloride

    • Dissolve the crude 3,5-difluorobenzoyl chloride in an aprotic solvent (e.g., THF or dichloromethane).

    • Cool the solution in an ice bath.

    • Slowly bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution dropwise with vigorous stirring.

    • A violent reaction occurs, precipitating the amide product and ammonium chloride.[1]

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.

    • Filter the solid product and wash thoroughly with water to remove ammonium chloride, then with a cold solvent to yield the purified this compound.

Causality and Insights:

  • Expertise: The conversion to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by ammonia. This results in a much faster and more complete reaction compared to direct amidation.[1] The use of a base or excess ammonia is critical to neutralize the HCl byproduct, which would otherwise protonate the ammonia nucleophile, rendering it unreactive.[4]

  • Trustworthiness: This is a highly reproducible and scalable method, consistently providing high yields of the desired product. The protocol is self-validating; the completion of Step 1 is visually confirmed by the cessation of gas evolution, and the product of Step 2 precipitates from the reaction mixture, simplifying isolation.

G cluster_0 Protocol 1B: Acyl Chloride Route A 3,5-Difluorobenzoic Acid B SOCl₂ or (COCl)₂ cat. DMF A->B Step 1: Activation C 3,5-Difluorobenzoyl Chloride B->C D NH₃ (aq) or NH₃ (g) C->D Step 2: Ammonolysis E This compound D->E

Caption: Workflow for the synthesis of this compound via the acyl chloride intermediate.

Route 2: Partial Hydrolysis of 3,5-Difluorobenzonitrile

This route begins with 3,5-difluorobenzonitrile, which can be a more cost-effective starting material in some markets. The synthesis involves the partial hydrolysis of the nitrile functional group to an amide.

Protocol 2: Controlled Acid-Catalyzed Hydrolysis

The key challenge in this route is to halt the hydrolysis at the amide stage, as the amide can be further hydrolyzed to the carboxylic acid under the same conditions.[6] Careful control of reaction time, temperature, and reagent concentration is therefore essential.[7]

Experimental Protocol:

  • In a reaction vessel, carefully add 3,5-difluorobenzonitrile to concentrated sulfuric acid (e.g., 96%).[8]

  • Heat the solution to a controlled temperature (e.g., 110-120 °C) and stir for a defined period (e.g., 4 hours).[8]

  • Monitor the reaction closely using an appropriate analytical method (e.g., GC or HPLC) to maximize the formation of the amide while minimizing the formation of the carboxylic acid byproduct.

  • Once the optimal conversion is reached, cool the reaction mixture to room temperature.

  • Very carefully and slowly, pour the reaction mixture onto crushed ice.

  • The this compound product will precipitate as a solid.

  • Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product.

Causality and Insights:

  • Expertise: Under strong acidic conditions, the nitrile nitrogen is protonated, which activates the carbon for nucleophilic attack by water.[9] The resulting intermediate tautomerizes to the amide. While nitriles are generally less susceptible to hydrolysis than amides, using a high concentration of acid and a controlled temperature can favor the formation of the amide.[6] The reaction is a kinetic balancing act; run it too short, and you have unreacted starting material; run it too long, and the product hydrolyzes to the unwanted carboxylic acid.

  • Trustworthiness: This method is effective but requires stringent process control. The workup procedure involving quenching a large volume of concentrated sulfuric acid in ice is hazardous and must be performed with extreme caution. The purity of the final product is highly dependent on the precision of the reaction monitoring.

Comparative Analysis

Data Summary: Efficiency and Conditions
ParameterRoute 1A: Direct AmidationRoute 1B: Via Acyl ChlorideRoute 2: Nitrile Hydrolysis
Starting Material 3,5-Difluorobenzoic Acid3,5-Difluorobenzoic Acid3,5-Difluorobenzonitrile
Number of Steps 1 (one-pot)21
Key Reagents Aqueous AmmoniaThionyl Chloride/Oxalyl Chloride, AmmoniaConcentrated Sulfuric Acid
Typical Yield Variable, often moderate (50-70%)High to excellent (>90%)Good to high (70-90%)[8]
Reaction Time Long (several hours to overnight)Short (3-5 hours total)Moderate (4-6 hours)[8]
Conditions High Temperature (>150 °C)Mild to moderate heat (50-90 °C)High Temperature (110-120 °C)[8]
Purification RecrystallizationFiltration and washingPrecipitation, filtration, washing
Key Challenge Driving reaction to completion; avoiding decompositionHandling of corrosive/toxic chlorinating agentsPreventing over-hydrolysis to carboxylic acid
Cost Analysis

The cost-effectiveness of each route is highly dependent on current market prices for starting materials and reagents. The following provides a general comparison based on typical lab-scale pricing.

CompoundTypical Price (USD/100g)Role
3,5-Difluorobenzoic Acid~$400 (for 25g)[10]Starting Material (Route 1)
3,5-Difluorobenzonitrile~$135 (for 25g)[11]Starting Material (Route 2)
Thionyl Chloride~$120 (for 50g)[12]Reagent (Route 1B)
Oxalyl Chloride~$95[13]Reagent (Route 1B)
Ammonium Hydroxide (28%)~$72 (for bulk)[14]Reagent (All Routes)

Note: Prices are approximate and subject to change. Bulk industrial pricing will be significantly different.

Analysis:

  • Starting Materials: 3,5-Difluorobenzonitrile is often significantly cheaper than 3,5-difluorobenzoic acid, giving an initial cost advantage to Route 2 .[10][11][15]

  • Reagents: Route 1B requires an additional, relatively expensive chlorinating agent like thionyl chloride or oxalyl chloride.[12][13] Route 2 utilizes concentrated sulfuric acid, which is a very inexpensive bulk chemical. Route 1A has the lowest reagent cost, requiring only ammonia.

  • Overall: From a pure materials cost perspective, Route 2 (Nitrile Hydrolysis) is often the most economical, especially at a larger scale. However, this may be offset by the need for more precise process controls and potentially lower yields if not optimized.

Conclusion and Recommendation

The optimal synthetic route to this compound depends on the specific priorities of the research or production team.

  • For Highest Yield and Reliability: Route 1B (via Acyl Chloride) is the superior choice. It is a robust, high-yielding, and easily scalable method that consistently produces a high-purity product. It is the recommended route for most lab-scale syntheses where material cost is secondary to achieving a reliable outcome.

  • For Lowest Material Cost: Route 2 (Nitrile Hydrolysis) presents the most cost-effective pathway, primarily due to the lower price of the nitrile starting material. This route is highly attractive for large-scale industrial production where minimizing raw material costs is a primary driver. However, it requires significant process optimization and stringent safety protocols for handling large quantities of concentrated acid.

  • For Simplicity and "Green" Chemistry: Route 1A (Direct Amidation) is the simplest in terms of the number of reagents and avoids corrosive chlorinating agents. Its major drawbacks are the high energy input and often moderate yields, making it less favorable for efficient synthesis.

For drug development professionals, where purity and reproducibility are paramount, the acyl chloride route (1B) is generally the most logical starting point. For process chemists looking to optimize for industrial-scale production, the economic advantages of the nitrile hydrolysis route (2) warrant a thorough investigation into its optimization and safe scale-up.

References

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  • Amide formation from carboxylic acid derivatives. (2014, March 10). Khan Academy. Retrieved from [Link]

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  • Method for producing 3,5-difluoroaniline. (1994). Google Patents.
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  • Ammonium Hydroxide 27-30% Solution, Lab Grade. (n.d.). Lab Alley. Retrieved from [Link]

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  • Buy Ammonia Solution 28-30% (29%), ACS Grade. (n.d.). Labsol Scientific. Retrieved from [Link]

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  • The Role of 3,5-Difluorobenzonitrile in Pharmaceutical Intermediate Synthesis. (n.d.). Autech Industry Co., Limited. Retrieved from [Link]

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  • Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran. (n.d.). Google Patents.
  • A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. (n.d.). Quick Company. Retrieved from [Link]

  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). (n.d.). IUCr Journals. Retrieved from [Link]

  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). (n.d.). PubMed Central. Retrieved from [Link]

  • An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. (2017, August 7). ResearchGate. Retrieved from [Link]

  • Method for preparing 3,5-difluorobenzaldehyde by 3,5-difluorotoluene continuous oxidation. (n.d.). Google Patents.

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Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling 3,5-Difluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective extends beyond providing high-quality chemical reagents; it is to ensure that you, my colleagues in research and development, can utilize these materials with the highest degree of safety and confidence. This guide provides an in-depth, procedural framework for the safe handling of 3,5-Difluorobenzamide (CAS No. 132980-99-5), focusing on the rationale and implementation of appropriate Personal Protective Equipment (PPE). Our approach is not merely to list equipment, but to build a self-validating system of safety protocols that protect you and the integrity of your work.

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the specific risks associated with this compound is the foundation of an effective PPE strategy. This compound is a solid, crystalline substance, meaning the primary routes of exposure are inhalation of dust particles and direct contact with the skin or eyes.[1] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several key hazards that dictate our protective measures.[2]

Table 1: GHS Hazard Profile for this compound

Hazard Classification Hazard Code Description Causality for PPE Selection
Skin Irritation, Category 2 H315 Causes skin irritation.[2][3][4] Requires protective gloves and a lab coat to prevent direct skin contact.
Serious Eye Irritation, Category 2A H319 Causes serious eye irritation.[2][3][4] Mandates the use of chemical splash goggles and, in some cases, a face shield.

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[3][4][5] | Necessitates handling within a ventilated enclosure (fume hood) or using respiratory protection to prevent inhalation of airborne particles. |

The signal word for this chemical is "Warning".[2][3] This profile indicates that while the chemical is not acutely toxic, it can cause significant discomfort and irritation upon exposure, making the consistent use of appropriate PPE non-negotiable.

The Core Protective Ensemble: Your First Line of Defense

Based on the hazard assessment, a standard PPE ensemble is required for all work involving this compound. The goal is to create a complete barrier between you and the chemical.

  • Eye and Face Protection:

    • Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory. Standard safety glasses do not provide a sufficient seal around the eyes to protect from fine dust particles.

    • Enhanced Precaution: When there is a risk of splashing (e.g., during dissolution in a solvent) or when handling larger quantities, a face shield must be worn in addition to chemical splash goggles.[3][6]

  • Hand Protection:

    • Glove Type: Nitrile gloves are the standard choice for providing splash protection and are resistant to a broad range of chemicals for incidental contact.[6]

    • Protocol: Always inspect gloves for tears or punctures before use. For procedures involving prolonged contact, consult a glove manufacturer's chemical resistance guide. Double-gloving can be employed for added protection. Gloves must be removed using a technique that avoids touching the outer contaminated surface with bare skin and disposed of immediately after the task is complete or upon contamination.

  • Body Protection:

    • Laboratory Coat: A clean, buttoned, flame-resistant lab coat is required to protect skin and personal clothing from contamination.

    • Personal Clothing: Long pants and closed-toe, closed-heel shoes are mandatory in any laboratory setting and provide a crucial secondary layer of protection.[7]

  • Respiratory Protection:

    • Primary Control: All handling of solid this compound that could generate dust (e.g., weighing, transferring) must be performed within a certified chemical fume hood. This engineering control is the most effective way to prevent respiratory exposure.

    • Secondary Control: In the rare event that a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator is required.[1][3] A minimum of an N95 dust mask may be sufficient for low-dust situations, but a half-mask or full-face respirator with appropriate particulate cartridges offers superior protection.[6]

Operational Protocols: From Lab Bench to Disposal

A robust safety plan integrates PPE with procedural workflows. The following diagram and steps outline the complete handling process, ensuring safety at every stage.

G cluster_handling Active Handling Phase cluster_cleanup Post-Handling Phase prep_assess 1. Assess Hazards & Verify Engineering Controls (Fume Hood, Eyewash) prep_don 2. Don Required PPE (Coat, Goggles, Gloves) prep_assess->prep_don handle_chem 3. Handle Chemical (Inside Fume Hood) prep_don->handle_chem Enter Work Area cleanup_decon 4. Decontaminate Surfaces & Segregate Waste handle_chem->cleanup_decon Task Complete cleanup_doff 5. Doff PPE (Correct Sequence) cleanup_decon->cleanup_doff cleanup_wash 6. Wash Hands Thoroughly cleanup_doff->cleanup_wash

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.